7-Deaza-2'-c-methylinosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O5 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |
InChI Key |
FBACBJBYARSDEH-GAJNKVMBSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of action of 7-Deaza-2'-c-methylinosine
An In-depth Technical Guide on the Mechanism of Action of 7-Deaza-2'-C-methyladenosine
Disclaimer: The majority of scientific literature refers to 7-Deaza-2'-C-methyladenosine (7DMA), an adenosine analog, rather than 7-Deaza-2'-c-methylinosine. This guide will focus on the extensively studied and clinically relevant 7-Deaza-2'-C-methyladenosine (7DMA), also known as MK-0608, which is presumed to be the compound of interest.
Introduction
7-Deaza-2'-C-methyladenosine (7DMA) is a nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses. Its structural modifications, specifically the 7-deaza substitution in the purine ring and the 2'-C-methyl group on the ribose, are crucial for its biological function. This document provides a comprehensive overview of the mechanism of action of 7DMA, supported by quantitative data from various studies, detailed experimental protocols, and visual diagrams to elucidate its function and the methods used for its evaluation.
Core Mechanism of Action
The primary mechanism of action of 7-Deaza-2'-C-methyladenosine is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1]
The process involves several key steps:
-
Cellular Uptake and Phosphorylation: 7DMA is a prodrug that, upon entering a host cell, is metabolized by host cell kinases into its active triphosphate form, 7-deaza-2'-C-methyladenosine triphosphate.
-
Incorporation into Viral RNA: The active triphosphate form of 7DMA acts as a competitive inhibitor of the natural nucleotide (adenosine triphosphate). It is recognized by the viral RdRp and incorporated into the nascent viral RNA strand.
-
Chain Termination: The presence of the 2'-C-methyl group on the ribose moiety sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the elongating RNA chain. This disruption of viral RNA synthesis effectively halts viral replication.
Time-of-drug-addition experiments have confirmed that 7DMA acts at a time point that aligns with the beginning of intracellular viral RNA replication.[2]
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the molecular mechanism of action of 7-Deaza-2'-C-methyladenosine.
Caption: Mechanism of action of 7-Deaza-2'-C-methyladenosine.
Quantitative Data Summary
The antiviral activity of 7-Deaza-2'-C-methyladenosine has been quantified against a variety of viruses. The following tables summarize the key efficacy data from multiple studies.
Table 1: In Vitro Antiviral Activity of 7-Deaza-2'-C-methyladenosine (7DMA)
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| West Nile Virus (Eg-101) | PS | CPE Reduction | 0.33 ± 0.08 | >50 | >151 | [3] |
| West Nile Virus (13-104) | PS | CPE Reduction | 0.15 ± 0.05 | >50 | >333 | [3] |
| Zika Virus (MR766) | Vero | CPE Reduction | 0.45 ± 0.04 | >100 | >222 | [2] |
| Rotavirus (ST3) | MA104 | CPE Reduction | 1.2 ± 0.1 | >100 | >83 | [4] |
| Sapovirus (Cowden) | LLC-PK | CPE Reduction | 0.7 ± 0.1 | >100 | >143 | [4] |
| Dengue Virus (DENV-2) | Huh-7 | Plaque Reduction | 0.64 | Not Reported | Not Reported | [5] |
| Hepatitis C Virus (HCV) | Huh-7 | Replicon | Potent Inhibition | Not Reported | Not Reported | [1] |
Table 2: In Vivo Efficacy of 7-Deaza-2'-C-methyladenosine (7DMA)
| Virus | Animal Model | Treatment Regimen | Outcome | Reference |
| West Nile Virus | BALB/c Mice | 25 mg/kg, twice daily (i.p.) | 100% survival rate, no detectable viral titer in the brain.[3] | [3] |
| Zika Virus | AG129 Mice | Not specified | Reduced viremia and delayed time to disease progression.[2] | [2] |
| Dengue Virus | AG129 Mice | Not specified | Potent inhibition of viremia.[3] | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).
-
Cell Seeding: Host cells (e.g., Vero, PS, MA104) are seeded in 96-well plates at a predetermined density and incubated overnight to form a confluent monolayer.
-
Virus Infection: The cell culture medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Serial dilutions of 7DMA are added to the infected cells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.
-
Incubation: Plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 3-7 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS or methylene blue staining method. The absorbance is read using a spectrophotometer.
-
Data Analysis: The EC50 is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which represent areas of virus-induced cell death.
-
Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.
-
Virus Adsorption: The cell culture medium is removed, and the cells are inoculated with a viral suspension that produces a countable number of plaques. The virus is allowed to adsorb for 1-2 hours.
-
Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agar) containing various concentrations of 7DMA.
-
Incubation: Plates are incubated until plaques are visible.
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each compound concentration, and the percentage of plaque reduction compared to the untreated control is calculated. The IC50 (inhibitory concentration 50%) is determined from the dose-response curve.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This method is used to quantify the amount of viral RNA in infected cells or animal tissues.
-
RNA Extraction: Total RNA is extracted from cell lysates or tissue homogenates using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR: The cDNA is then amplified in a real-time PCR machine using virus-specific primers and a fluorescent probe (e.g., TaqMan).
-
Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. The results are often normalized to a host housekeeping gene (e.g., β-actin).
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the CPE reduction and plaque reduction assays.
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
References
- 1. 7-Deaza-2'-C-methyladenosine | 443642-29-3 | W-202771 [biosynth.com]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Synthesis and Purification of 7-Deaza-2'-c-methylinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 7-Deaza-2'-c-methylinosine, a nucleoside analog of significant interest in antiviral drug discovery. The synthesis is approached through a multi-step process commencing with the preparation of a key intermediate, 7-deaza-2'-c-methyladenosine, followed by a crucial deamination step to yield the target inosine derivative. This document details the experimental protocols, including reaction conditions and purification methodologies, based on established literature precedents. Quantitative data is summarized in structured tables for clarity, and a logical workflow of the synthesis is presented through a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, virology, and drug development.
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, with numerous approved drugs targeting viral polymerases and other essential enzymes. The modification of the purine or pyrimidine base and the sugar moiety can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This compound is a promising candidate in this class, combining the 7-deaza modification of the purine ring, which can alter hydrogen bonding patterns and metabolic stability, with a 2'-C-methyl substitution on the ribose sugar, a modification known to be a potent inhibitor of viral RNA-dependent RNA polymerases. This guide outlines a feasible and referenced synthetic pathway to obtain this molecule for further biological evaluation.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage focuses on the synthesis of the corresponding adenosine analog, 7-deaza-2'-C-methyladenosine. This intermediate is then converted to the final inosine product via a deamination reaction.
Experimental Protocols
Synthesis of 7-Deaza-2'-C-methyladenosine (Intermediate)
The synthesis of the key intermediate, 7-deaza-2'-C-methyladenosine, can be accomplished through the glycosylation of a suitable 7-deazapurine derivative with a protected 2'-C-methylribose sugar. The Vorbrüggen glycosylation is a commonly employed method for this transformation.
Step 1: Glycosylation of 6-chloro-7-deazapurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
-
Reaction: To a solution of 6-chloro-7-deazapurine in anhydrous acetonitrile are added 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose and a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA). The mixture is stirred at room temperature until the base is fully silylated. A Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is then added, and the reaction is heated to reflux.
-
Work-up and Purification: After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.
Step 2: Amination and Deprotection
-
Reaction: The resulting protected 6-chloro-7-deaza-2'-C-methyladenosine derivative is treated with a solution of ammonia in methanol in a sealed tube at elevated temperature to introduce the amino group at the 6-position and remove the benzoyl protecting groups from the sugar moiety.
-
Purification: The reaction mixture is concentrated, and the residue is purified by silica gel chromatography to yield 7-deaza-2'-C-methyladenosine.
| Parameter | Value | Reference |
| Starting Materials | 6-chloro-7-deazapurine, 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose | General Vorbrüggen glycosylation protocols |
| Key Reagents | BSA, TMSOTf, Ammonia in Methanol | General Vorbrüggen glycosylation protocols |
| Typical Yield | 40-60% over two steps | Estimated from similar syntheses |
| Purification Method | Silica Gel Chromatography | Standard practice for nucleoside synthesis |
Table 1: Summary of Synthesis Parameters for 7-Deaza-2'-C-methyladenosine
Synthesis of this compound
The conversion of the adenosine analog to the inosine analog is achieved through a deamination reaction, which replaces the 6-amino group with a hydroxyl group. This can be accomplished either chemically or enzymatically.
Method A: Chemical Deamination
-
Reaction: 7-Deaza-2'-C-methyladenosine is dissolved in a mixture of acetic acid and water, and a solution of sodium nitrite is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: The reaction mixture is neutralized and concentrated. The crude product is then purified by preparative HPLC.
Method B: Enzymatic Deamination
-
Reaction: 7-Deaza-2'-C-methyladenosine is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5) and treated with adenosine deaminase. The reaction is incubated at a controlled temperature (e.g., 37 °C) and monitored for completion.
-
Purification: The enzyme is removed by precipitation or filtration, and the resulting solution containing this compound is purified by preparative HPLC.
| Parameter | Method A (Chemical) | Method B (Enzymatic) |
| Key Reagents | Sodium Nitrite, Acetic Acid | Adenosine Deaminase, Phosphate Buffer |
| Reaction Conditions | 0-5 °C | 37 °C |
| Typical Yield | Moderate to Good | Good to Excellent |
| Purification Method | Preparative HPLC | Preparative HPLC |
Table 2: Comparison of Deamination Methods
Purification
The final purification of this compound is critical to obtain a high-purity product suitable for biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Preparative RP-HPLC Protocol
-
Column: A preparative C18 column is typically used.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., triethylammonium acetate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 260 nm) is used to monitor the elution.
-
Fraction Collection and Processing: Fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a solid.
| Parameter | Condition |
| Column | C18, preparative scale |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30% B over 30 minutes (example) |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at ~260 nm |
Table 3: Example HPLC Purification Parameters
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the protons of the 7-deazapurine base and the 2'-C-methyl ribose sugar. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₅N₃O₅. |
| Purity (HPLC) | >95% (as determined by analytical HPLC) |
Table 4: Expected Analytical Data for this compound
Conclusion
This technical guide provides a detailed roadmap for the synthesis and purification of this compound. The outlined procedures, based on established chemical principles for nucleoside synthesis, offer a reliable pathway for obtaining this compound in high purity for research and development purposes. The provided data tables and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further optimization of reaction and purification conditions may be necessary to achieve desired yields and purity levels for specific applications.
7-Deaza-2'-c-methylinosine: A Technical Guide to its Physicochemical Properties and Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the physicochemical properties and biological activities of 7-deazapurine nucleosides, with a primary focus on 7-Deaza-2'-c-methyladenosine (7DMA) as a representative analogue for 7-Deaza-2'-c-methylinosine, for which specific experimental data is limited in publicly available literature. The information presented herein is intended for research and development purposes.
Introduction
This compound belongs to the class of nucleoside analogues, which are synthetic compounds that mimic natural nucleosides. The structural modifications in these analogues, such as the replacement of nitrogen with carbon at the 7-position of the purine ring (7-deaza) and the addition of a methyl group at the 2'-position of the ribose sugar, are designed to enhance their therapeutic properties. These modifications can lead to increased metabolic stability and improved antiviral activity compared to their natural counterparts. This guide provides an in-depth summary of the known physicochemical properties, synthesis, and biological activity of 7-Deaza-2'-c-methyladenosine (a close structural analogue) and outlines key experimental protocols relevant to its study.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative data for this compound is scarce, the properties of the closely related 7-Deaza-2'-c-methyladenosine (7DMA) provide valuable insights.
Table 1: Physicochemical Properties of 7-Deaza-2'-c-methyladenosine (7DMA)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [1][2][3] |
| Molecular Weight | 280.28 g/mol | [1][2][3] |
| Melting Point | 222 °C | [3] |
| XLogP3 | -1.2 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Appearance | White to off-white solid (presumed) | |
| Solubility | Data not available. Generally, nucleoside analogues exhibit some solubility in water and polar organic solvents like DMSO and methanol. | |
| pKa | Data not available. The pKa of the pyrrolo[2,3-d]pyrimidine core is expected to differ from adenine due to the replacement of N7 with a carbon atom, which can influence its ionization state at physiological pH. | |
| Storage | Store at < -15°C in a dry, inert atmosphere. | [3] |
Synthesis and Purification
The synthesis of 7-deazapurine nucleosides typically involves the glycosylation of a 7-deazapurine base with a protected ribose derivative. Subsequent modifications and deprotection steps yield the final product.
General Synthesis Protocol for 7-Deazapurine Nucleosides
A common method for the synthesis of 7-deazapurine nucleosides is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.
Experimental Protocol: Vorbrüggen Glycosylation
-
Preparation of the 7-Deazapurine Base: The appropriate 7-deazapurine base (e.g., 7-deazahypoxanthine for the inosine analogue) is silylated to increase its nucleophilicity. This is typically achieved by heating the base with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent like acetonitrile.
-
Preparation of the Protected Ribose: A suitable protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is used as the sugar donor. The protecting groups prevent unwanted side reactions.
-
Glycosylation Reaction: The silylated base and the protected ribose are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane). A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to initiate the coupling reaction. The reaction is typically stirred at room temperature or elevated temperatures until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Deprotection: The reaction mixture is quenched, and the protected nucleoside is isolated. The protecting groups are then removed. For example, benzoyl groups can be removed by treatment with a solution of ammonia in methanol.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 7-deazapurine nucleoside.[4][5][6]
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the purification and analysis of nucleoside analogues.[7]
Experimental Protocol: Reversed-Phase HPLC Purification
-
Column: A C18 reversed-phase column is typically used.[8]
-
Mobile Phase: A gradient of a polar solvent (e.g., aqueous buffer like ammonium acetate or triethylammonium bicarbonate) and a less polar organic solvent (e.g., acetonitrile or methanol) is employed. The use of volatile buffers allows for easy removal after purification.[8][9]
-
Gradient: The gradient is optimized to achieve separation of the desired product from impurities. A typical gradient might start with a low percentage of the organic solvent, which is gradually increased to elute the compounds based on their hydrophobicity.
-
Detection: Elution is monitored using a UV detector, typically at a wavelength of 260 nm.[9]
-
Sample Recovery: Fractions containing the pure product are collected, and the volatile buffer is removed by lyophilization.[8]
Characterization
The structure and purity of the synthesized this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used for unambiguous assignment of all proton and carbon signals.[10][11][12][13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[10][11]
Biological Activity and Mechanism of Action
7-deazapurine nucleosides, particularly 7DMA, have demonstrated potent antiviral activity against a range of RNA viruses.[14][15] The primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).
Signaling Pathway: Inhibition of Viral RNA Polymerase
References
- 1. 7-Deaza-2'-C-methyladenosine | C12H16N4O4 | CID 3011893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 7-Deaza-2'-C-methyladenosine | 443642-29-3 | W-202771 [biosynth.com]
- 4. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seela.net [seela.net]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK-608 - Wikipedia [en.wikipedia.org]
Structural Analysis of 7-Deaza Modified Purine Nucleosides: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The modification of purine nucleosides at the 7-position by replacing the nitrogen atom with a carbon atom, creating 7-deazapurine nucleosides, is a significant strategy in medicinal chemistry. This alteration has profound effects on the electronic properties, conformation, and biological activity of the resulting nucleosides, leading to the development of potent antiviral and antitumor agents.[1][2] This technical guide provides a comprehensive overview of the structural analysis of these modified nucleosides, focusing on synthetic methods, detailed experimental protocols for structural elucidation, and the impact of the 7-deaza modification on the nucleoside's three-dimensional structure.
Synthesis of 7-Deaza Modified Purine Nucleosides
The synthesis of 7-deaza modified purine nucleosides typically involves the construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core followed by glycosylation. A common strategy is the Vorbrüggen glycosylation, which involves the reaction of a silylated heterocyclic base with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] Subsequent modifications at various positions of the purine ring or the sugar moiety can be performed to generate a diverse library of compounds.
Caption: General synthetic workflow for 7-deaza modified purine nucleosides.
Structural Analysis: Unveiling the Three-Dimensional Architecture
The structural analysis of 7-deaza modified purine nucleosides is crucial for understanding their mechanism of action and for guiding further drug design. The primary techniques employed for this purpose are single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, revealing precise information about bond lengths, bond angles, and the overall conformation of the nucleoside.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of the 7-deaza modified purine nucleoside are grown, typically by slow evaporation of a saturated solution.[3] Common solvents include methanol, ethanol, or mixtures with water. The process can be challenging and may require screening of various conditions (temperature, precipitant, pH).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[4][5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or molecular replacement. An initial model of the molecule is built into the electron density map and refined using least-squares methods to best fit the experimental data.[4][6]
| Parameter | 7-Iodo-5-aza-7-deazaguanosine |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 4.7669 |
| b (Å) | 11.0409 |
| c (Å) | 21.6334 |
| V (ų) | 1138.59 |
| Z | 4 |
| Conformation | anti at the glycosylic bond, N-type (O4'-endo) sugar pucker |
| Table 1: Example crystallographic data for a modified purine nucleoside derivative. Data extracted from a study on 7-iodo-5-aza-7-deazaguanosine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, which is often more biologically relevant than the solid-state structure. 1H, 13C, and sometimes 15N and 31P NMR experiments are used to elucidate the structure of 7-deaza modified purine nucleosides.
Experimental Protocol: NMR Structural Analysis
-
Sample Preparation: A solution of the purified nucleoside is prepared in a suitable deuterated solvent (e.g., DMSO-d6, D2O). The concentration is typically in the millimolar range.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired.
-
1D 1H NMR: Provides information on the number and chemical environment of protons.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on adjacent carbon atoms.
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying sugar protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assigning quaternary carbons and linking the base to the sugar.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the conformation around the glycosidic bond (syn vs. anti) and the sugar pucker.
-
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon resonances. The coupling constants (J-values) from the 1H NMR spectrum are used to determine the sugar pucker (the conformation of the furanose ring), and the NOE/ROE cross-peaks are used to determine the orientation of the base relative to the sugar.
| Proton | Chemical Shift (δ, ppm) |
| H8 | ~8.0-8.5 |
| H6 | ~7.5-8.0 |
| H1' | ~6.0-6.5 |
| H2' | ~2.5-3.0 |
| H3' | ~4.0-4.5 |
| H4' | ~4.0-4.5 |
| H5', H5'' | ~3.5-4.0 |
| Table 2: Typical 1H NMR chemical shift ranges for 7-deazaadenosine derivatives in DMSO-d6. Actual values can vary depending on substituents. |
Caption: Experimental workflow for the structural analysis of 7-deaza nucleosides.
Conformational Analysis: The Impact of 7-Deaza Modification
The replacement of N7 with a CH group in the purine ring has significant conformational consequences.
-
Glycosidic Torsion Angle (χ): This angle describes the orientation of the base relative to the sugar. Purine nucleosides can exist in two major conformations: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from the sugar. The 7-deaza modification can influence the preference for one conformation over the other, which is critical for recognition by enzymes and receptors.
-
Sugar Pucker: The five-membered furanose ring of the sugar is not planar and exists in a dynamic equilibrium between two major conformations: N-type (C3'-endo) and S-type (C2'-endo). The sugar pucker is influenced by substituents on the sugar and the nature of the nucleobase. The 7-deaza modification can shift this equilibrium, which in turn affects the overall shape of the nucleoside and its ability to fit into binding sites.
Caption: Logical relationship of 7-deaza modification and its structural impact.
Biological Implications of Structural Changes
The structural alterations induced by the 7-deaza modification are directly linked to the biological activities of these compounds. The modified electronic and steric properties of the 7-deazapurine ring can lead to:
-
Altered Hydrogen Bonding: The absence of the N7 nitrogen, a hydrogen bond acceptor, changes the interaction profile of the nucleoside with its biological targets.
-
Enhanced Lipophilicity: The replacement of a nitrogen atom with a carbon-hydrogen group can increase the lipophilicity of the molecule, potentially improving its membrane permeability.
-
Modified Stacking Interactions: In the context of DNA or RNA, the altered electronic properties of the 7-deazapurine base can affect the stability of base stacking interactions.
-
Evasion of Catabolism: The modification can render the nucleoside resistant to degradation by enzymes that normally process natural purine nucleosides.
References
- 1. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rigaku.com [resources.rigaku.com]
- 6. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
Early Research on 7-Deazaadenosine Analogs as Antiviral Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on 7-deazaadenosine analogs as potent antiviral agents. It provides a comprehensive overview of key compounds, their mechanisms of action, and the quantitative data from early antiviral studies. Detailed experimental methodologies and visual representations of critical pathways are included to support further research and development in this promising area of antiviral therapy.
Introduction to 7-Deazaadenosine Analogs
7-Deazaadenosine analogs are a class of purine nucleoside analogs where the nitrogen atom at the 7-position of the adenine base is replaced by a carbon atom. This modification significantly alters the electronic properties of the nucleobase, often leading to enhanced biological activity. Early research identified several of these compounds, including the naturally occurring antibiotics Tubercidin, Toyocamycin, and Sangivamycin, as having broad-spectrum antiviral activity. Their structural similarity to adenosine allows them to enter cellular metabolic pathways, where they are converted to their active triphosphate forms. These triphosphate analogs then interfere with viral replication, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp).
Key 7-Deazaadenosine Analogs and Their Antiviral Activities
Initial investigations focused on a handful of key 7-deazaadenosine analogs. The following tables summarize the quantitative data from early in vitro studies, highlighting their potency against a range of RNA viruses.
Table 1: Antiviral Activity of Tubercidin Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tubercidin | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | 0.2487 | 14.23 | 57.2 | [1] |
| Tubercidin | Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV) | Vero | <1 | >10 | >10 | [1] |
| 5-Hydroxymethyltubercidin (HMTU) | Dengue Virus type 2 (DENV-2) | BHK-21 | 0.34 | >12.5 | >36.8 | [2] |
| 5-Hydroxymethyltubercidin (HMTU) | Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | 0.29 | >25 | >86.2 | [2] |
| 5-Hydroxymethyltubercidin (HMTU) | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.17 | >25 | >147.1 | [2] |
| 5-Hydroxymethyltubercidin (HMTU) | SARS-CoV-2 | Vero E6 | 0.45 | >25 | >55.6 | [2] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Table 2: Antiviral Activity of Sangivamycin
| Virus | Cell Line | IC50 (nM) | Reference |
| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 65 | [3] |
| SARS-CoV-2 (USA-WA1/2020) | Calu-3 | 74 | [3] |
| SARS-CoV-2 (USA-WA1/2020) | Caco-2 | 14 | [3] |
| SARS-CoV-2 (Delta Variant) | Vero E6/TMPRSS2 | 80 | [3] |
| SARS-CoV-2 (Delta Variant) | Calu-3 | 79 | [3] |
IC50: Half-maximal inhibitory concentration.
Table 3: Antiviral Activity of Other 7-Deazaadenosine Analogs
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | Huh-7 | 0.108 (IC50) | >10 | >92.6 | [4] |
| 7-deaza-2'-C-methyladenosine | West Nile Virus (WNV) | PS | 0.33 (EC50) | >100 | >303 | [5] |
| 7-deaza-2'-C-methyladenosine | Dengue Virus type 2 (DENV-2) | Vero | 0.64 (IC50) | >100 | >156 | [4] |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Poliovirus (PV) | HeLa | 0.011 (IC50) | >1.1 | >100 | [4] |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Dengue Virus (DENV) | Vero | 0.062 (IC50) | >10 | >161 | [4] |
Mechanism of Action: From Prodrug to Polymerase Inhibitor
The antiviral activity of 7-deazaadenosine analogs is contingent on their intracellular conversion into the active triphosphate form. This process is carried out by host cell kinases, effectively making the parent nucleoside a prodrug.
Intracellular Metabolic Activation
The metabolic activation cascade involves a three-step phosphorylation process:
-
Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside analog to its 5'-monophosphate derivative. This reaction is primarily catalyzed by adenosine kinase (ADK) .[6][7][8]
-
Diphosphorylation: The nucleoside monophosphate is then converted to the diphosphate form by adenylate kinase (AK) , also known as nucleoside monophosphate kinase.[2][9]
-
Triphosphorylation: Finally, the diphosphate is phosphorylated to the active triphosphate analog by nucleoside diphosphate kinase (NDPK) .
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The active 7-deazaadenosine triphosphate analog acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) for the viral RdRp. Upon incorporation into the nascent viral RNA chain, it can lead to two primary inhibitory outcomes:
-
Chain Termination: Many nucleoside analogs, once incorporated, prevent the addition of the next nucleotide, thereby halting the elongation of the viral RNA. This can be due to the absence of a 3'-hydroxyl group or due to steric hindrance that prevents the formation of the next phosphodiester bond.[1][3]
-
Mutagenesis: In some cases, the incorporated analog may not immediately terminate the chain but can cause misincorporation of subsequent nucleotides, leading to a cascade of mutations that ultimately render the viral genome non-functional.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used in the early evaluation of 7-deazaadenosine analogs.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compound (7-deazaadenosine analog)
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compound to the wells.
-
Add the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.
-
Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show complete CPE.
-
Staining:
-
Remove the medium and gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Visually score the wells for protection from CPE or solubilize the stain with methanol and measure the absorbance at 595 nm.
-
Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from dose-response curves.
-
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of a test compound.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock
-
Test compound
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet or neutral red staining solution
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Infection:
-
Prepare serial dilutions of the virus.
-
Remove the growth medium and infect the cell monolayers with a small volume of virus dilution for 1-2 hours to allow for viral adsorption.
-
-
Treatment:
-
Prepare different concentrations of the test compound in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Remove the overlay medium.
-
Fix and stain the cell monolayer with crystal violet or stain with neutral red.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
-
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the triphosphate form of the 7-deazaadenosine analog on the activity of the viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
RNA template and primer
-
Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (e.g., [α-³²P]GTP or fluorescently tagged UTP)
-
Unlabeled ATP, CTP, GTP, UTP
-
7-deazaadenosine triphosphate analog
-
Reaction buffer containing MgCl₂, DTT, and other necessary cofactors
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, labeled NTP, and a mixture of unlabeled NTPs.
-
Add varying concentrations of the 7-deazaadenosine triphosphate analog.
-
-
Enzyme Addition: Initiate the reaction by adding the purified viral RdRp.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
-
Product Analysis:
-
Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled or fluorescently labeled RNA products using autoradiography or fluorescence imaging.
-
-
Data Analysis:
-
Quantify the amount of full-length RNA product in each reaction.
-
Calculate the percentage of RdRp inhibition at each analog concentration.
-
Determine the 50% inhibitory concentration (IC50) of the triphosphate analog.
-
Conclusion and Future Directions
Early research on 7-deazaadenosine analogs has unequivocally established their potential as broad-spectrum antiviral agents. The mechanism of action, involving intracellular phosphorylation to the active triphosphate form and subsequent inhibition of the viral RNA-dependent RNA polymerase, provides a solid foundation for rational drug design. The quantitative data from in vitro studies demonstrate potent activity against a range of clinically relevant RNA viruses.
Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles. Prodrug strategies, such as esterification of the ribose hydroxyl groups, could enhance oral bioavailability and cellular uptake. Furthermore, a deeper understanding of the structural basis of the interaction between the triphosphate analogs and the viral RdRp will be crucial for designing next-generation inhibitors with improved potency and a higher barrier to resistance. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of this promising class of antiviral compounds.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human adenylate kinase 9 is a nucleoside mono- and diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 7. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian of the Genome: Unraveling the Role of the 2'-C-Methyl Group in Antiviral Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methyl group at the 2'-carbon position of the ribose sugar in nucleoside analogs has emerged as a cornerstone in the development of potent antiviral therapeutics. This seemingly minor modification profoundly impacts the interaction of these molecules with viral polymerases, bestowing upon them the ability to effectively halt viral replication. This in-depth technical guide explores the core principles of 2'-C-methyl substitution in antiviral drug design, detailing its mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action: A Tale of Steric Hindrance and Non-Obligate Chain Termination
The primary target for 2'-C-methylated nucleoside analogs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the genetic material of many RNA viruses.[1][2] Once inside a host cell, these nucleoside analogs are anabolized to their active triphosphate form by host cell kinases.[3] This active form then competes with natural nucleoside triphosphates (NTPs) for incorporation into the nascent viral RNA chain.
The key to the antiviral activity of these analogs lies in a mechanism known as non-obligate chain termination . Unlike obligate chain terminators that lack a 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, 2'-C-methylated nucleosides possess this 3'-OH group.[4] However, after their incorporation into the growing RNA strand, the presence of the bulky 2'-C-methyl group creates a steric clash within the active site of the RdRp.[5] This steric hindrance prevents the proper alignment and binding of the subsequent incoming natural NTP, effectively halting further elongation of the RNA chain.[1]
Recent studies have further elucidated this mechanism, suggesting that the incorporation of a 2'-C-methylated nucleotide prevents the RdRp from undergoing the conformational change necessary for catalysis of the next phosphodiester bond formation.[1] Essentially, the active site is blocked from closing properly, thereby terminating RNA synthesis.
dot
References
- 1. Efficient synthesis of 2'-C-beta-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]
The Potential of 7-Deaza-2'-c-methylinosine as a Broad-Spectrum Antiviral for Flavivirus Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of flavivirus infections, including Dengue, Zika, West Nile, and Yellow Fever, pose a significant and ongoing threat to global public health. With limited approved antiviral therapies available, the need for effective broad-spectrum inhibitors is critical. This technical guide provides an in-depth exploration of 7-Deaza-2'-c-methylinosine (7-deaza-2'-CMA), a promising nucleoside analog that has demonstrated potent inhibitory activity against a range of flaviviruses. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms and workflows to support ongoing research and development efforts in this field.
Core Concepts and Mechanism of Action
This compound, a derivative of adenosine, functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. The flavivirus RdRp, a key component of the NS5 protein, is essential for the replication of the viral RNA genome. The introduction of a methyl group at the 2'-C position of the ribose sugar is a critical structural feature that confers potent antiviral activity.[1] It is believed that after conversion to its triphosphate form within the host cell, 7-deaza-2'-CMA acts as a chain terminator during viral RNA synthesis, thereby halting replication.
Quantitative Antiviral Activity
The in vitro efficacy of 7-deaza-2'-CMA has been evaluated against several medically important flaviviruses. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro Anti-Flavivirus Activity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| West Nile Virus (Eg-101) | PS (Porcine Kidney) | 0.33 ± 0.08 | >100 | >303 | [1] |
| West Nile Virus (13-104) | PS (Porcine Kidney) | 0.15 ± 0.05 | >100 | >667 | [1] |
| Zika Virus (MR766) | Vero E6 | ~5-15 | Not specified | Not specified | [2] |
| Usutu Virus | Vero E6 | Not specified | Not specified | Not specified | [3] |
| Tick-Borne Encephalitis Virus | Not specified | Low micromolar | Not specified | Not specified | [4] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Virus | Mouse Model | Treatment Regimen | Key Outcomes | Reference |
| West Nile Virus (13-104) | BALB/c | 25 mg/kg, twice daily (intraperitoneal) | 100% survival when treatment started at day 0; 90% survival when started at day 3 post-infection.[5] | [1][4] |
| Zika Virus (African Strain) | AG129 | Not specified | Reduced viremia.[1] | [1] |
| Dengue Virus | Mouse Model | Not specified | Potent inhibitor of viremia.[1] | [1] |
| Tick-Borne Encephalitis Virus | BALB/c | Not specified | Substantially improved disease outcome, increased survival, reduced neuroinfection signs and brain viral titers.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the evaluation of 7-deaza-2'-CMA.
In Vitro Antiviral Assays
1. Cytotoxicity Assay:
-
Objective: To determine the concentration of the compound that is toxic to the host cells.
-
Methodology:
-
Plate cells (e.g., Vero, PS, or SK-N-SH) in 96-well plates and incubate until confluent.
-
Prepare serial dilutions of 7-deaza-2'-CMA in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate for a period that mirrors the antiviral assay (e.g., 3-7 days).
-
Assess cell viability using a colorimetric assay such as MTS/PMS or by microscopic examination for cytopathic effect (CPE).
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
-
2. Plaque Reduction Neutralization Test (PRNT):
-
Objective: To quantify the reduction in infectious virus particles.
-
Methodology:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the virus and incubate with and without various concentrations of 7-deaza-2'-CMA.
-
After a 1-2 hour incubation, adsorb the virus-compound mixture onto the cell monolayers.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate for several days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
-
3. Virus Yield Reduction Assay:
-
Objective: To measure the amount of infectious virus produced in the presence of the compound.
-
Methodology:
-
Infect confluent cell monolayers with the flavivirus at a specific multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, wash the cells to remove unattached virus and add fresh medium containing serial dilutions of 7-deaza-2'-CMA.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant and determine the viral titer using a plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
The EC50 is the compound concentration that reduces the virus yield by 50%.
-
In Vivo Animal Models
1. West Nile Virus Lethal Infection Model:
-
Objective: To assess the efficacy of 7-deaza-2'-CMA in preventing mortality in a lethal infection model.
-
Animal Model: Adult BALB/c mice.
-
Infection: Subcutaneous or intraperitoneal injection of a lethal dose of a neuroinvasive WNV strain (e.g., 13-104).
-
Treatment: Intraperitoneal administration of 7-deaza-2'-CMA (e.g., 25 mg/kg) twice daily. Treatment can be initiated at various time points post-infection (e.g., day 0, day 1, day 3, day 8) to evaluate the therapeutic window.
-
Monitoring: Daily monitoring of survival rates, body weight changes, and clinical signs of disease (e.g., ruffled fur, hunched posture, paralysis).[4]
-
Endpoint Analysis: Collection of brain tissue at a specific time point (e.g., day 10 post-infection) to determine viral titers by plaque assay.[1][4]
Visualizing Mechanisms and Workflows
Understanding the intricate processes of viral replication and the workflow for antiviral evaluation is paramount. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.
Flavivirus Replication Cycle and the Role of NS5 Polymerase
Caption: Flavivirus replication cycle and the inhibitory action of 7-deaza-2'-CMA.
Experimental Workflow for Antiviral Evaluation
Caption: A generalized workflow for the preclinical evaluation of antiviral compounds.
Discussion and Future Directions
The data presented herein underscore the significant potential of 7-deaza-2'-CMA as a broad-spectrum inhibitor of flaviviruses. Its potent in vitro activity and remarkable efficacy in animal models, even when treatment is delayed, make it a compelling candidate for further development.[1][5]
However, it is important to note that 7-deaza-2'-CMA (also known as MK-0608) was previously evaluated in human clinical trials for the treatment of chronic hepatitis C, another member of the Flaviviridae family, but its development was halted, potentially due to mitochondrial toxicity.[1][6] While this raises safety concerns for long-term therapy, short-term treatment for acute flaviviral infections might be a viable and safe therapeutic strategy.[1] Further research is warranted to fully elucidate the risk-benefit profile of 7-deaza-2'-CMA in the context of acute and severe flavivirus diseases.
Future studies should focus on:
-
Head-to-head comparison of 7-deaza-2'-CMA with other emerging anti-flavivirus compounds.
-
Evaluation of its efficacy against a wider panel of flavivirus strains and clinical isolates.
-
Investigation of potential synergistic effects when used in combination with other antiviral agents or immunomodulators.
-
Detailed pharmacokinetic and toxicology studies to better define its therapeutic window for acute infections.
References
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.tghn.org [media.tghn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vector-Transmitted Flaviviruses: An Antiviral Molecules Overview [mdpi.com]
Preliminary Cytotoxicity Assessment of 7-Deaza-2'-C-Methylinosine: A Technical Guide
Disclaimer: As of October 2025, publicly available data specifically detailing the preliminary cytotoxicity of 7-Deaza-2'-C-methylinosine is limited. This guide will therefore focus on the closely related and well-documented compound, 7-Deaza-2'-C-methyladenosine (7DMA) , as a proxy. The structural similarities between these molecules suggest that the cytotoxic profile and the methodologies for its assessment would be comparable. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a nucleoside analog with potential therapeutic applications, particularly in the realm of antiviral drug development. A critical early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxicity to understand its potential for inducing cell damage or death. This technical guide provides an in-depth overview of the methodologies used to evaluate the cytotoxicity of the related compound, 7-Deaza-2'-C-methyladenosine, and summarizes the available data.
Quantitative Cytotoxicity Data for 7-Deaza-2'-C-methyladenosine
The following tables summarize the 50% cytotoxic concentration (CC50) values for 7-Deaza-2'-C-methyladenosine in various cell lines as reported in the literature. A higher CC50 value indicates lower cytotoxicity.
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Vero Cells | MTS Assay | >50 | [1][2] |
| Porcine Kidney (PS) Cells | Not Specified | >50 | [1] |
| Human Neuroblastoma (SK-N-SH) Cells | Not Specified | >50 | [1] |
| Calu-3 Cells | Not Specified | 51.0 | [3] |
Table 1: In Vitro Cytotoxicity of 7-Deaza-2'-C-methyladenosine in Various Cell Lines.
Experimental Protocols for Cytotoxicity Assessment
A variety of in vitro assays are employed to determine the cytotoxicity of antiviral compounds. These assays are crucial to distinguish between the desired antiviral effect and any unintended harm to host cells.
Cell Viability Assays
3.1.1. MTS Assay
The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTS assay.
3.1.2. Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is often used in virology to assess the ability of a compound to protect cells from virus-induced damage. In the context of a cytotoxicity assessment, the assay is run in parallel without the virus to determine the compound's effect on the cells alone. Cell viability is typically assessed visually or by staining with a dye like crystal violet or neutral red.
Experimental Workflow:
Caption: Workflow for assessing cytotoxicity via a CPE reduction assay format.
Mechanism of Action and Signaling Pathways
7-Deaza-2'-C-methyladenosine is a nucleoside analog that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[4] After entering the cell, it is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain by the RdRp. The presence of the 2'-C-methyl group sterically hinders the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication.[1]
Proposed Intracellular Activation and Mechanism of Action:
Caption: Intracellular activation and mechanism of action of 7DMA.
Conclusion
References
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
7-Deaza-2'-c-methylinosine: A Deep Dive into Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of 7-Deaza-2'-c-methylinosine and its closely related adenosine analog, 7-Deaza-2'-c-methyladenosine (7DMA, MK-0608). Due to a lack of publicly available pharmacokinetic data for the inosine derivative, this paper leverages the extensive research on its adenosine counterpart to infer and understand its potential in vivo behavior. The 7-deaza modification of the nucleobase, combined with a 2'-C-methyl substituent on the ribose, has been shown to significantly enhance antiviral activity and improve the pharmacokinetic profile of these nucleoside analogs.[1][2] This modification confers resistance to enzymatic degradation, a critical factor in developing orally bioavailable antiviral agents.[3]
Quantitative Pharmacokinetic Data
While specific pharmacokinetic parameters for this compound are not available in the reviewed literature, extensive studies on its parent compound, 7-Deaza-2'-c-methyladenosine (MK-0608), provide valuable insights. The following table summarizes the key pharmacokinetic parameters of MK-0608 in various animal models.
| Species | Route of Administration | Dose | Oral Bioavailability (%) | Plasma Half-life (h) | Key Findings | Reference |
| Rat | Oral | - | 50 - 100 | - | Good to excellent oral bioavailability. High concentration of the active 5'-triphosphate form found in the liver. | [1] |
| Dog | Oral | - | 50 - 100 | 9 | Good to excellent oral bioavailability and a long plasma half-life. | [1] |
| Rhesus Monkey | Oral | - | 50 - 100 | 14 | Good to excellent oral bioavailability and a long plasma half-life. | [1] |
| Chimpanzee | Intravenous | 0.2 mg/kg | - | - | ~1 log10 decrease in Hepatitis C viral load. | [1] |
| Chimpanzee | Intravenous | 2 mg/kg | - | - | >3.5 log10 decrease in Hepatitis C viral load. | [1] |
In Vivo Efficacy and Dosing Regimens
7-Deaza-2'-c-methyladenosine has demonstrated significant in vivo antiviral activity against a range of viruses in mouse models. These studies provide crucial information on effective dosing strategies and the resulting therapeutic outcomes.
| Virus | Animal Model | Dosing Regimen | Efficacy | Reference |
| West Nile Virus (WNV) | BALB/c mice | 25 mg/kg, intraperitoneally, twice daily | 100% survival when treatment started at the time of infection. | [2] |
| Zika Virus (ZIKV) | AG129 mice | 50 mg/kg/day, oral gavage, once daily | Reduced viremia and delayed disease progression. | [4] |
| Tick-borne Encephalitis Virus (TBEV) | BALB/c mice | - | Substantially improves disease outcome, increases survival, and reduces neuroinfection signs. | [2] |
| Dengue Virus (DENV) | Mouse model | - | Potent inhibitor of DENV. | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo efficacy studies cited in this guide.
West Nile Virus (WNV) In Vivo Efficacy Study
-
Animal Model: 6-week-old female BALB/c mice.[2]
-
Virus Strain and Inoculation: Mice were subcutaneously injected with 1,000 PFU of WNV strain 13-104.[2]
-
Treatment Groups:
-
Group 1: Treatment with 7-Deaza-2'-c-methyladenosine (25 mg/kg) initiated immediately after infection.[2]
-
Group 2: Treatment initiated 1 day post-infection.[2]
-
Group 3: Treatment initiated 3 days post-infection.[2]
-
Group 4: Treatment initiated 8 days post-infection.[2]
-
Group 5 (Control): Treated with vehicle only.[2]
-
-
Drug Administration: 200 μl of 7-Deaza-2'-c-methyladenosine (25 mg/kg) was administered intraperitoneally twice a day at 8-hour intervals.[2]
-
Monitoring: Survival rates and disease signs were monitored daily for 28 days.[2] Disease signs were scored on a scale of 0 to 5 (0 = no signs, 5 = death).[2]
Zika Virus (ZIKV) In Vivo Efficacy Study
-
Animal Model: AG129 mice (deficient in IFN-α/β and IFN-γ receptors).[4]
-
Virus Strain and Inoculation: Mice were infected with 200 μL of a 1x10^4 PFU/ml stock of ZIKV.[4]
-
Treatment: Mice were treated once daily with 50 mg/kg/day of 7-Deaza-2'-c-methyladenosine or vehicle via oral gavage.[4]
-
Monitoring: Viremia and disease-induced morbidity and mortality were monitored.[4]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the evaluation and mechanism of action of 7-Deaza-2'-c-methyladenosine, the following diagrams are provided.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]
metabolic stability of 7-deaza-adenosine analogs
An In-Depth Technical Guide to the Metabolic Stability of 7-Deaza-Adenosine Analogs
Introduction
7-deaza-adenosine analogs are a class of purine nucleoside derivatives where the nitrogen atom at the 7-position of the adenine base is replaced by a carbon atom. This modification significantly alters the electron distribution and steric properties of the purine ring system, leading to profound effects on the molecule's biological activity and metabolic fate. This guide provides a comprehensive overview of the metabolic stability of these analogs, summarizing key data, detailing experimental protocols for their assessment, and illustrating relevant biological and experimental pathways. The improved metabolic stability and pharmacokinetic profiles make these compounds promising candidates for drug development, particularly in antiviral and anticancer therapies.[1][2][3][4]
Impact of the 7-Deaza Modification on Biological Activity
The substitution of nitrogen with carbon at the 7-position prevents the formation of hydrogen bonds at this site, which can be critical for recognition by certain enzymes.[5] This modification has been shown to enhance the inhibitory potency of these analogs against viral polymerases, such as the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).[1][2] For instance, the incorporation of a 7-deaza modification into 2′-C-methyl-adenosine results in a 20-fold increase in potency in HCV RdRp assays.[1][2] This structural change not only improves efficacy but also favorably alters the pharmacokinetic properties, leading to better metabolic stability.[1][4][6]
Quantitative Analysis of In Vitro Potency and Cytotoxicity
The metabolic stability of a drug candidate is a critical factor in its development, influencing its half-life, bioavailability, and potential for toxicity.[7][8] The data below compares 7-deaza-adenosine analogs to their parent compounds, highlighting the impact of the 7-deaza modification.
Table 1: Comparison of Inhibitory Potency and Cytotoxicity of Adenosine Analogs
| Compound | Target | IC₅₀ (μM) | CC₅₀ (μM) in Huh-7 cells (72h) | Selectivity Index (CC₅₀/IC₅₀) |
|---|---|---|---|---|
| 2′-C-methyl-adenosine | HCV Replicon | 0.5 | >100 | >200 |
| 7-deaza-2′-C-methyl-adenosine | HCV Replicon | 0.3 | >100 | >333 |
| Tubercidin (7-deaza-adenosine) | HCV Replicon | >10 | 0.15 | <0.015 |
| Adenosine | HCV Replicon | >100 | >100 | N/A |
Data sourced from Olsen et al., 2004.[1] IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Pharmacokinetic Profile
Studies have shown that 7-deaza-2′-C-methyl-adenosine exhibits promising in vivo pharmacokinetic properties across multiple species, suggesting enhanced stability and bioavailability compared to other analogs.[2][4][6] While specific half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) values from head-to-head microsomal or hepatocyte stability assays are not detailed in the provided search results, the overall findings indicate a significant improvement in the metabolic profile, justifying further development.[2][4]
Experimental Protocols for Assessing Metabolic Stability
The evaluation of metabolic stability is a cornerstone of preclinical drug development.[7][9] In vitro assays using liver-derived systems are standard practice to predict in vivo pharmacokinetics.[10][11]
General Protocol for In Vitro Metabolic Stability in Liver Microsomes
Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), and are widely used for Phase I metabolism studies.[8][12][13]
-
Preparation : A reaction mixture is prepared containing pooled liver microsomes (from human or other species) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[13]
-
Incubation : The 7-deaza-adenosine analog (test compound) is added to the microsomal suspension. The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[13] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.
-
Time Points : Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[13]
-
Reaction Quenching : The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.
-
Analysis : After centrifugation to remove the precipitated protein, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[7][11]
-
Data Calculation : The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[10][14]
General Protocol for In Vitro Metabolic Stability in Hepatocytes
Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of liver metabolism.[10][11][12]
-
Cell Preparation : Cryopreserved hepatocytes are thawed, and cell viability is assessed. The cells are then suspended in an appropriate incubation medium.[10]
-
Incubation : The test compound is added to the hepatocyte suspension in a multi-well plate. The plate is incubated at 37°C in a humidified atmosphere, often with gentle shaking.[10]
-
Time Points : Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[10]
-
Sample Processing : The reaction is terminated by adding a quenching solvent. The samples are then processed to separate the analyte from cellular debris.
-
LC-MS/MS Analysis : The concentration of the parent drug is quantified by LC-MS/MS.[11]
-
Data Analysis : Similar to the microsomal assay, the half-life and intrinsic clearance are determined from the rate of disappearance of the test compound.[10]
Visualizations: Pathways and Workflows
Mechanism of Action for Nucleoside Analog Inhibitors
Nucleoside analogs, including 7-deaza-adenosine derivatives, typically act as prodrugs that require intracellular activation. They are successively phosphorylated by host cell kinases to their triphosphate form, which then competes with natural nucleotides for incorporation by the target polymerase, leading to chain termination and inhibition of replication.
Caption: Intracellular activation pathway of a 7-deaza-adenosine analog.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram outlines the typical steps involved in determining the metabolic stability of a compound using an in vitro system like liver microsomes or hepatocytes.
Caption: Workflow for a typical in vitro metabolic stability experiment.
Structure-Activity Relationship Logic
This diagram illustrates the logical relationship between the structural modification (7-deaza substitution) and the resulting improvements in drug properties, a key concept in medicinal chemistry.
Caption: Logic diagram of Structure-Activity Relationships (SAR).
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. nuvisan.com [nuvisan.com]
- 12. bioivt.com [bioivt.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Addressing the Metabolic Stability of Antituberculars through Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Deaza-2'-c-methylinosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deaza-2'-c-methylinosine is a nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses. As a derivative of 2'-C-methyladenosine, its mechanism of action is primarily attributed to the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses. This document provides detailed application notes and protocols for the utilization of this compound in cell culture-based research and antiviral screening.
Mechanism of Action
This compound acts as a chain terminator of viral RNA synthesis. Upon entry into the host cell, it is converted into its active triphosphate form by host cell kinases. This triphosphate analog is then incorporated into the nascent viral RNA strand by the viral RdRp. The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the viral RNA chain and inhibiting viral replication. The 7-deaza modification in the nucleobase can enhance metabolic stability and may influence interactions with the viral polymerase.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound against various viruses in different cell lines.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Flaviviridae | West Nile Virus (WNV) | Vero | 0.15 ± 0.05 | [1] |
| Flaviviridae | West Nile Virus (WNV) | PS | 0.33 ± 0.08 | [1] |
| Flaviviridae | Zika Virus (ZIKV) | Vero | Not explicitly stated, but shown to be potent | [2][3][4][5] |
| Flaviviridae | Dengue Virus (DENV) | Not specified | Potent inhibitor | [1] |
| Flaviviridae | Hepatitis C Virus (HCV) | Not specified | Generally poor inhibitor | [6][7] |
| Reoviridae | Rotavirus | Multiple | Low micromolar range | [8] |
| Caliciviridae | Norovirus | Multiple | Low micromolar range | [8] |
| Caliciviridae | Sapovirus | Multiple | Low micromolar range | [8] |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 8.2 | [9] |
| Coronaviridae | Murine Hepatitis Virus (MHV) | L929 | Effective inhibitor | [9][10] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| PS (Porcine Kidney) | > 50 | [1] |
| Vero (African Green Monkey Kidney) | > 50 | [1] |
| SK-N-SH (Human Neuroblastoma) | > 50 | [1] |
| Calu-3 (Human Lung Epithelial) | 51.0 | [9] |
Experimental Protocols
General Handling and Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in cell culture medium for each experiment to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells.
Caption: Workflow for a typical cytotoxicity assay.
Materials:
-
96-well cell culture plates
-
Host cells of interest (e.g., Vero, Huh-7)
-
Cell culture medium (as recommended for the specific cell line)
-
This compound stock solution
-
Cell viability reagent (e.g., MTS, MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (medium with the same concentration of DMSO as the highest compound concentration) and a "no cells" blank.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTS or MTT assay, according to the manufacturer's instructions.[9][10]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assays
This assay measures the ability of the compound to protect cells from virus-induced cell death.[2]
Procedure:
-
Seed host cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells.
-
Add the compound dilutions to the wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include a "virus control" (cells infected but not treated) and a "cell control" (cells neither infected nor treated).
-
Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is maximal in the virus control wells.
-
Assess cell viability using a method such as MTS or by staining with crystal violet.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.
This assay quantifies the reduction in the number of infectious virus particles.
Procedure:
-
Seed host cells in 6- or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the virus and adsorb onto the cell monolayers for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the EC50, the concentration of the compound that reduces the number of plaques by 50%.
This assay measures the effect of the compound on the levels of viral RNA.
Procedure:
-
Seed host cells in appropriate culture vessels (e.g., 24-well plates).
-
Treat the cells with different concentrations of this compound and infect with the virus.
-
At a specific time point post-infection (e.g., 24, 48, or 72 hours), harvest the cells or supernatant.
-
Extract total RNA using a commercial kit.
-
Perform reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific for a viral gene and a host housekeeping gene (for normalization).
-
Calculate the reduction in viral RNA levels relative to the untreated virus control to determine the EC50.
This assay visualizes the effect of the compound on the expression of viral antigens.[2]
Procedure:
-
Seed host cells on coverslips in 24-well plates.
-
Treat the cells with this compound and infect with the virus.
-
At a designated time post-infection, fix the cells (e.g., with paraformaldehyde or methanol).
-
Permeabilize the cells (if necessary) and block non-specific antibody binding.
-
Incubate with a primary antibody specific for a viral antigen.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Assess the reduction in viral antigen expression in treated cells compared to untreated controls.
Conclusion
This compound is a valuable tool for in vitro studies of viral replication and for the screening of potential antiviral therapies. The protocols outlined in this document provide a framework for its effective use in a research setting. It is crucial to determine the optimal experimental conditions, including cell type, virus strain, and compound concentration, for each specific application. Researchers should always perform appropriate controls, including cytotoxicity assays, to ensure the observed antiviral effects are not due to toxicity to the host cells.
References
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The viral polymerase inhibitor 7-deaza-2'-C-methyladenosine Is a potent inhibitor of in vitro Zika virus replication and delays disease progression in a robust mouse infection model [lirias.kuleuven.be]
- 6. Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and HCV inhibitory properties of 9-deaza- and 7,9-dideaza-7-oxa-2'-C-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: In Vitro Antiviral Assay for 7-Deaza-2'-c-methylinosine against Zika Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults. The development of effective antiviral therapeutics is a critical public health priority. 7-Deaza-2'-c-methylinosine, a nucleoside analog more commonly referred to in the literature as 7-Deaza-2'-C-methyladenosine (7DMA), has been identified as a potent inhibitor of ZIKV replication in vitro.[1][2] This document provides detailed application notes and protocols for the in vitro assessment of the antiviral activity of 7DMA against the Zika virus.
Data Presentation
The antiviral activity and cytotoxicity of 7-Deaza-2'-c-methyladenosine (7DMA) against Zika virus (strain MR766) in Vero cells are summarized in the table below. The data demonstrates a selective inhibitory effect of the compound on ZIKV replication.[1]
| Compound | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 7-Deaza-2'-c-methyladenosine (7DMA) | CPE Reduction | Not Reported | > 409 | > 37 |
| Virus Yield | Not Reported | |||
| Plaque Reduction Assay | Not Reported | |||
| Immunofluorescence Assay | Not Reported |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and indicates the therapeutic window of the compound.[3]
Experimental Protocols
A panel of in vitro assays is crucial for the comprehensive evaluation of antiviral compounds.[1] Vero cells are highly permissive to ZIKV and are a recommended cell line for these assays.[1]
Cell and Virus Culture
-
Cell Line: Vero E6 cells (derived from the kidney epithelial cells of an African green monkey) are commonly used for ZIKV propagation and antiviral assays.[4][5]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and non-essential amino acids is a suitable growth medium.[6]
-
Zika Virus Strain: The prototype ZIKV strain MR766 is often used in these assays.[1][7] Viral stocks can be generated by infecting confluent monolayers of Vero cells and harvesting the supernatant after the observation of cytopathic effects.[8]
Cytotoxicity Assay
The cytotoxicity of the test compound is assessed to ensure that the observed antiviral activity is not due to cell death.[3][9]
-
Method: A common method is the MTS or MTT assay, which measures mitochondrial reductase activity in viable cells.[1][10]
-
Procedure:
-
Seed Vero cells in a 96-well plate to achieve a confluent monolayer.
-
Prepare serial dilutions of 7DMA in the culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 5 days).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the CC₅₀ value from the dose-response curve.
-
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to inhibit the virus-induced damage or death of host cells.[11]
-
Procedure:
-
Seed Vero cells in a 96-well plate.
-
Prepare serial dilutions of 7DMA.
-
Pre-treat the cells with the compound dilutions for a specified time (e.g., 1 hour).[8]
-
Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI).
-
Incubate the plate until CPE is observed in the virus control wells (typically 4-5 days).[1][12][13]
-
Assess cell viability using a method such as crystal violet staining or an MTS/MTT assay.[5][11]
-
The EC₅₀ value is calculated based on the concentration of the compound that protects 50% of the cells from CPE.
-
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.
-
Procedure:
-
Follow the same initial steps as the CPE reduction assay (cell seeding, compound treatment, and virus infection).
-
After the incubation period, harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.[14]
-
The EC₅₀ is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.
-
Plaque Reduction Assay
This is considered the gold standard for quantifying infectious virus particles and assessing antiviral activity.[8]
-
Procedure:
-
Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and incubate them with different concentrations of 7DMA for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for 4-5 days to allow for plaque formation.[12][13]
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye like crystal violet to visualize the plaques.[5]
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antiviral testing of 7DMA against Zika virus.
Proposed Mechanism of Action
7-Deaza-2'-c-methyladenosine acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[1] Time-of-drug-addition experiments have indicated that the compound is effective when added during the viral RNA replication phase.[1]
Caption: Inhibition of Zika virus replication by 7-Deaza-2'-c-methyladenosine.
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. fda.gov [fda.gov]
- 4. cambridge.org [cambridge.org]
- 5. Production, Titration and Imaging of Zika Virus in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. southernresearch.org [southernresearch.org]
- 7. southernresearch.org [southernresearch.org]
- 8. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Development of a high-throughput colorimetric Zika virus infection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 14. Viral ToxGlo™ Assay Technical Manual [promega.jp]
Application Notes and Protocols for 7-Deaza-2'-c-methylinosine in Mouse Models of West Nile Virus
Introduction
West Nile Virus (WNV) is a neurovirulent flavivirus transmitted by mosquitoes that can cause severe neurological disease in humans, for which no approved antiviral therapy is currently available.[1][2] This document provides detailed application notes and protocols for the use of 7-Deaza-2'-c-methylinosine (7-deaza-2′-CMA), a nucleoside analog, as a potential therapeutic agent against WNV infection in mouse models. The provided data and protocols are based on studies demonstrating the efficacy of this compound in preventing mortality and reducing viral load in infected mice.[1][2][3][4] 7-Deaza-2'-c-methyladenosine has been identified as a potent inhibitor of WNV replication both in cell culture and in vivo.[1][2]
Mechanism of Action
7-Deaza-2'-c-methyladenosine acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[3] By targeting this crucial viral enzyme, the compound disrupts the replication of the viral genome, leading to a significant reduction in viral titers. The 2'-C-methyl group is a critical structural element for its potent anti-WNV activity.[1]
Data Presentation
In Vivo Efficacy of this compound against WNV Infection
The following table summarizes the quantitative data from a key study evaluating the efficacy of this compound in a lethal mouse model of West Nile Virus infection.
| Parameter | Treatment Group | Control Group (Saline) |
| Dosage | 25 mg/kg | N/A |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Frequency | Twice daily | Twice daily |
| Treatment Start | Day 0 post-infection | Day 0 post-infection |
| Survival Rate | 100%[1][2] | 0% |
| Treatment Start | Day 3 post-infection | Day 3 post-infection |
| Survival Rate | 90%[1][2][3][4] | 0% |
| Treatment Start | Day 8 post-infection | Day 8 post-infection |
| Survival Rate | 0%[1][2][3][4] | 0% |
| Brain Viral Titer (Day 10) | Significantly reduced | High viral load |
Experimental Protocols
In Vivo Antiviral Efficacy Study in a Mouse Model
This protocol outlines the methodology for assessing the antiviral efficacy of this compound in a lethal West Nile Virus infection mouse model, based on published research.[1][5]
1. Animal Model:
2. Virus Strain:
3. Compound Preparation and Administration:
-
Compound: this compound (7-deaza-2′-CMA)
-
Formulation: While the exact solvent is not specified in the provided search results, a common practice is to dissolve the compound in a vehicle such as saline.
-
Administration: Intraperitoneal (IP) injection, administered twice daily.[1][2]
4. Experimental Workflow:
5. Infection Procedure:
-
Infect adult BALB/c mice with a lethal dose of WNV strain 13-104. The exact lethal dose should be predetermined in the specific mouse strain through a pilot study.
6. Treatment Regimen:
-
Divide the infected mice into treatment and control groups.
-
Treatment Groups: Administer 25 mg/kg of 7-deaza-2′-CMA intraperitoneally twice a day. Initiate treatment at different time points post-infection (e.g., day 0, day 3, and day 8) to evaluate the therapeutic window.[1][2][3][4]
-
Control Group: Administer an equivalent volume of saline intraperitoneally twice a day.[1][5]
7. Monitoring and Data Collection:
-
Monitor the mice daily for 28 days for survival rates, changes in body weight, and clinical signs of neuroinfection.[1][5]
-
Clinical Scoring: Use a scoring system to quantify disease severity:
-
0: No signs
-
1: Ruffled fur
-
2: Slowing of activity or hunched posture
-
3: Asthenia or mild paralysis
-
4: Lethargy, tremor, or complete paralysis of the limbs
-
5: Death[5]
-
8. Viral Load Determination:
-
On day 10 post-infection, a subset of mice from each group should be euthanized.[1][5]
-
Collect brain tissue and homogenize it.
-
Determine the viral titers in the brain homogenates using a standard plaque assay.[1][5]
9. Plaque Assay Protocol:
-
Seed susceptible cells (e.g., Vero cells) in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the brain homogenates.
-
Infect the cell monolayers with the diluted virus samples for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing agarose or carboxymethyl cellulose to restrict virus spread to adjacent cells.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/ml).
Concluding Remarks
The available data strongly suggest that this compound is a promising candidate for the treatment of West Nile Virus infection.[1][2] A dosage of 25 mg/kg administered twice daily via intraperitoneal injection demonstrated significant efficacy in a mouse model, leading to 100% survival when treatment was initiated at the time of infection and 90% survival when started 3 days post-infection.[1][2][3][4] The antiviral effect was negligible when treatment was delayed to 8 days post-infection, highlighting the importance of early intervention.[1][2][3][4] Further investigation into the pharmacokinetics, optimal formulation, and efficacy in other animal models is warranted to advance this compound towards clinical application.
References
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Flavivirus Replication Cycles Using 7-Deaza-2'-C-methyladenosine
Introduction
7-Deaza-2'-C-methyladenosine (7DMA), a nucleoside analog, has emerged as a potent inhibitor of flavivirus replication.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing 7DMA to study the replication cycles of various flaviviruses, including Zika virus (ZIKV), West Nile virus (WNV), Dengue virus (DENV), and Yellow Fever virus (YFV). 7DMA functions as a viral polymerase inhibitor, making it a valuable tool for dissecting the mechanisms of viral RNA synthesis and for the development of broad-spectrum antiviral therapies.[4]
Mechanism of Action
7-Deaza-2'-C-methyladenosine is an adenosine analog that targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the flavivirus replication cycle.[4] After entering the host cell, 7DMA is metabolized to its triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the viral RdRp. The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the translocation of the polymerase, leading to premature termination of RNA synthesis and thus inhibiting viral replication. The 7-deaza modification in the nucleobase can enhance the molecule's stability and improve its pharmacokinetic profile.
Applications in Flavivirus Research
-
Inhibition of Viral Replication: 7DMA effectively inhibits the replication of a broad range of flaviviruses in vitro.[2][5]
-
Study of Viral Polymerase Activity: As a direct inhibitor of the viral RdRp, 7DMA can be used in enzymatic assays to study the kinetics and structure-function relationships of this essential viral enzyme.
-
Antiviral Drug Discovery: The potent antiviral activity of 7DMA makes it a lead compound for the development of novel anti-flavivirus drugs.
-
In Vivo Studies: 7DMA has demonstrated efficacy in reducing viremia and delaying disease progression in animal models of flavivirus infection.[1][5]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of 7-Deaza-2'-C-methyladenosine (7DMA) and its derivatives against various flaviviruses.
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-Deaza-2'-C-methyladenosine (7DMA) | Zika Virus (ZIKV) | Vero | Virus Yield Reduction | 5 - 15 | >100 | >6.7 - >20 | [2] |
| 7-Deaza-2'-C-methyladenosine (7DMA) | West Nile Virus (WNV) | PS Cells | Viral Titer Reduction | 0.15 - 0.33 | >50 | >151 - >333 | [5] |
| 7-Deaza-2'-C-methyladenosine (7DMA) | Dengue Virus (DENV) | - | - | 5 - 15 | - | - | [2] |
| 7-Deaza-2'-C-methyladenosine (7DMA) | Yellow Fever Virus (YFV) | - | - | 5 - 15 | - | - | [2] |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV-17D) | Huh-7 | Foci-Forming Unit Reduction | 0.8 ± 0.4 | >100 | >125 | [6] |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Zika Virus (ZIKV) | Huh-7 | - | 3.7 | >100 | >27 | [6] |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of 7DMA that inhibits virus-induced cell death.
Materials:
-
Vero cells (or other permissive cell line)
-
Growth medium (e.g., MEM with 10% FCS, L-glutamine, sodium bicarbonate)
-
Assay medium (e.g., MEM with 2% FCS)
-
Flavivirus stock of known titer
-
7-Deaza-2'-C-methyladenosine (7DMA)
-
96-well plates
-
MTS reagent for assessing cell viability
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.
-
The next day, replace the growth medium with 100 µL of assay medium.
-
Prepare two-fold serial dilutions of 7DMA in assay medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus and no compound as cell controls.
-
Infect the cells by adding 100 µL of culture medium containing 50% cell culture infectious doses (CCID50) of the flavivirus to each well (except for the cell control wells).
-
Incubate the plates for 5 days at 37°C.
-
After incubation, assess the cytopathic effect by adding MTS reagent to each well and measuring the absorbance according to the manufacturer's protocol. Alternatively, the cells can be fixed and stained to visualize CPE.
-
Calculate the 50% effective concentration (EC50) as the concentration of 7DMA that reduces the virus-induced CPE by 50%.
-
In a parallel plate without virus, assess the cytotoxicity of 7DMA to determine the 50% cytotoxic concentration (CC50).
Protocol 2: Virus Yield Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of 7DMA.
Materials:
-
Vero cells (or other permissive cell line)
-
Growth medium
-
Assay medium
-
Flavivirus stock
-
7-Deaza-2'-C-methyladenosine (7DMA)
-
24-well plates
Procedure:
-
Seed Vero cells in a 24-well plate and grow to confluency.
-
Infect the cells with the flavivirus at a specific multiplicity of infection (MOI), for example, MOI of 0.1.
-
After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add assay medium containing two-fold serial dilutions of 7DMA to the wells.
-
Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
Harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or a foci-forming unit assay on a fresh monolayer of permissive cells.
-
The EC50 is the concentration of 7DMA that reduces the viral titer by 50% compared to the untreated virus control.
Protocol 3: Quantitative Reverse Transcription PCR (RT-qPCR)
This method is used to quantify the amount of viral RNA in infected cells treated with 7DMA.
Materials:
-
Vero cells (or other permissive cell line)
-
Flavivirus stock
-
7-Deaza-2'-C-methyladenosine (7DMA)
-
RNA extraction kit (e.g., RNeasy minikit)
-
RT-qPCR reagents and instrument
-
Primers and probe specific for the target flavivirus genome
Procedure:
-
Infect cells with the flavivirus in the presence of varying concentrations of 7DMA as described in the Virus Yield Reduction Assay.
-
At a specific time point post-infection (e.g., 24 hours), harvest the cells.[2]
-
Extract total RNA from the cells using a commercial RNA extraction kit following the manufacturer's instructions.[2]
-
Perform one-step or two-step RT-qPCR using primers and a probe specific to a conserved region of the flavivirus genome.
-
Quantify the viral RNA levels relative to an internal control (e.g., a housekeeping gene like β-actin).
-
The EC50 is the concentration of 7DMA that reduces the viral RNA levels by 50% compared to the untreated virus control.
Visualizations
Caption: Inhibition of the flavivirus replication cycle by 7-Deaza-2'-C-methyladenosine.
Caption: General workflow for in vitro antiviral testing of 7-Deaza-2'-C-methyladenosine.
References
- 1. BiblioBoard [openresearchlibrary.org]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Deaza-2'-c-methylinosine in CPE-Reduction Assays
Introduction
7-Deaza-2'-c-methylinosine, also known as 7-deaza-2'-C-methyladenosine (7DMA), is a nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses.[1][2][3][4] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[5] This document provides a detailed protocol for the Cytopathic Effect (CPE) reduction assay, a common method to evaluate the in vitro antiviral efficacy of compounds like this compound. This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Principle of the CPE-Reduction Assay
The CPE-reduction assay is a widely used method in virology to screen for antiviral compounds. The principle of the assay is based on the ability of an antiviral compound to inhibit the cytopathic effect induced by a virus in a susceptible cell culture. The cytopathic effect refers to the morphological changes in the host cells caused by viral infection, which can include cell rounding, detachment, and lysis. In the presence of an effective antiviral agent, the CPE is visibly reduced. The extent of this reduction can be quantified using various methods, such as microscopic scoring or by measuring cell viability with a colorimetric assay like the MTS assay.
Antiviral Activity of this compound
This compound has shown significant inhibitory effects against a variety of viruses. The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from CPE-reduction and related assays against different viruses. The Selectivity Index (SI), calculated as CC50/EC50, is also presented to indicate the compound's therapeutic window.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus (ZIKV) | Vero | CPE reduction | Not specified | >22 | Not specified | [1] |
| West Nile Virus (WNV) Eg-101 | PS | CPE reduction | 0.33 ± 0.08 | >50 | >151 | [3] |
| West Nile Virus (WNV) 13-104 | PS | CPE reduction | 0.15 ± 0.05 | >50 | >333 | [3] |
| Human Rotavirus ST3 | - | CPE reduction | Not specified | Not specified | Not specified | [2] |
| Porcine Sapovirus | - | CPE reduction | Not specified | Not specified | Not specified | [2] |
Experimental Protocol: CPE-Reduction Assay
This protocol provides a generalized procedure for evaluating the antiviral activity of this compound using a CPE-reduction assay. Specific parameters such as the cell line, virus strain, and incubation times may need to be optimized depending on the virus being studied.
Materials
-
Cells and Virus: A susceptible cell line and a virus strain that produces a clear cytopathic effect. For example, Vero cells are commonly used for Zika virus.[1]
-
This compound: The compound to be tested.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Medium: Cell culture medium with a reduced serum concentration (e.g., 2% FBS).[1]
-
96-well cell culture plates.
-
MTS reagent or Crystal Violet stain.
-
Plate reader (for MTS assay).
-
Inverted microscope.
Procedure
-
Cell Seeding:
-
Trypsinize and resuspend the cells in the cell culture medium.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 104 cells/well for Vero cells).[1]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the compound in the assay medium.
-
-
Infection and Treatment:
-
After overnight incubation, remove the cell culture medium from the 96-well plate.
-
Add 100 µL of assay medium containing the desired virus concentration (e.g., a multiplicity of infection (MOI) of 0.1 or a specific CCID50) to each well, except for the cell control wells.[1]
-
Add 100 µL of the serially diluted compound to the appropriate wells.
-
Include the following controls on each plate:
-
Cell Control: Cells with assay medium only (no virus, no compound).
-
Virus Control: Cells with virus and assay medium (no compound).
-
Compound Cytotoxicity Control: Cells with the compound dilutions but no virus.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the appropriate duration for the virus to cause significant CPE in the virus control wells (e.g., 5 days for Zika virus).[1]
-
-
Quantification of CPE:
-
Method A: Microscopic Examination
-
Observe the cell monolayer in each well under an inverted microscope.
-
Score the degree of CPE for each well compared to the cell and virus controls.
-
-
Method B: MTS Assay
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
-
Method C: Crystal Violet Staining
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with a crystal violet solution.
-
Wash the plate to remove excess stain and allow it to dry.
-
Elute the stain with a solvent (e.g., methanol) and measure the absorbance.
-
-
Data Analysis
-
Calculate the percentage of cell viability for each well using the following formula for the MTS assay: % Viability = (Absorbance of Treated Well / Absorbance of Cell Control Well) x 100
-
Calculate the percentage of CPE reduction for each well: % CPE Reduction = ((Absorbance of Treated Well - Absorbance of Virus Control Well) / (Absorbance of Cell Control Well - Absorbance of Virus Control Well)) x 100
-
Determine the EC50 value by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve. The EC50 is the concentration of the compound that reduces the CPE by 50%.
-
Determine the CC50 value from the compound cytotoxicity control wells by plotting the percentage of cell viability against the compound concentration. The CC50 is the concentration of the compound that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile of the compound.
Diagrams
Experimental Workflow
Caption: Workflow of the CPE-Reduction Assay.
Proposed Mechanism of Action
Caption: Inhibition of Viral RNA Polymerase.
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The viral polymerase inhibitor 7-deaza-2'-C-methyladenosine Is a potent inhibitor of in vitro Zika virus replication and delays disease progression in a robust mouse infection model [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Plaque Assay for Determining Antiviral Efficacy of 7-Deaza-2'-c-methyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the antiviral efficacy of the nucleoside analog 7-Deaza-2'-c-methyladenosine (7DMA) using a plaque reduction assay. 7DMA has demonstrated potent antiviral activity against a broad range of RNA viruses, including flaviviruses and coronaviruses, by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This document outlines the necessary materials, step-by-step procedures for the plaque assay and cytotoxicity testing, and methods for data analysis. The provided protocols are intended to serve as a guide for researchers in academic and industrial settings engaged in antiviral drug discovery and development.
Note: While the initial request specified 7-Deaza-2'-c-methylinosine, the available scientific literature predominantly focuses on the antiviral properties of its adenosine analog, 7-Deaza-2'-c-methyladenosine (7DMA). This document will, therefore, detail the established protocols and data for 7DMA.
Data Presentation
The antiviral activity and cytotoxicity of 7-Deaza-2'-c-methyladenosine have been evaluated against several viruses in various cell lines. The following tables summarize the quantitative data from published studies.
Table 1: Antiviral Activity of 7-Deaza-2'-c-methyladenosine (7DMA) against various viruses.
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Flaviviridae | West Nile Virus (WNV) Eg-101 | Porcine Kidney (PS) | 0.33 ± 0.08 | [4] |
| Flaviviridae | West Nile Virus (WNV) 13-104 | Porcine Kidney (PS) | 0.15 ± 0.05 | [4] |
| Flaviviridae | Zika Virus (ZIKV) MR766 | Vero | Not explicitly stated, but effective | [2] |
| Flaviviridae | Dengue Virus (DENV) | (cell line not specified) | 5 - 15 | [2] |
| Flaviviridae | Yellow Fever Virus (YFV) | (cell line not specified) | 5 - 15 | [2] |
| Flaviviridae | Tick-Borne Encephalitis Virus (TBEV) | (cell line not specified) | 5 - 15 | [2] |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 8.2 | [5] |
| Reoviridae | Human Rotavirus ST3 | (cell line not specified) | Low micromolar range | [6] |
| Caliciviridae | Norovirus (replicon) | (cell line not specified) | Low micromolar range | [6] |
| Caliciviridae | Porcine Sapovirus | (cell line not specified) | Low micromolar range | [6] |
Table 2: Cytotoxicity of 7-Deaza-2'-c-methyladenosine (7DMA).
| Cell Line | CC50 (µM) | Reference |
| Porcine Kidney (PS) | > 50 | [4] |
| Vero | > 50 | [4] |
| SK-N-SH | > 50 | [4] |
| Calu-3 | 51.0 | [5] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Efficacy
This protocol is a general guideline for assessing the antiviral activity of 7DMA against flaviviruses, such as West Nile Virus or Zika Virus, in Vero cells.[7][8][9] Modifications may be required for different viruses and cell lines.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., MEM supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Assay medium (e.g., MEM supplemented with 2% FBS)
-
Virus stock of known titer (PFU/mL)
-
7-Deaza-2'-c-methyladenosine (7DMA) stock solution (in DMSO or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1% methylcellulose or agarose in assay medium)
-
Fixing solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 24-well cell culture plates
-
Sterile pipettes and tubes
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of 7DMA in assay medium. The final concentrations should typically range from sub-micromolar to low micromolar, based on expected efficacy. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Virus Dilution: Dilute the virus stock in assay medium to a concentration that will produce approximately 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the confluent cell monolayers and wash once with PBS. Infect the cells by adding the diluted virus suspension to each well. Incubate for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes.
-
Treatment: After the adsorption period, aspirate the virus inoculum. Add the prepared serial dilutions of 7DMA (and vehicle control) to the respective wells. Also, include a "virus control" set of wells that receive only assay medium without the compound.
-
Overlay: Aspirate the treatment medium and gently add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period appropriate for the virus being tested (typically 3-7 days), allowing for plaque development.
-
Fixation and Staining: After the incubation period, fix the cells by adding the fixing solution and incubating for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the compound concentration and using a non-linear regression analysis.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. The MTS or MTT assay is a common method for this.[2]
Materials:
-
Vero cells (or the same cell line used in the plaque assay)
-
Complete growth medium
-
7-Deaza-2'-c-methyladenosine (7DMA) stock solution
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of 7DMA in complete growth medium. Add the dilutions to the wells, including a vehicle control and a "cells only" (no compound) control.
-
Incubation: Incubate the plate for the same duration as the plaque assay (e.g., 3-7 days).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For the MTS assay, measure the absorbance directly. For the MTT assay, first add the solubilization solution and then measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Mechanism of Action
7-Deaza-2'-c-methyladenosine is a nucleoside analog that, once inside the host cell, is phosphorylated to its active triphosphate form. This active form then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral RNA genome. Incorporation of the 7DMA-triphosphate into the growing RNA strand leads to chain termination, thus halting viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. avys.omu.edu.tr [avys.omu.edu.tr]
- 8. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Deaza-2'-c-methylinosine for High-Throughput Screening in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deaza-2'-c-methylinosine is a nucleoside analog that holds significant promise in the field of antiviral drug discovery. As a derivative of the well-characterized antiviral agent 7-deaza-2'-c-methyladenosine, it is predicted to act as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of many RNA viruses, making it a prime target for broad-spectrum antiviral therapies. High-throughput screening (HTS) campaigns utilizing this compound can efficiently identify and characterize novel antiviral compounds. These application notes provide detailed protocols and data presentation guidelines for the use of this compound and its analogs in HTS workflows.
Mechanism of Action
This compound, similar to its adenosine counterpart, is anticipated to function as a chain terminator of viral RNA synthesis.[1] After entering a host cell, the nucleoside analog is phosphorylated to its active triphosphate form. This triphosphate metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp. The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the viral RNA chain.[1] The 7-deaza modification in the nucleobase can enhance the molecule's potency and improve its pharmacokinetic properties.[1]
Data Presentation
Quantitative data from HTS and subsequent validation assays should be summarized for clear interpretation and comparison. The following tables provide examples of how to structure such data, based on findings for the closely related analog, 7-deaza-2'-c-methyladenosine (7DMA).
Table 1: In Vitro Antiviral Activity of 7-Deaza-2'-c-methyladenosine (7DMA)
| Virus Target | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| West Nile Virus (WNV) Eg-101 | PS (porcine kidney) | CPE Reduction | 0.33 ± 0.08 | >100 | >303 | [2] |
| West Nile Virus (WNV) 13-104 | PS (porcine kidney) | CPE Reduction | 0.15 ± 0.05 | >100 | >667 | [2] |
| Zika Virus (ZIKV) | Vero | CPE Reduction | - | >100 | - | [3] |
| Human Rotavirus ST3 | - | CPE Reduction & RT-qPCR | Low micromolar range | - | High | [4] |
| Porcine Sapovirus | - | CPE Reduction & RT-qPCR | Low micromolar range | - | High | [4] |
| Hepatitis C Virus (HCV) | - | Replicon Assay | Similar to 2'-C-methyl-adenosine | >100 | - | [1] |
Table 2: In Vivo Efficacy of 7-Deaza-2'-c-methyladenosine (7DMA)
| Virus Model | Animal Model | Dosing Regimen | Outcome | Reference |
| West Nile Virus (WNV) | BALB/c mice | 25 mg/kg, twice daily (intraperitoneal) | 100% survival rate, no clinical signs of neuroinfection | [2] |
| Zika Virus (ZIKV) | AG129 mice | - | Reduced viremia, delayed morbidity and mortality | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of HTS assays. Below are protocols for key experiments.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for primary HTS to identify compounds that protect host cells from virus-induced death.
Principle: Virus infection often leads to morphological changes in host cells, collectively known as the cytopathic effect (CPE), culminating in cell death. Antiviral compounds will inhibit viral replication and thus reduce or prevent CPE. Cell viability is typically measured using a colorimetric or fluorometric readout.
Methodology:
-
Cell Seeding: Seed a 96-well or 384-well plate with a suitable host cell line (e.g., Vero, Huh-7) at a density that will result in a confluent monolayer after 24 hours.[3]
-
Compound Addition: Prepare serial dilutions of this compound and test compounds in assay medium. Add the compounds to the cells. Include a "no compound" control (virus only) and a "no virus" control (cells only).
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the predetermined duration.
-
CPE Quantification:
-
Remove the culture medium.
-
Add a cell viability reagent such as MTS or resazurin to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
Virus Yield Reduction Assay
This secondary assay quantifies the amount of infectious virus produced in the presence of a test compound.
Principle: An effective antiviral agent will reduce the titer of new infectious virus particles produced by infected cells.
Methodology:
-
Cell Seeding and Infection: Follow steps 1-3 of the CPE reduction assay in a suitable plate format (e.g., 24-well or 48-well).
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.
-
Virus Titeration: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Plaque Assay: Perform serial dilutions of the supernatant and use them to infect fresh monolayers of host cells. After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. After a few days, stain the cells to visualize and count the plaques (zones of cell death), each representing an infectious virus particle.
-
TCID50 Assay: Perform serial dilutions of the supernatant in a 96-well plate of host cells. After incubation, determine the endpoint dilution at which 50% of the wells show CPE.
-
-
Data Analysis: Calculate the reduction in viral titer (in log10 units) for each compound concentration compared to the "no compound" control.
Immunofluorescence Assay
This assay can be used to visualize the expression of viral proteins within infected cells.
Principle: Antiviral compounds that inhibit viral replication will lead to a decrease in the expression of viral antigens. This can be detected using specific antibodies labeled with a fluorescent dye.
Methodology:
-
Cell Culture and Treatment: Grow host cells on coverslips or in optically clear-bottom plates. Treat with compounds and infect with the virus as described previously.
-
Fixation and Permeabilization: At a set time post-infection, fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for a viral antigen (e.g., an envelope protein).
-
Wash and then incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) that recognizes the primary antibody.
-
Counterstain the cell nuclei with DAPI.
-
-
Imaging: Visualize the cells using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity or the number of antigen-positive cells to determine the extent of viral protein expression inhibition.[2]
Visualizations
Signaling Pathway of this compound
Caption: Intracellular activation and mechanism of action of this compound.
High-Throughput Screening Workflow
Caption: A typical workflow for high-throughput screening of antiviral compounds.
Hit Validation and Lead Optimization Logic
Caption: Logical flow for hit validation and progression to a lead candidate.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The viral polymerase inhibitor 7-deaza-2'-C-methyladenosine Is a potent inhibitor of in vitro Zika virus replication and delays disease progression in a robust mouse infection model [lirias.kuleuven.be]
Application Notes and Protocols for Time-of-Drug-Addition Experiments with 7-Deaza-2'-C-methyladenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting time-of-drug-addition experiments using 7-Deaza-2'-C-methyladenosine (7DMA), a potent viral polymerase inhibitor. This document summarizes its mechanism of action, provides quantitative data on its antiviral activity, and offers a step-by-step guide for experimental execution.
Introduction
7-Deaza-2'-C-methyladenosine (also referred to as 7DMA or MK-0608) is a nucleoside analog that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including Zika virus (ZIKV), West Nile virus (WNV), Hepatitis C virus (HCV), and rotavirus.[1][2][3][4] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[1][2] Time-of-drug-addition experiments are critical for elucidating the specific stage of the viral life cycle that an antiviral compound targets. For 7DMA, these experiments have confirmed that its inhibitory action coincides with the onset of intracellular viral RNA replication.[1]
Mechanism of Action
7-Deaza-2'-C-methyladenosine is a prodrug that is metabolized within the host cell to its active 5'-triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral RdRp. The incorporation of the 7-deaza-2'-C-methyl-ATP analog into the nascent viral RNA chain leads to chain termination, thus halting viral genome synthesis.[2] The 2'-C-methyl group is a key structural feature that functions as a chain terminator.[2]
Quantitative Antiviral Activity
The antiviral potency of 7-Deaza-2'-C-methyladenosine has been evaluated against various viruses in different cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of 7-Deaza-2'-C-methyladenosine against Zika Virus (ZIKV)
| Assay Type | Cell Line | Virus Strain | EC₅₀ (µM) | Reference |
| CPE Reduction | Vero | MR766 | Not specified, but showed dose-dependent inhibition | [1] |
| Virus Yield Reduction | Vero | MR766 | >1.7 log₁₀ reduction at 22 µM | [1] |
| Immunofluorescence | Vero | MR766 | Dose-dependent inhibition observed | [1] |
CPE: Cytopathic Effect; EC₅₀: 50% Effective Concentration
Table 2: In Vitro Antiviral Activity of 7-Deaza-2'-C-methyladenosine against West Nile Virus (WNV)
| Assay Type | Cell Line | Virus Strain | EC₅₀ (µM) | Reference |
| Viral Titer Reduction | PS (porcine kidney) | Eg-101 | 0.33 ± 0.08 | [4][5] |
| Viral Titer Reduction | PS (porcine kidney) | 13-104 | 0.15 ± 0.05 | [4][5] |
| Viral Titer Reduction | SK-N-SH (human neuroblastoma) | Eg-101 & 13-104 | 10⁵-10⁶-fold reduction at 50 µM | [4] |
Table 3: In Vitro Antiviral Activity of 7-Deaza-2'-C-methyladenosine against Other Viruses
| Virus | Assay Type | Cell Line | EC₅₀ (µM) | Reference |
| Hepatitis C Virus (HCV) | Replicon Assay | Not specified | Similar to 2'-C-methyl-adenosine | [2] |
| Rotavirus (Human ST3) | CPE Reduction / RT-qPCR | Not specified | Low micromolar range | [3] |
| Norovirus (Human Norwalk) | Replicon Assay | Not specified | Dose-dependent reduction in RNA levels | [3] |
| Sapovirus (Porcine) | CPE Reduction / RT-qPCR | Not specified | Low micromolar range | [3] |
Experimental Protocols
Time-of-Drug-Addition Experiment for Zika Virus
This protocol is adapted from a study on the in vitro inhibition of Zika virus by 7-Deaza-2'-C-methyladenosine.[1]
Objective: To determine the time window during the viral replication cycle where 7DMA effectively inhibits ZIKV replication.
Materials:
-
Vero cells
-
Zika virus (ZIKV) stock (e.g., MR766 strain)
-
7-Deaza-2'-C-methyladenosine (7DMA)
-
Ribavirin (as a control inhibitor)
-
24-well plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2% FBS)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding:
-
Seed Vero cells in 24-well plates at a density of 2 x 10⁵ cells per well in growth medium.
-
Incubate overnight to allow for cell adherence.
-
-
Virus Infection:
-
Wash the cell monolayers twice with PBS.
-
Infect the cells with ZIKV at a Multiplicity of Infection (MOI) of approximately 1 in assay medium for 30 minutes at 37°C.
-
After the incubation period, wash the cells twice with PBS to remove the virus inoculum.
-
Add fresh assay medium to each well.
-
-
Time-of-Drug Addition:
-
Add 7DMA (e.g., at a final concentration of 178 µM) and a control inhibitor like ribavirin (e.g., at 205 µM) to different wells at various time points post-infection (e.g., 0, 4, 6, 8, 10, 12, 14, 16, 18, 20, 22 hours).
-
-
Cell Harvesting and Analysis:
-
At 24 hours post-infection, harvest the cells from all wells.
-
Extract total RNA from the cell lysates.
-
Quantify the viral RNA levels using reverse transcription quantitative polymerase chain reaction (RT-qPCR) with ZIKV-specific primers and probes.
-
-
Data Interpretation:
-
Plot the viral RNA levels (as a percentage of the untreated control) against the time of drug addition.
-
The time point at which the addition of 7DMA no longer results in a significant reduction in viral RNA indicates the end of the time window for its antiviral activity, which should correlate with the period of active viral RNA synthesis.
-
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Preparing High-Purity Stock Solutions of 7-Deaza-2'-c-methylinosine for In Vitro Research
Introduction
7-Deaza-2'-c-methylinosine, a nucleoside analog, has demonstrated significant potential in antiviral drug discovery research. Its efficacy in inhibiting viral replication in various in vitro models necessitates standardized protocols for the preparation of stock solutions to ensure experimental reproducibility and accuracy. These application notes provide a detailed methodology for the preparation, storage, and handling of this compound stock solutions for use in a range of in vitro studies. Adherence to these protocols will aid researchers, scientists, and drug development professionals in obtaining reliable and consistent results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [1][2][3][4][5] |
| Molecular Weight | 280.28 g/mol | [1][2][3][4][5] |
| Appearance | Off-White Powder | [2] |
| Storage Conditions | Store at < -15°C, keep dry, under inert gas (e.g., Nitrogen), and protect from light. |
Recommended Solvents and Stock Concentration
For in vitro studies, this compound is most effectively prepared as a concentrated stock solution in 100% dimethyl sulfoxide (DMSO).
| Parameter | Recommendation |
| Solvent | 100% Dimethyl Sulfoxide (DMSO), cell culture grade |
| Recommended Stock Concentration | 10 mM |
Experimental Protocols
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
-
Pre-weighing Preparations:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
Work in a clean, designated area, such as a laminar flow hood, to maintain sterility.
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 280.28 g/mol x 0.001 L = 2.8028 mg
-
-
Weighing the Compound:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile, amber or opaque microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Close the tube tightly and vortex the solution at a medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes, followed by vortexing, can be employed. Avoid excessive heating.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light degradation.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at ≤ -20°C for long-term use.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution with the appropriate cell culture medium.
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution:
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
-
In Vitro Efficacy Data
The following table summarizes the reported 50% effective concentration (EC₅₀) values for this compound against various viruses in different cell lines. These values can serve as a starting point for determining the appropriate range of working concentrations for your in vitro assays.
| Virus | Cell Line | EC₅₀ (µM) |
| West Nile Virus (Eg-101) | PS (Porcine Kidney) | 0.33 ± 0.08 |
| West Nile Virus (13-104) | PS (Porcine Kidney) | 0.15 ± 0.05 |
| West Nile Virus | Vero | Not specified, but demonstrated activity |
| West Nile Virus | SK-N-SH (Human Neuroblastoma) | Not specified, but demonstrated activity |
| Zika Virus | Not specified | 5 - 15 |
| Dengue Virus | Not specified | 5 - 15 |
| Yellow Fever Virus | Not specified | 5 - 15 |
Visual Representations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a hypothetical antiviral mechanism of action for this compound, where it inhibits the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.
Caption: Hypothetical inhibition of viral RdRp by this compound.
References
Application of 7-Deaza-2'-C-methylinosine in Human Neuroblastoma Cell Lines: A Review of Available Data
Initial Search Findings: Extensive literature searches did not yield any studies on the direct application of 7-Deaza-2'-c-methylinosine for the treatment of human neuroblastoma cell lines. The available research primarily focuses on a related compound, 7-Deaza-2'-C-methyladenosine, and its potent antiviral properties. Notably, a human neuroblastoma cell line, SK-N-SH, has been utilized as a host system to evaluate the antiviral efficacy of 7-Deaza-2'-C-methyladenosine against neurotropic viruses.
This document will, therefore, focus on the established use of a human neuroblastoma cell line in the context of studying the antiviral effects of the closely related nucleoside analog, 7-Deaza-2'-C-methyladenosine. The protocols and data presented are based on its demonstrated activity as a viral RNA-dependent RNA polymerase inhibitor.
Application Notes: Human Neuroblastoma Cells as a Model for Antiviral Research
Human neuroblastoma cell lines, such as SK-N-SH, are of neuronal origin and are susceptible to infection by various neurotropic viruses. This characteristic makes them a valuable in vitro model for studying the viral life cycle in neuronal cells and for the preliminary screening and evaluation of antiviral compounds.
The nucleoside analog 7-Deaza-2'-C-methyladenosine (7-deaza-2'-CMA), also known as MK-0608, has been identified as a potent inhibitor of several RNA viruses. Its efficacy has been confirmed in the human neuroblastoma cell line SK-N-SH against West Nile Virus (WNV), a flavivirus that can cause severe neurological disease. In this context, SK-N-SH cells serve as a biologically relevant system to quantify the reduction in viral replication upon treatment with the compound.
The primary mechanism of action for 2'-C-methylated nucleosides like 7-deaza-2'-CMA is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication. Upon entering the cell, the nucleoside analog is converted into its triphosphate form, which then acts as a non-obligate chain terminator during viral RNA synthesis.
Quantitative Data Summary
The antiviral activity of 7-Deaza-2'-C-methyladenosine against West Nile Virus in the SK-N-SH human neuroblastoma cell line is summarized below.
| Compound | Virus Strain | Cell Line | Parameter | Value | Reference |
| 7-Deaza-2'-C-methyladenosine | WNV (Eg-101) | SK-N-SH | Viral Titer Reduction | 105-fold | [1] |
| 7-Deaza-2'-C-methyladenosine | WNV (13-104) | SK-N-SH | Viral Titer Reduction | 106-fold | [1] |
| 7-Deaza-2'-C-methyladenosine | WNV (Eg-101) | Vero Cells | EC50 | 0.33 ± 0.08 µM | [1] |
| 7-Deaza-2'-C-methyladenosine | WNV (13-104) | Vero Cells | EC50 | 0.15 ± 0.05 µM | [1] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Viral titer reduction was observed at a concentration of 50 µM.
Experimental Protocols
Protocol 1: Culturing of SK-N-SH Human Neuroblastoma Cells
-
Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Cell Thawing: Rapidly thaw a cryovial of SK-N-SH cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer with Phosphate-Buffered Saline (PBS). Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin with 8 mL of complete growth medium and split the cells into new flasks at a ratio of 1:3 to 1:6.
Protocol 2: Antiviral Assay in SK-N-SH Cells
-
Cell Seeding: Seed SK-N-SH cells into 96-well plates at a density of 2 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of 7-Deaza-2'-C-methyladenosine in Dimethyl Sulfoxide (DMSO). Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Virus Infection and Treatment: After 24 hours of incubation, remove the growth medium from the 96-well plates. Infect the cells with West Nile Virus at a Multiplicity of Infection (MOI) of 0.1 in a small volume of serum-free medium for 1 hour at 37°C.
-
Compound Addition: Following the 1-hour infection period, remove the virus inoculum and add 100 µL of the prepared serial dilutions of 7-Deaza-2'-C-methyladenosine to the respective wells. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Quantification of Viral Titer (Plaque Assay): a. Prepare 10-fold serial dilutions of the supernatant from each well in serum-free medium. b. Plate confluent Vero cells in 6-well plates. c. Infect the Vero cell monolayers with 100 µL of each supernatant dilution for 1 hour at 37°C. d. After incubation, remove the inoculum and overlay the cells with a mixture of 2X Minimum Essential Medium (MEM) and 1.2% Avicel or carboxymethylcellulose. e. Incubate for 3-4 days at 37°C with 5% CO2. f. Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques. g. Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).
Visualizations
Caption: Workflow for assessing the antiviral activity of 7-Deaza-2'-C-methyladenosine.
Caption: Inhibition of viral replication by 7-Deaza-2'-C-methyladenosine.
References
Investigating 7-Deaza-2'-c-methylinosine for ZIKV Infection in AG129 Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation of 7-Deaza-2'-c-methylinosine (7DMA) as a potential therapeutic agent against Zika virus (ZIKV) infection in the AG129 mouse model. The AG129 mouse, lacking interferon-α/β and -γ receptors, is a well-established model for studying ZIKV pathogenesis and for the evaluation of antiviral compounds.[1][2][3][4][5][6][7]
Introduction
Zika virus, a mosquito-borne flavivirus, has emerged as a significant global health concern due to its association with neurological complications, such as microcephaly in newborns.[1][3][4][5] The development of effective antiviral therapies is a critical public health priority.[1][2] this compound, a viral polymerase inhibitor, has been identified as a potent inhibitor of ZIKV replication in vitro and has shown promise in delaying disease progression in a mouse model of infection.[1][2][3][8] This document outlines the key findings and experimental protocols for the evaluation of 7DMA in ZIKV-infected AG129 mice.
Data Presentation
The following tables summarize the quantitative data from studies investigating the efficacy of 7DMA in ZIKV-infected AG129 mice.
Table 1: In Vivo Efficacy of this compound in ZIKV-Infected AG129 Mice
| Parameter | Vehicle Control | 7DMA Treatment (50 mg/kg/day) | Reference |
| Median Day of Euthanasia (MDE) | 14.0 and 16.0 days (in two separate experiments) | Delayed morbidity and mortality | [1] |
| Viremia (Serum Viral Load) | High | Reduced | [1][3] |
| IFN-γ Levels in Serum | Systematically increased | No significant difference reported | [1][9] |
| IL-18 Levels in Serum | Systematically increased | No significant difference reported | [1] |
Table 2: In Vitro Anti-ZIKV Activity of this compound
| Assay | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| CPE Reduction Assay | Vero | 20 ± 15 | >357 | [10] |
| Virus Yield Reduction Assay | Vero | 9.6 ± 2.2 | >357 | [10] |
Experimental Protocols
AG129 Mouse Model of ZIKV Infection
This protocol describes the establishment of a ZIKV infection model in AG129 mice, which are deficient in both IFN-α/β and IFN-γ receptors, making them highly susceptible to ZIKV infection.[2][6]
Materials:
-
AG129 mice (8-14 weeks old, male)[9]
-
Zika virus stock (e.g., MR766 strain)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Personal Protective Equipment (PPE)
Procedure:
-
House AG129 mice in a BSL-3 containment facility.
-
Thaw a vial of ZIKV stock and dilute to the desired concentration (e.g., 1x10^4 PFU/ml) in sterile PBS.[1]
-
Infect mice via intraperitoneal (i.p.) or footpad injection with 200 μL of the diluted virus.[1][7]
-
Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, lethargy, and neurological symptoms.
-
Euthanize mice when they become moribund or at predetermined time points for tissue collection.[1]
Antiviral Treatment with this compound
This protocol outlines the administration of 7DMA to ZIKV-infected AG129 mice.
Materials:
-
ZIKV-infected AG129 mice
-
This compound (7DMA)
-
Vehicle solution (e.g., 0.5% or 0.2% sodium carboxymethylcellulose [CMC-Na])[1][9]
-
Oral gavage needles
Procedure:
-
Prepare a suspension of 7DMA in the vehicle solution at the desired concentration (e.g., for a 50 mg/kg/day dose).[1][9]
-
Initiate treatment at a specified time point relative to infection (e.g., concurrent with infection).
-
Administer 7DMA or vehicle control to the mice once daily via oral gavage.[1]
-
Continue treatment for a predetermined duration (e.g., 10 days).[9]
-
Monitor mice for survival and clinical signs of disease as described above.
Quantification of Viral Load by RT-qPCR
This protocol details the measurement of ZIKV RNA in serum and tissues.
Materials:
-
Serum or tissue homogenates from infected mice
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
ZIKV-specific primers and probe
Procedure:
-
Extract total RNA from serum or tissue homogenates using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up a qPCR reaction using a standard qPCR master mix, ZIKV-specific primers, and a fluorescently labeled probe.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Quantify the viral RNA load by comparing the cycle threshold (Ct) values to a standard curve of known ZIKV RNA concentrations.
Visualizations
Caption: Workflow of ZIKV infection in AG129 mice and the inhibitory action of 7DMA.
Caption: Experimental workflow for evaluating 7DMA efficacy in ZIKV-infected AG129 mice.
Caption: Proposed mechanism of action for this compound against Zika virus.
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of Lethal Zika Virus Infection in AG129 Mice | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
Application Notes and Protocols for Assessing Viral Load Reduction by 7-Deaza-2'-c-methylinosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Deaza-2'-c-methylinosine and its analogs, such as 7-deaza-2'-C-methyladenosine (7DMA), are potent nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp). These compounds have demonstrated broad-spectrum antiviral activity against a range of viruses, including flaviviruses, coronaviruses, and rotaviruses. Accurate assessment of their efficacy in reducing viral load is critical for preclinical and clinical development. This document provides detailed application notes and protocols for in vitro and in vivo methods to evaluate the antiviral activity of this compound and its derivatives.
Data Presentation
The following tables summarize the quantitative data on the antiviral efficacy of this compound and its derivatives against various viruses.
Table 1: In Vitro Antiviral Activity of 7-Deaza-2'-C-methyladenosine (7DMA) and Related Compounds
| Virus | Cell Line | Assay Type | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Viral Load Reduction | Reference |
| West Nile Virus (WNV) Eg-101 | PS (porcine kidney) | Titer Reduction | 7-Deaza-2'-CMA | 0.33 ± 0.08 | >50 | >151 | - | [1] |
| West Nile Virus (WNV) 13-104 | PS (porcine kidney) | Titer Reduction | 7-Deaza-2'-CMA | 0.15 ± 0.05 | >50 | >333 | - | [1] |
| West Nile Virus (WNV) Eg-101 | SK-N-SH | Titer Reduction | 7-Deaza-2'-CMA | - | - | - | 10⁵-fold reduction at 50 µM | [1] |
| West Nile Virus (WNV) 13-104 | SK-N-SH | Titer Reduction | 7-Deaza-2'-CMA | - | - | - | 10⁶-fold reduction at 50 µM | [1] |
| Zika Virus (ZIKV) | Vero | CPE Reduction | 7-Deaza-2'-CMA (7DMA) | - | >178 | - | - | [2] |
| Zika Virus (ZIKV) | Vero | Virus Yield Reduction | 7-Deaza-2'-CMA (7DMA) | - | - | - | 1.7 log₁₀ reduction at 22 µM | [2] |
| Human Rotavirus ST3 | - | CPE Reduction, RT-qPCR | 7-Deaza-2'-CMA (7DMA) | Low micromolar range | - | High | - | [3] |
| Human Norwalk Replicon | - | RT-qPCR | 7-Deaza-2'-CMA (7DMA) | - | - | - | 50% and 90% reduction | [3] |
| Porcine Sapovirus | - | CPE Reduction, RT-qPCR | 7-Deaza-2'-CMA (7DMA) | - | - | - | - | [3] |
| SARS-CoV-2 | Calu-3 | Titer Reduction | DFMA | 8.2 | 51.0 | 6.2 | ~15-fold reduction at 30 µM | [4] |
*7-Deaza-2'-CMA is also denoted as MK-0608.[1] DFMA is 7-deaza-7-fluoro-2′-C-methyladenosine.
Table 2: In Vivo Antiviral Activity of 7-Deaza-2'-C-methyladenosine (7DMA)
| Virus | Animal Model | Treatment Regimen | Key Findings | Reference |
| West Nile Virus (WNV) | BALB/c mice | 25 mg/kg, intraperitoneally, twice daily | 100% survival rate; no detectable viral titer in the brain.[1] | [1] |
| Zika Virus (ZIKV) | AG129 mice | 50 mg/kg/day, oral gavage | Reduced viremia and delayed disease progression.[2][5] | [2][5] |
| Murine Hepatitis Virus (MHV-3, MHV-A59) | Murine models | - | Significantly reduced viral loads in the lungs and mitigated inflammatory responses.[4] | [4] |
| SARS-CoV-2 | K18-hACE2 transgenic mice | - | Significantly reduced viral loads in the lungs and mitigated inflammatory responses.[4] | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the antiviral activity of this compound.
In Vitro Antiviral Assays
This assay quantifies the number of infectious virus particles in a sample.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, L929) in 6-well or 24-well plates.[6][7]
-
Virus stock.
-
This compound compound.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Protocol:
-
Seed host cells in multi-well plates and grow to 95-100% confluency.[6]
-
Prepare serial 10-fold dilutions of the virus stock in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.
-
During the infection period, prepare different concentrations of the this compound compound in the overlay medium.
-
After incubation, remove the virus inoculum and gently add the overlay medium containing the compound (or a control with no compound).
-
Incubate the plates at 37°C in a CO₂ incubator for a period appropriate for plaque formation (typically 2-14 days, depending on the virus).[6]
-
Once plaques are visible, fix the cells with the fixative solution.
-
Remove the overlay and the fixative, and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The viral titer is expressed as Plaque Forming Units per milliliter (PFU/mL).[7] Viral load reduction is calculated by comparing the titers in treated versus untreated wells.
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cells (e.g., Vero).
-
Virus stock.
-
This compound compound.
-
96-well plates.
-
Cell viability reagent (e.g., MTS, methylene blue).
Protocol:
-
Seed host cells in 96-well plates and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the this compound compound.
-
Add the compound dilutions to the cells.
-
Infect the cells with a pre-determined amount of virus that causes significant CPE (e.g., 100 TCID₅₀).[2]
-
Incubate the plates for 3-5 days, or until significant CPE is observed in the virus control wells.[2]
-
Assess cell viability using a suitable method. For MTS assay, add the MTS reagent and measure the absorbance. For methylene blue staining, fix and stain the cells, then elute the dye and measure absorbance.
-
The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces CPE by 50%.
This assay quantifies the reduction in viral RNA production in the presence of the compound.
Materials:
-
Susceptible host cells.
-
Virus stock.
-
This compound compound.
-
RNA extraction kit.
-
RT-qPCR reagents (primers, probes, master mix).
-
RT-qPCR instrument.
Protocol:
-
Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Treat the infected cells with different concentrations of the this compound compound.
-
At a specific time point post-infection (e.g., 24, 48, or 72 hours), harvest the cell supernatant or cell lysate.
-
Extract viral RNA using a commercial kit.
-
Perform one-step or two-step RT-qPCR to quantify the viral RNA levels. Use a standard curve of a known quantity of viral RNA to determine the absolute copy number.
-
The reduction in viral RNA load is calculated by comparing the RNA levels in treated versus untreated samples.[3]
In Vivo Antiviral Assays
This protocol describes a general workflow for assessing the in vivo efficacy of this compound in a mouse model.
Materials:
-
Specific pathogen-free mice (strain dependent on the virus, e.g., BALB/c for WNV, AG129 for ZIKV).[1][2]
-
Virus stock with a known lethal dose or a dose that establishes a robust infection.
-
This compound compound formulated for in vivo administration (e.g., in saline or a specific vehicle).[2]
-
Equipment for animal handling, injection, and sample collection.
Protocol:
-
Acclimatize the mice to the facility for at least one week before the experiment.
-
Infect the mice with the virus via a relevant route of administration (e.g., intraperitoneal, intranasal).
-
Initiate treatment with this compound at a specified dose and schedule (e.g., twice daily intraperitoneal injection or daily oral gavage). Treatment can start before, at the time of, or after infection to model prophylaxis or therapy.[1][2]
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, paralysis) and survival for a defined period (e.g., 28 days).[1]
-
At specific time points post-infection, collect blood samples to measure viremia (viral load in the blood) via RT-qPCR or plaque assay.
-
At the end of the study or at humane endpoints, euthanize the animals and collect relevant tissues (e.g., brain, lungs, spleen) for viral load determination and histopathological analysis.[1]
-
Homogenize the tissues and determine the viral titer using plaque assay or RT-qPCR.
-
Analyze the data to compare survival curves, clinical scores, and viral loads between the treated and control groups.
Visualizations
Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Plaque Assay
Caption: Workflow for in vitro plaque reduction assay.
Experimental Workflow: In Vivo Mouse Study
Caption: Workflow for in vivo antiviral efficacy study.
References
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: 7-Deaza-2'-C-methyladenosine in Norovirus and Rotavirus Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viral gastroenteritis, primarily caused by norovirus and rotavirus, represents a significant global health burden. The absence of broadly effective antiviral therapies necessitates the exploration of novel therapeutic agents. 7-Deaza-2'-C-methyladenosine (7DMA), a nucleoside analog, has emerged as a promising candidate. This molecule is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. Research has demonstrated its efficacy in inhibiting the replication of both norovirus and rotavirus in vitro, highlighting its potential as a broad-spectrum antiviral for the treatment of viral diarrhea.[1][2]
Note: The compound of interest is 7-Deaza-2'-C-methyladenosine (7DMA), an adenosine analog. While the prompt mentioned 7-Deaza-2'-c-methylinosine, the relevant scientific literature focuses on the adenosine counterpart.
Mechanism of Action
7-Deaza-2'-C-methyladenosine acts as a chain-terminating inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][3] Upon entering the host cell, it is metabolically converted into its active triphosphate form. This triphosphate analog mimics the natural adenosine triphosphate (ATP) and competes for the active site of the viral RdRp. Once incorporated into the nascent viral RNA strand, the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, effectively terminating RNA chain elongation. This halts viral genome replication and transcription, thereby preventing the production of new virus particles.[1]
Application in Norovirus Research
7-Deaza-2'-C-methyladenosine has demonstrated significant inhibitory effects against norovirus replication. Studies utilizing a human norovirus replicon system (a system that allows for the study of viral replication without producing infectious particles) have shown that 7DMA can effectively reduce viral RNA levels in a dose-dependent manner.[1] This makes it a valuable tool for studying norovirus polymerase activity and for screening potential antiviral compounds.
Quantitative Data: Antiviral Activity against Norovirus
| Compound | Virus/System | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7-Deaza-2'-C-methyladenosine | Human Norwalk Replicon | Not Specified | RT-qPCR | Low micromolar range | >100 | High | [1] |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.
Experimental Protocol: Norovirus Replicon Assay
This protocol describes a method to quantify the antiviral activity of 7DMA against a human norovirus replicon using Reverse Transcription-quantitative PCR (RT-qPCR).
Materials:
-
Human norovirus replicon-harboring cells (e.g., HG23 cells).[4][5]
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics, and G418 for selection).
-
7-Deaza-2'-C-methyladenosine (7DMA).
-
96-well cell culture plates.
-
RNA extraction kit.
-
RT-qPCR reagents (primers/probes for norovirus replicon and a housekeeping gene like β-actin).
-
RT-qPCR instrument.
Procedure:
-
Cell Seeding: Seed the replicon-harboring cells in a 96-well plate at a density that allows them to reach ~80% confluency on the day of analysis. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of 7DMA in cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 7DMA.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RT-qPCR: Perform one-step or two-step RT-qPCR to quantify the levels of norovirus replicon RNA and a housekeeping gene (for normalization).
-
Data Analysis:
-
Normalize the replicon RNA levels to the housekeeping gene.
-
Calculate the percentage of inhibition for each concentration of 7DMA relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Application in Rotavirus Research
7DMA has also been identified as a potent inhibitor of rotavirus. Studies have shown that it can significantly reduce the cytopathic effect (CPE) caused by the virus and decrease viral RNA accumulation in cell culture.[1] Its effectiveness against rotavirus, a dsRNA virus, further underscores its broad-spectrum potential and its utility in studying the replication mechanisms of diverse viral families.
Quantitative Data: Antiviral Activity against Rotavirus
| Compound | Virus Strain | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7-Deaza-2'-C-methyladenosine | Human Rotavirus ST3 | MA-104 | CPE Reduction | 1.1 ± 0.2 | >100 | >91 | [1] |
| 7-Deaza-2'-C-methyladenosine | Human Rotavirus ST3 | MA-104 | RT-qPCR | 0.8 ± 0.1 | >100 | >125 | [1] |
Experimental Protocol: Rotavirus CPE Reduction Assay
This protocol details a method to assess the antiviral activity of 7DMA against rotavirus by quantifying the reduction in virus-induced cytopathic effect (CPE).
Materials:
-
MA-104 cells (or other susceptible cell line).
-
Cell culture medium (e.g., MEM).
-
Human rotavirus stock (e.g., ST3 strain).
-
Trypsin (for virus activation).
-
7-Deaza-2'-C-methyladenosine (7DMA).
-
96-well cell culture plates.
-
Staining solution (e.g., 0.1% Methylene Blue in 10% formalin or MTS reagent).
-
Plate reader (for MTS assay).
Procedure:
-
Cell Seeding: Seed MA-104 cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Virus Activation: Pre-treat the rotavirus stock with trypsin (e.g., 10 µg/mL) for 30-60 minutes at 37°C.
-
Infection and Treatment:
-
Wash the cell monolayer with serum-free medium.
-
Add serial dilutions of 7DMA prepared in serum-free medium to the wells.
-
Add the activated rotavirus at a specific Multiplicity of Infection (MOI).
-
Include controls: virus-infected/untreated cells (virus control) and uninfected/untreated cells (cell control).
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until CPE is clearly visible in the virus control wells (typically 3-5 days).
-
Quantification of CPE:
-
Methylene Blue Staining: Fix the cells with formalin and stain with methylene blue. The stain will only be retained by viable, adherent cells. After washing, the retained dye can be eluted and the optical density measured.
-
MTS Assay: Add MTS reagent to the wells and incubate according to the manufacturer's instructions. The reagent is converted to a colored formazan product by metabolically active (viable) cells. Measure the absorbance using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of 7DMA relative to the cell and virus controls.
-
Determine the EC₅₀ value by plotting the percentage of protection against the log of the compound concentration and fitting to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Development of Antiviral Compounds for Rotavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotaviruses: From Pathogenesis to Disease Control—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of nucleoside analogues against norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of nucleoside analogues against norovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: In Vitro Mitochondrial Toxicity of 7-Deaza-2'-C-Methyl Nucleoside Analogs
Disclaimer: The following information primarily pertains to 7-Deaza-2'-c-methyladenosine (7DMA) , also known as MK-0608. While the user's query specified the inosine analog, publicly available research on the specific mitochondrial toxicity of 7-Deaza-2'-c-methylinosine is scarce. Due to its structural similarity and known mitochondrial effects, 7DMA is used here as a representative compound for this class of nucleoside analogs. Researchers should validate these findings for their specific molecule of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the in vitro mitochondrial toxicity of 7-Deaza-2'-c-methyladenosine and related nucleoside analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
Issue 1: High variability in mitochondrial membrane potential (ΔΨm) assays (e.g., JC-1).
-
Question: My JC-1 assay results show significant well-to-well variability, even within the same treatment group. What could be the cause?
-
Answer: High variability in JC-1 assays can stem from several factors. Firstly, ensure that the JC-1 dye is fully dissolved and that the working solution is prepared fresh for each experiment, as it is prone to precipitation.[1][2] Inconsistent cell densities across wells can also lead to variability; it is crucial to have a homogenous cell monolayer.[2] Adherent cells may not have uniform contact with the dye, especially if they are densely packed, which can affect dye uptake.[1] It is also important to minimize exposure to light during staining and imaging, as JC-1 is light-sensitive.[2][3]
Issue 2: Unexpected results in Seahorse XF Mito Stress Test.
-
Question: I am not observing the expected decrease in oxygen consumption rate (OCR) after treating with my 7-deaza-2'-c-methyl nucleoside analog. What should I check?
-
Answer: If you are not seeing the expected OCR decrease, first verify the viability of your cells, as a significant loss in cell number will impact the results. Ensure that the compound concentrations and incubation times are appropriate; some nucleoside analogs may require longer exposure to manifest mitochondrial toxicity. It is also critical to handle the Seahorse XF sensor cartridge and plate gently to avoid premature injection of drugs or damaging the cell monolayer.[4][5] Finally, confirm that your positive controls (e.g., rotenone/antimycin A) are behaving as expected to rule out issues with the assay system itself.
Issue 3: Difficulty in interpreting reactive oxygen species (ROS) data.
-
Question: I am seeing an increase in ROS, but I'm not sure if it's a direct effect of my compound or a downstream consequence of mitochondrial dysfunction. How can I differentiate?
-
Answer: It is true that an increase in ROS can be both a cause and a consequence of mitochondrial damage. To dissect this, you can perform a time-course experiment to see if the ROS increase precedes or follows the decline in mitochondrial membrane potential or oxygen consumption. Additionally, using specific ROS scavengers can help determine if preventing the ROS increase rescues the mitochondrial dysfunction, suggesting that ROS are upstream in the toxic cascade. It is also important to use multiple ROS probes, as they have different specificities and localizations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mitochondrial toxicity for nucleoside analogs like 7-Deaza-2'-c-methyladenosine?
A1: The primary proposed mechanism is the inhibition of the mitochondrial DNA polymerase γ (Pol-γ).[6] The triphosphate form of the nucleoside analog can be mistakenly incorporated into mitochondrial DNA (mtDNA) by Pol-γ, leading to chain termination and subsequent mtDNA depletion.[6] This impairs the synthesis of essential protein subunits of the electron transport chain, leading to mitochondrial dysfunction.
Q2: How long should I expose my cells to the compound to observe mitochondrial toxicity?
A2: The onset of mitochondrial toxicity can vary depending on the compound, its concentration, and the cell type. Short-term exposure (hours) may be sufficient to detect acute effects on the electron transport chain, while detecting mtDNA depletion often requires longer-term exposure (days).[7] It is recommended to perform a time-course experiment to determine the optimal exposure time for your specific experimental setup.
Q3: Which cell lines are most suitable for studying the mitochondrial toxicity of nucleoside analogs?
A3: Cell lines that are highly dependent on oxidative phosphorylation for their energy needs, such as HepG2 cells grown in galactose medium (forcing reliance on mitochondria), are often used.[8] Prostate cancer cell lines like PC-3 have also been shown to be particularly sensitive to mitochondrial toxins.[8] The choice of cell line should be guided by the research question and the intended clinical application of the compound.
Q4: What are the key parameters to measure when assessing mitochondrial toxicity in vitro?
A4: A comprehensive assessment of mitochondrial toxicity should include the measurement of:
-
Mitochondrial membrane potential (ΔΨm): Using fluorescent dyes like JC-1 or TMRM.
-
Cellular respiration: Measuring oxygen consumption rate (OCR) using platforms like the Seahorse XF Analyzer.
-
Reactive oxygen species (ROS) production: Using probes such as MitoSOX Red for mitochondrial superoxide.
-
Mitochondrial DNA (mtDNA) content: Quantified by qPCR.
-
Cell viability and cytotoxicity: Using assays like MTT or LDH release.
Quantitative Data Summary
Due to the limited publicly available quantitative data on the direct mitochondrial toxicity of 7-Deaza-2'-c-methyladenosine, the following tables include data for the closely related analog, 7-deaza-7-fluoro-2'-C-methyladenosine (DFMA), and general cytotoxicity data for 7-Deaza-2'-c-methyladenosine (7DMA).
Table 1: In Vitro Cytotoxicity and Mitochondrial Toxicity of 7-deaza-7-fluoro-2'-C-methyladenosine (DFMA)
| Cell Line | Assay | Parameter | Value (µM) |
| Huh-7 | 14-day Mitochondrial Toxicity | IC50 | >50 |
| HepG2 | 14-day Mitochondrial Toxicity | IC50 | >50 |
| Vero | MTS Assay | CC50 | >100 |
| Huh-7 | MTS Assay | CC50 | 85.6 ± 11.6 |
Data extracted from a study on Yellow Fever Virus, where DFMA showed low mitochondrial toxicity.[7]
Table 2: In Vitro Antiviral Activity and Cytotoxicity of 7-Deaza-2'-c-methyladenosine (7DMA)
| Virus | Cell Line | Parameter | Value (µM) |
| Zika Virus | Vero | EC50 | 4.8 ± 1.5 |
| Zika Virus | Vero | CC50 | >89 |
| West Nile Virus | PS | EC50 | 0.33 ± 0.08 |
| West Nile Virus | PS | CC50 | >50 |
This data highlights the antiviral potency and general cytotoxicity, but not direct mitochondrial toxicity.
Experimental Protocols
1. Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is adapted for a 96-well plate format and fluorescence plate reader.
-
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
FCCP or CCCP (positive control for depolarization)
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the 7-deaza-2'-c-methyl nucleoside analog for the desired duration. Include wells for untreated controls and a positive control (e.g., 10 µM FCCP for 15-30 minutes).
-
Prepare a 1X JC-1 working solution in pre-warmed cell culture medium according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity using a plate reader. Read the green monomers at an excitation/emission of ~485/535 nm and the red J-aggregates at ~540/590 nm.[3]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
2. Measurement of Cellular Respiration using Seahorse XF Analyzer
This protocol provides a general workflow for the Seahorse XF Cell Mito Stress Test.
-
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Mito Stress Test Kit)
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treat cells with the nucleoside analog for the desired duration.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
After the run, normalize the data to cell number or protein content per well.
-
Analyze the data to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
3. Detection of Mitochondrial Superoxide using MitoSOX Red
This protocol is for fluorescence microscopy or plate reader analysis.
-
Materials:
-
MitoSOX Red reagent
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or 96-well plate).
-
Treat cells with the nucleoside analog.
-
Prepare a 5 µM MitoSOX Red working solution in warm HBSS or buffer.
-
Remove the treatment medium, wash the cells, and add the MitoSOX Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently with warm buffer.
-
Analyze immediately by fluorescence microscopy (excitation/emission ~510/580 nm) or a fluorescence plate reader. An increase in red fluorescence indicates an increase in mitochondrial superoxide.
-
Visualizations
Caption: Proposed mechanism of 7-Deaza-2'-c-methyladenosine mitochondrial toxicity.
Caption: General workflow for assessing mitochondrial toxicity of a test compound.
References
- 1. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. agilent.com [agilent.com]
- 5. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond the polymerase-γ theory: Production of ROS as a mode of NRTI-induced mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Deaza-2'-c-methylinosine for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 7-Deaza-2'-c-methylinosine and its derivatives in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral mechanism?
A1: this compound, also known as 7-deaza-2′-C-methyladenosine (7DMA), is a nucleoside analog that exhibits broad-spectrum antiviral activity. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By acting as a chain terminator after being incorporated into the nascent viral RNA strand, it prevents the completion of viral genome synthesis.
Q2: Against which types of viruses has this compound shown efficacy?
A2: this compound and its derivatives have demonstrated potent antiviral activity against a range of RNA viruses, particularly within the Flaviviridae family. This includes West Nile Virus (WNV), Zika Virus (ZIKV), Dengue Virus (DENV), and Yellow Fever Virus (YFV)[1][2][3][4][5]. Efficacy has also been shown against coronaviruses, such as SARS-CoV-2 and Murine Hepatitis Virus (MHV)[6][7], as well as rotavirus and sapovirus[8].
Q3: What is a typical starting concentration range for in vitro antiviral assays?
A3: Based on published data, a typical starting concentration range for in vitro antiviral assays is from the low micromolar (µM) to nanomolar (nM) range. For initial screening, a broad range from 0.1 µM to 50 µM is often used to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50)[1]. For specific viruses like West Nile Virus, EC50 values have been reported to be as low as 0.15 µM[1].
Q4: How should I determine the optimal concentration for my specific virus and cell line?
A4: The optimal concentration should be determined by performing a dose-response experiment. This involves testing a serial dilution of the compound (e.g., two-fold or ten-fold dilutions) to determine the EC50 against your virus of interest and the CC50 in your chosen cell line. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for defining the therapeutic window of the compound. A higher SI value indicates a more favorable safety and efficacy profile.
Q5: What are some common cell lines used for testing the antiviral activity of this compound?
A5: Several cell lines are commonly used, depending on the virus being studied. These include:
-
Vero cells (African green monkey kidney epithelial cells): Widely used for a variety of viruses, including flaviviruses and coronaviruses[1][2].
-
Huh-7 cells (human hepatoma cells): Often used for studying viruses that infect the liver, such as Hepatitis C Virus and flaviviruses[3].
-
SK-N-SH cells (human neuroblastoma cells): Utilized for neurotropic viruses like West Nile Virus and Zika Virus[1].
-
Calu-3 cells (human lung epithelial cells): Commonly employed for respiratory viruses like SARS-CoV-2[6].
-
PS cells (porcine kidney stable cells): Used in studies of West Nile Virus[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity Observed at Low Concentrations | Cell line is particularly sensitive to the compound. | Determine the CC50 of the compound on uninfected cells using a cell viability assay (e.g., MTS or MTT assay) to establish a baseline for toxicity. Consider using a different, less sensitive cell line if the therapeutic window (SI = CC50/EC50) is too narrow. |
| Incorrect solvent or final solvent concentration is toxic. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%. Run a solvent control to assess its effect on cell viability. | |
| No or Low Antiviral Activity Detected | The tested concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, extending to higher µM values, to ensure the effective range is covered. |
| The specific virus is not susceptible to this class of inhibitor. | Confirm that your virus possesses an RNA-dependent RNA polymerase that is a known or likely target for nucleoside analogs. As a positive control, test the compound against a virus known to be susceptible, such as West Nile Virus or Zika Virus. | |
| Issues with compound stability or storage. | Ensure the compound is stored correctly as per the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Standardize the cell seeding density for all experiments, as variations in cell number can affect viral replication and compound efficacy. |
| Variability in the Multiplicity of Infection (MOI). | Use a consistent MOI for viral infection across all experiments. A high MOI may overwhelm the antiviral effect of the compound. | |
| Assay timing is not optimal. | Optimize the time points for compound addition and endpoint measurement. Time-of-addition experiments can reveal the specific stage of the viral replication cycle being inhibited. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity and Cytotoxicity of 7-Deaza-2'-c-methyladenosine (7DMA) and Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-Deaza-2′-CMA (MK-0608) | West Nile Virus (Eg-101) | PS | 0.33 ± 0.08 | >50 | >151 | [1] |
| 7-Deaza-2′-CMA (MK-0608) | West Nile Virus (13-104) | PS | 0.15 ± 0.05 | >50 | >333 | [1] |
| 7-Deaza-2′-CMA (MK-0608) | West Nile Virus | Vero | - | >50 | - | [1] |
| 7-Deaza-2′-CMA (MK-0608) | West Nile Virus | SK-N-SH | - | >50 | - | [1] |
| 7DMA | Zika Virus (MR766) | Vero | - | >100 | >37 | [2][9] |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV-17D) | Huh-7 | 0.9 ± 0.6 | >100 | >111 | [3] |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV-17D) | MDM | 0.5 ± 0.4 | >100 | >200 | [3] |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA) | SARS-CoV-2 | Calu-3 | 8.2 | 51.0 | 6.2 | [6] |
PS: Porcine Kidney Stable; Vero: African Green Monkey Kidney Epithelial; SK-N-SH: Human Neuroblastoma; MDM: Primary Human Monocyte-Derived Macrophages.
Experimental Protocols
Protocol 1: General Antiviral Assay (Virus Yield Reduction Assay)
-
Cell Seeding: Seed a permissive cell line (e.g., Vero cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 2% FBS).
-
Infection and Treatment:
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI) for 1-2 hours to allow for viral entry.
-
Remove the virus inoculum, wash the cells again with PBS, and add the prepared compound dilutions to the respective wells. Include a virus-only control and a no-virus, no-compound control.
-
-
Incubation: Incubate the plate for a period suitable for the virus replication cycle (e.g., 48-72 hours).
-
Endpoint Analysis:
-
Harvest the cell culture supernatant.
-
Quantify the viral titer in the supernatant using a plaque assay or determine the viral RNA load via RT-qPCR[2].
-
Calculate the EC50 value, which is the compound concentration that reduces the viral yield by 50%.
-
Protocol 2: Cytotoxicity Assay (MTS/MTT Assay)
-
Cell Seeding: Seed the same cell line used in the antiviral assay in a 96-well plate at the same density. Incubate overnight.
-
Compound Treatment: Remove the growth medium and add the same serial dilutions of this compound as used in the antiviral assay. Include a no-compound control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Cell Viability Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is the compound concentration that reduces cell viability by 50%.
Visualizations
Caption: Workflow for Antiviral Efficacy and Cytotoxicity Testing.
Caption: Troubleshooting Logic for Antiviral Assays.
References
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
solubility and stability of 7-Deaza-2'-c-methylinosine in DMSO
This technical support center provides guidance on the solubility and stability of 7-Deaza-2'-c-methylinosine when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMSO?
Q2: What is the recommended method for dissolving this compound in DMSO?
A2: To prepare a stock solution, it is recommended to add the desired volume of high-purity, anhydrous DMSO directly to the vial containing the powdered compound. Gentle vortexing or sonication can aid in dissolution. For a detailed procedure, please refer to the Experimental Protocols section.
Q3: How should I store a DMSO stock solution of this compound?
A3: DMSO stock solutions of nucleoside analogs are typically stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Q4: What is the stability of this compound in DMSO?
A4: The 7-deaza modification in nucleoside analogs generally confers greater metabolic stability.[2] While specific stability studies for this compound in DMSO are not detailed in the available literature, the related compound 7-deaza-2'-C-methyladenosine is noted for its enhanced metabolic stability compared to its parent compound.[2] For optimal stability in DMSO, it is crucial to use anhydrous DMSO and store the solution properly at low temperatures.
Q5: Can I use a DMSO solution of this compound for cell-based assays?
A5: Yes, DMSO is a common solvent for preparing stock solutions of compounds for cell-based assays. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | The concentration may be too high, or the compound may have low solubility. | - Try gentle warming of the solution (e.g., in a 37°C water bath) for a short period. - Use sonication to aid dissolution. - If the compound remains insoluble, consider preparing a more dilute stock solution. |
| Precipitation is observed after adding the DMSO stock to aqueous media. | The compound may have poor aqueous solubility, leading to precipitation when the solvent changes. | - Increase the volume of the aqueous medium to further dilute the compound. - Add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing. - Consider using a surfactant or co-solvent if compatible with your experimental system. |
| Inconsistent experimental results using the DMSO stock solution. | The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | - Prepare fresh stock solutions from solid material. - Ensure stock solutions are aliquoted and stored at -20°C or -80°C. - Avoid exposing the stock solution to light for extended periods. |
| Control cells treated with DMSO show toxicity. | The final concentration of DMSO in the cell culture medium is too high. | - Calculate the final DMSO concentration and ensure it is below the tolerance level for your specific cell line (usually <0.5%). - Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your cells. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of DMSO: Determine the mass of your this compound. The molecular weight of this compound is required for this calculation. For example, to make a 10 mM solution from 1 mg of the compound with a hypothetical molecular weight of 281.27 g/mol , you would need: (1 mg) / (281.27 g/mol ) = 3.55 µmol (3.55 µmol) / (10 mmol/L) = 0.355 µL It is often more practical to weigh a larger amount, for example, 10 mg would require 3.55 µL of DMSO. Adjust calculations based on the actual molecular weight.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Experimental Workflow for Cell-Based Assay
Caption: Workflow for preparing and using a DMSO stock solution of this compound in a typical cell-based assay.
References
Technical Support Center: Investigating the Preclinical and Clinical Challenges of 7-Deaza-Nucleoside Analogs in HCV Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-deaza-nucleoside analogs for Hepatitis C Virus (HCV) therapy. While specific clinical trial data for 7-Deaza-2'-c-methylinosine is not extensively published, this guide addresses common challenges and reasons for the discontinuation of development for this class of compounds, drawing on data from closely related analogs like 7-deaza-2'-C-methyladenosine and 7-deaza-2'-C-methylguanosine.
Frequently Asked Questions (FAQs)
Q1: We are observing potent inhibition of the HCV NS5B polymerase with our 7-deaza-nucleoside analog in enzymatic assays, but see a significant loss of activity in cell-based HCV replicon assays. What could be the cause?
A1: This is a common issue that can stem from several factors related to cell permeability and intracellular metabolism. A notable example is 7-deaza-2'-C-methylguanosine, which, despite its triphosphate form being a potent inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), fails to inhibit HCV replication in cell culture.[1][2] The primary reasons for this discrepancy are often:
-
Poor Cellular Penetration: The nucleoside analog may not efficiently cross the cell membrane to reach the cytoplasm where HCV replication occurs.
-
Inefficient Intracellular Phosphorylation: For nucleoside analogs to be active, they must be converted into their triphosphate form by host cell kinases. This multi-step phosphorylation can be a bottleneck, with the initial phosphorylation to the monophosphate often being the rate-limiting step.
To troubleshoot this, consider the following experimental approaches:
-
Permeability Assays: Conduct Caco-2 or PAMPA assays to assess the passive permeability of your compound.
-
Intracellular Nucleotide Analysis: Use LC-MS/MS to quantify the intracellular concentrations of the monophosphate, diphosphate, and triphosphate forms of your nucleoside analog over time. This will help identify any bottlenecks in the phosphorylation pathway.
Q2: Our 7-deaza-adenosine analog shows promising antiviral activity and a good pharmacokinetic profile in initial animal studies. What potential liabilities should we be aware of before advancing to IND-enabling studies?
A2: While promising preclinical data is encouraging, as was the case for 7-deaza-2'-C-methyladenosine which showed excellent pharmacokinetic properties in multiple species, potential liabilities can still derail a program.[1][2] A critical concern that has impacted the development of similar nucleoside analogs is the emergence of unexpected toxicities in longer-term preclinical safety studies. For instance, a C-nucleoside analog incorporating a 7-deazaadenine base mimic had to be re-evaluated as a drug candidate due to adverse effects observed in rat safety studies.[3]
Key areas to investigate thoroughly include:
-
Mitochondrial Toxicity: Nucleoside analogs can sometimes be recognized by the mitochondrial DNA polymerase gamma, leading to impaired mitochondrial function. Assess this risk using assays that measure mitochondrial DNA content and cellular oxygen consumption.
-
Off-Target Kinase Inhibition: Screen your compound against a panel of human kinases to identify any potential off-target activities that could lead to toxicity.
-
Long-term Toxicology Studies: Conduct comprehensive toxicology studies in at least two animal species to identify any potential organ toxicities that may only become apparent with chronic dosing.
Q3: Why did some 7-deaza-purine nucleoside analogs fail to show efficacy in preclinical models while others, like 7-deaza-2'-C-methyladenosine, were considered promising candidates?
A3: The efficacy of 7-deaza-purine nucleoside analogs is highly dependent on the specific purine base (adenosine vs. guanosine) and other chemical modifications. The primary reason for the differing preclinical outcomes lies in the interplay between their enzymatic inhibitory potency and their cellular metabolism and transport.
| Compound | Enzymatic Potency (Triphosphate) | Cell-Based Potency (Replicon) | Key Reason for Outcome |
| 7-deaza-2'-C-methyladenosine | High | High | Efficient cellular uptake and phosphorylation.[1][2] |
| 7-deaza-2'-C-methylguanosine | High | Low/Inactive | Poor cellular penetration and/or inefficient phosphorylation.[1][2] |
This highlights the importance of evaluating the entire metabolic pathway of a nucleoside analog, not just its activity against the target enzyme.
Troubleshooting Guides
Issue: Inconsistent Antiviral Activity Across Different HCV Genotypes
While many nucleoside inhibitors of the NS5B polymerase exhibit pan-genotypic activity, it is not always guaranteed. If you observe variable efficacy against different HCV genotypes, consider the following:
-
NS5B Polymerase Sequencing: Sequence the NS5B gene from any less-susceptible viral isolates to identify any polymorphisms that may be responsible for the reduced activity.
-
Cross-Resistance Studies: Test your compound against a panel of replicons containing known resistance-associated substitutions (RASs) for other nucleoside inhibitors to understand its resistance profile.
-
Combination Studies: Evaluate the efficacy of your compound in combination with other classes of direct-acting antivirals (DAAs), such as NS3/4A protease inhibitors or NS5A inhibitors. Synergistic effects may overcome genotype-specific reductions in potency.
Issue: High Barrier to Resistance Not Observed in Long-Term Culture
One of the theoretical advantages of nucleoside inhibitors is a high barrier to resistance. If you are observing the rapid emergence of resistant colonies in your long-term cell culture experiments, this could be a significant clinical liability.
-
Fitness of Resistant Variants: Isolate and characterize the resistant viruses. Assess their replication capacity compared to the wild-type virus. Highly fit resistant variants are more likely to be clinically relevant.
-
Mechanism of Resistance: Determine if the resistance is due to mutations in the target NS5B polymerase or to changes in host cell metabolic pathways (e.g., upregulation of nucleotide salvage pathways).
-
Structural Modeling: Use computational modeling to understand how the identified NS5B mutations affect the binding of your compound to the active site. This may provide insights for designing next-generation inhibitors that can overcome this resistance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for 7-deaza-nucleoside analogs.
Caption: HCV nucleoside inhibitor mechanism and resistance pathway.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Deaza-2'-c-methylinosine in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of 7-Deaza-2'-c-methylinosine and its analogs (such as 7-Deaza-2'-c-methyladenosine) during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nucleoside analog that acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). After entering a host cell, it is converted into its 5'-triphosphate metabolite. This active form competes with the natural nucleoside triphosphates for incorporation into the newly synthesized viral RNA strand. Once incorporated, it can act as a chain terminator or induce lethal mutations, thereby inhibiting viral replication. The 7-deaza modification can enhance the binding to the viral polymerase.[1]
Q2: There are conflicting reports on the in vivo pharmacokinetics of 7-Deaza-2'-c-methyladenosine, a closely related analog. Some suggest it is promising while others state it lacks significant in vivo pharmacokinetic properties. Could you clarify this?
A2: The discrepancy in the literature regarding the in vivo pharmacokinetics of 7-deaza-2'-C-methyladenosine (7DMA) may stem from differences in the animal models, formulation, and administration routes used in various studies. Some studies have reported promising pharmacokinetic profiles in multiple animal species.[2] However, other sources suggest that further studies are needed to fully characterize its in vivo behavior.[1] It is crucial for researchers to carefully select their preclinical models and formulation strategies to optimize the in vivo exposure of the compound.
Q3: What is the reported in vivo efficacy of 7-Deaza-2'-c-methyladenosine in preclinical models?
A3: 7-Deaza-2'-c-methyladenosine has demonstrated significant in vivo efficacy in various preclinical models of viral infections. For instance, in a mouse model of West Nile Virus (WNV) infection, a twice-daily intraperitoneal administration of 25 mg/kg resulted in a 100% survival rate when treatment was initiated on the day of infection.[3] The survival rate was 90% when treatment began 3 days post-infection.[3] However, the therapeutic window is a critical consideration, as the antiviral effect was negligible when treatment was initiated 8 days post-infection in the WNV model.[3][4] In a Zika virus (ZIKV) mouse model, oral administration of 50 mg/kg/day of 7DMA delayed disease progression and reduced viremia.[5]
Troubleshooting Guides
Issue 1: Poor Cellular Penetration or Inconsistent In Vitro Antiviral Activity
Possible Cause:
-
Low cellular uptake: The compound may not be efficiently transported into the host cells.
-
Inefficient metabolic activation: The conversion of the nucleoside to its active 5'-triphosphate form by host cell kinases may be a rate-limiting step.
-
Drug efflux: The compound may be actively transported out of the cells by efflux pumps.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
Incubation Time: Extend the incubation time to allow for sufficient cellular uptake and metabolism. Time-of-addition experiments can help determine the optimal window for antiviral activity.[5]
-
Cell Line Selection: Use different cell lines for your antiviral assays, as kinase activity and transporter expression can vary significantly between cell types.
-
-
Prodrug Strategies:
-
Consider synthesizing and testing prodrugs of this compound to enhance cellular permeability. Aryloxyphosphoramidate prodrugs have been shown to significantly inhibit virus-induced cytopathic effects for related nucleosides.[6]
-
-
Combination Therapy:
-
Investigate the synergistic effects of this compound with other antiviral agents that have different mechanisms of action.
-
Issue 2: Poor Aqueous Solubility and Formulation Challenges
Possible Cause:
-
The inherent chemical structure of this compound may lead to low solubility in aqueous solutions, making it difficult to prepare stock solutions and achieve desired concentrations for in vitro and in vivo studies.
Troubleshooting Steps:
-
Solvent Selection:
-
For in vitro studies, prepare high-concentration stock solutions in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute to the final concentration in the assay medium. Ensure the final DMSO concentration is not toxic to the cells.
-
-
Formulation Strategies for In Vivo Studies:
-
Co-solvents: Use a mixture of solvents to improve solubility.
-
Surfactants: Incorporate surfactants like Tween 80 or polyoxyethylated castor oil to increase solubility and stability.[7]
-
Particle Size Reduction: Micronization or nanoscale formulations can enhance the dissolution rate.[7]
-
Solid Dispersions: Utilize solid dispersion technology, such as hot-melt extrusion or spray drying, to improve solubility and bioavailability.[8]
-
Vehicle Selection: For oral administration in mice, 7-Deaza-2'-c-methyladenosine has been successfully formulated as a suspension in 0.2% or 0.5% sodium carboxymethylcellulose (CMC).[5]
-
Issue 3: Potential for Off-Target Effects and Cytotoxicity
Possible Cause:
-
Inhibition of Host Cell Polymerases: The triphosphate metabolite of the nucleoside analog may inhibit host DNA or RNA polymerases, leading to cytotoxicity.
-
Mitochondrial Toxicity: The compound could interfere with mitochondrial DNA synthesis or function.
-
The 7-deaza modification itself can sometimes contribute to increased cytotoxicity.[3]
Troubleshooting Steps:
-
Cytotoxicity Assays:
-
Perform standard cytotoxicity assays (e.g., MTS or MTT) in parallel with your antiviral assays on uninfected cells to determine the 50% cytotoxic concentration (CC50). This will allow you to calculate the selectivity index (SI = CC50/EC50).
-
-
Mitochondrial Toxicity Assessment:
-
Evaluate mitochondrial toxicity by measuring parameters such as mitochondrial membrane potential or oxygen consumption.[9]
-
-
Host Polymerase Inhibition Assays:
-
Test the triphosphate form of this compound against purified human DNA and RNA polymerases to assess its selectivity for the viral RdRp.
-
-
Analog Synthesis:
-
If significant off-target effects are observed, consider synthesizing and testing analogs with modifications designed to reduce host cell toxicity while maintaining antiviral activity.
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of 7-Deaza-2'-c-methyladenosine (7DMA) against Various Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| West Nile Virus (Eg-101) | PS | Not Specified | 0.33 ± 0.08 | > 50 | > 151 | [3] |
| West Nile Virus (13-104) | PS | Not Specified | 0.15 ± 0.05 | > 50 | > 333 | [3] |
| Zika Virus (MR766) | Vero | CPE-reduction | 11 ± 1.3 | > 89 | > 8 | [5] |
| Yellow Fever Virus (17D) | Huh-7 | Not Specified | 0.9 ± 0.6 | > 50 | > 55 | [9] |
Table 2: In Vivo Efficacy of 7-Deaza-2'-c-methyladenosine (7DMA) in Mouse Models
| Virus | Mouse Strain | Dose | Route | Treatment Start | Outcome | Reference |
| West Nile Virus | BALB/c | 25 mg/kg (twice daily) | Intraperitoneal | Day 0 post-infection | 100% survival | [3] |
| West Nile Virus | BALB/c | 25 mg/kg (twice daily) | Intraperitoneal | Day 3 post-infection | 90% survival | [3] |
| Zika Virus | AG129 | 50 mg/kg (once daily) | Oral gavage | Day 0 post-infection | Delayed morbidity and mortality, reduced viremia | [5] |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of assay medium (MEM with 2% FCS, L-glutamine, and sodium bicarbonate) and incubate overnight.[5]
-
Virus Inoculation: Add 100 µL of culture medium containing 50% cell culture infectious doses (CCID50) of the virus to each well.[5]
-
Compound Addition: Immediately add serial dilutions of this compound to the wells. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator, until CPE is clearly visible in the virus control wells.
-
Quantification:
-
Methylene Blue Staining: Fix the cells and stain with a 1% methylene blue solution. Elute the dye and measure the optical density.
-
MTS/MTT Assay: Add MTS or MTT reagent to the wells and measure the absorbance to quantify cell viability.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that inhibits CPE by 50% compared to the virus control.
Protocol 2: Virus Yield Reduction Assay
-
Cell Seeding: Seed cells (e.g., Vero) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[5]
-
Infection: Wash the cells with PBS and infect with the virus at a defined multiplicity of infection (MOI) for 1 hour at 37°C.[5]
-
Treatment: Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of the compound.
-
Supernatant Collection: At a specific time point post-infection (e.g., 4 days), harvest the cell culture supernatant.[5]
-
Virus Titer Quantification: Determine the viral titer in the supernatant using a plaque assay or by quantifying viral RNA via RT-qPCR.
-
Data Analysis: Calculate the EC50 as the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for preclinical studies.
References
- 1. 7-Deaza-2'-C-methyladenosine | 443642-29-3 | W-202771 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral RNA-dependent RNA polymerase inhibitor 7-deaza-2'-C-methyladenosine prevents death in a mouse model of West Nile virus infection | Masaryk University [muni.cz]
- 5. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 9. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 7-Deaza Nucleoside Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-deaza nucleoside analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our 7-deaza nucleoside analog at concentrations where the on-target effect is expected to be minimal. What could be the cause?
A1: This is a common issue that often points towards off-target effects. 7-deaza nucleoside analogs, while designed for a specific target (e.g., a viral polymerase or a specific cellular kinase), can interact with other cellular components, leading to toxicity.[1][2][3][4] One of the primary off-target liabilities for nucleoside analogs is the inhibition of mitochondrial DNA polymerase (pol-gamma), which can lead to mitochondrial dysfunction and subsequent cell death.[4][5] Additionally, many nucleoside analogs can be phosphorylated by cellular kinases and subsequently inhibit various other kinases or polymerases, leading to widespread cellular disruption.[1][5][6]
To troubleshoot this, we recommend the following:
-
Perform a dose-response cytotoxicity assay: This will help you determine the precise concentration at which toxicity occurs and compare it to the concentration required for the desired on-target activity.
-
Evaluate mitochondrial toxicity: Assess mitochondrial function using assays that measure mitochondrial membrane potential, oxygen consumption, or mtDNA content.[5]
-
Conduct a broad kinase inhibition screen: Profiling your compound against a panel of kinases can identify unexpected off-target interactions that may be responsible for the observed cytotoxicity.
Q2: Our 7-deaza nucleoside analog is showing unexpected changes in cellular signaling pathways unrelated to its intended target. How can we identify the affected pathways?
A2: Unanticipated alterations in signaling pathways are a strong indicator of off-target activity. Nucleoside analogs can promiscuously inhibit various kinases, leading to the modulation of pathways such as PI3K/Akt and MAPK.[7][8][9][10][11][12]
To identify the affected pathways, we suggest:
-
Phosphoproteomics analysis: This powerful technique provides a global view of changes in protein phosphorylation upon treatment with your compound, offering insights into which signaling pathways are being modulated.
-
Western blotting for key signaling proteins: Based on the phosphoproteomics data or known off-target liabilities of similar compounds, you can perform targeted western blots to confirm the activation or inhibition of specific pathway components (e.g., phosphorylated Akt, ERK, or STAT3).[13]
Q3: How can we distinguish between on-target and off-target induced apoptosis in our experiments?
A3: Differentiating between on-target and off-target apoptosis is crucial for validating your compound's mechanism of action.[14][15] Here's a strategy to approach this:
-
Target validation: Use a secondary, structurally distinct inhibitor of your primary target. If both compounds induce apoptosis at concentrations consistent with their on-target potency, it strengthens the evidence for on-target-mediated cell death.
-
Rescue experiments: If possible, overexpress a drug-resistant mutant of your target protein. If the cells are rescued from apoptosis, it indicates an on-target effect.
-
Off-target validation: If you have identified potential off-target kinases from a screening panel, use specific inhibitors for those kinases to see if you can replicate the apoptotic phenotype.
-
Time-course analysis: Analyze the temporal relationship between on-target engagement and the initiation of apoptosis. On-target effects should precede the downstream apoptotic events.[16]
Troubleshooting Guides
Problem: Unexpected Cell Death at Low Compound Concentrations
Possible Cause: Off-target kinase inhibition leading to cellular toxicity.
Troubleshooting Workflow:
References
- 1. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thebody.com [thebody.com]
- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 15. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
Technical Support Center: Optimizing 7-Deaza-2'-C-Methylinosine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to improve the therapeutic index of 7-Deaza-2'-c-methylinosine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound derivatives?
A1: this compound derivatives, such as 7-deaza-2'-C-methyladenosine (7-deaza-2'-CMA), function as nucleoside analogs that inhibit viral RNA-dependent RNA polymerase (RdRp).[1][2] After entering a cell, they are converted into their active triphosphate form by host cell machinery. This active form then acts as a chain terminator or a substrate mimic during viral RNA synthesis, thereby inhibiting viral replication.[2] The 2'-C-methyl group is a crucial structural element for this inhibitory activity.[3]
Q2: What is the antiviral spectrum of activity for this compound derivatives?
A2: These compounds have demonstrated broad-spectrum antiviral activity, particularly against positive-strand RNA viruses. Potent inhibition has been observed for a range of viruses, including:
-
Flaviviruses: West Nile Virus (WNV), Dengue Virus (DENV), Zika Virus (ZIKV), and Yellow Fever Virus (YFV).[1][3]
-
Hepatitis C Virus (HCV): While initially developed for HCV, clinical development was halted.[4]
-
Other RNA viruses: Rotavirus, sapoviruses, and norovirus.[5]
Q3: Why did 7-deaza-2'-C-methyladenosine (MK-0608) fail in human clinical trials for Hepatitis C?
A3: Although promising in preclinical studies, 7-deaza-2'-C-methyladenosine (also known as MK-0608) was unsuccessful in clinical trials for chronic hepatitis C, likely due to mitochondrial toxicity.[3] This highlights a critical challenge in the development of nucleoside analogs: ensuring selectivity for viral polymerases over host mitochondrial polymerases.
Q4: How does the 7-deaza modification impact the compound's properties?
A4: The replacement of the N7 atom of the purine ring with a carbon atom, creating a 7-deazapurine scaffold, has several important consequences. This modification can make the five-membered ring more electron-rich and allows for the attachment of additional substituents at the C7 position.[6] This can lead to improved binding to viral enzymes and enhanced base-pairing in RNA.[6] Furthermore, modifications at this position can confer resistance to enzymatic degradation by adenosine deaminase.[7]
Troubleshooting Guides
Issue 1: Low Antiviral Potency
If you are observing lower than expected antiviral activity with your this compound derivative, consider the following:
-
Troubleshooting Steps:
-
Confirm Cellular Uptake and Phosphorylation: The nucleoside must be transported into the cell and phosphorylated to its active triphosphate form. Inefficient conversion can be a rate-limiting step. Consider using a prodrug strategy to enhance cellular delivery and phosphorylation.
-
Evaluate Different Cell Lines: Antiviral potency can vary between cell lines due to differences in cellular metabolism and transport mechanisms. Test your compound in multiple relevant cell lines.
-
Assess Compound Stability: Ensure the compound is stable in your experimental conditions (e.g., cell culture media). Degradation can lead to reduced efficacy.
-
Structural Modifications: The substituent at the 2'-C position is critical. The 2'-C-methyl group is a key determinant for potent antiviral activity.[3]
-
-
Logical Troubleshooting Flow:
Troubleshooting workflow for low antiviral potency.
Issue 2: High Cytotoxicity
High cytotoxicity can limit the therapeutic window of your compound. Here are some strategies to address this issue:
-
Troubleshooting Steps:
-
Assess Mitochondrial Toxicity: As observed with MK-0608, mitochondrial toxicity is a significant concern for nucleoside analogs.[3] Perform specific assays to evaluate the compound's effect on mitochondrial function.
-
Prodrug Strategies: A prodrug approach can improve the therapeutic index by targeting the parent nucleoside to specific tissues or cells, thereby reducing systemic toxicity.[8][9]
-
Structural Modifications: Modifications to the purine base or the sugar moiety can influence cytotoxicity. For instance, the 7-deaza modification combined with a 2'-C-methyl substituent has been shown to result in decreased toxicity in some cases.[3]
-
Dose-Response Analysis: Carefully determine the 50% cytotoxic concentration (CC50) in multiple cell lines to establish a clear therapeutic window (Selectivity Index = CC50 / EC50).
-
-
Signaling Pathway Implication:
Potential pathway leading to cytotoxicity.
Issue 3: Poor Pharmacokinetic Profile
An unfavorable pharmacokinetic profile can hinder in vivo efficacy. Consider these points:
-
Troubleshooting Steps:
-
Improve Oral Bioavailability: Nucleoside analogs often have poor oral bioavailability. Prodrug strategies, such as phosphoramidates or esters, can significantly improve absorption.[8][9]
-
Enhance Metabolic Stability: The 7-deaza modification can protect against degradation by enzymes like adenosine deaminase.[7] Further modifications can be explored to improve stability against other metabolic enzymes.
-
Optimize Tissue Distribution: A prodrug can be designed to target specific tissues, increasing the concentration of the active compound at the site of infection and reducing systemic exposure.
-
In Vivo Efficacy Studies: Evaluate the compound in a relevant animal model to assess its in vivo efficacy and pharmacokinetic parameters. For example, 7-deaza-2'-CMA has shown significant protection in mouse models of West Nile Virus infection.[3]
-
-
Experimental Workflow:
Workflow for improving pharmacokinetic properties.
Data Summary
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Selected 7-Deaza-2'-C-Methyladenosine Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-2'-CMA | WNV (Eg-101) | PS | 0.33 ± 0.08 | >50 | >151 | [3] |
| 7-deaza-2'-CMA | WNV (13-104) | PS | 0.15 ± 0.05 | >50 | >333 | [3] |
| 7-deaza-2'-CMA | ZIKV | Vero | ~5-15 | >89 | >5.9-17.8 | [1] |
| 2'-C-methyladenosine | WNV (Eg-101) | PS | 0.78 ± 0.16 | >50 | >64 | [3] |
| 2'-C-methylguanosine | WNV (Eg-101) | PS | 0.96 ± 0.06 | >50 | >52 | [3] |
Experimental Protocols
1. Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.[5]
-
2. Antiviral Activity Assay (CPE Reduction Assay)
-
Objective: To determine the effective concentration of the compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).
-
Methodology:
-
Seed cells in a 96-well plate and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a viral adsorption period (e.g., 1 hour), remove the virus inoculum.
-
Add serial dilutions of the test compound in fresh cell culture medium.
-
Incubate the plate until CPE is observed in the virus control wells (typically 3-5 days).
-
Quantify cell viability using a suitable method, such as MTS staining or crystal violet staining.
-
Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value using non-linear regression analysis.[1]
-
3. In Vivo Efficacy in a Mouse Model (e.g., WNV Infection)
-
Objective: To evaluate the in vivo antiviral efficacy of the compound.
-
Methodology:
-
Infect mice (e.g., BALB/c or AG129) with a lethal dose of the virus (e.g., WNV).
-
Administer the test compound at various doses and schedules (e.g., once or twice daily via oral gavage). Treatment can be initiated before or after infection.
-
Monitor the mice daily for signs of disease, body weight changes, and mortality.
-
At specific time points, collect blood and tissue samples to determine viral titers (e.g., by plaque assay or RT-qPCR).
-
Analyze survival curves and viral load reduction to assess the compound's efficacy.[1][3]
-
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-608 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and HCV inhibitory properties of 9-deaza- and 7,9-dideaza-7-oxa-2'-C-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Substituted-7-Deazaneplanocin A Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-substituted-7-deazaneplanocin A analogues. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 7-substituted-7-deazaneplanocin A analogues?
The synthesis of 7-substituted-7-deazaneplanocin A analogues is a multi-step process that presents several key challenges. These include:
-
Stereoselective synthesis of the carbocyclic core: Achieving the desired stereochemistry of the cyclopentenyl moiety is crucial for biological activity. This often requires elaborate synthetic pathways to control the stereocenters.
-
Regioselective glycosylation: The coupling of the 7-deazapurine base to the cyclopentenyl moiety can result in a mixture of N7 and N9 isomers. Controlling this regioselectivity is a significant hurdle.
-
Protecting group strategy: The selection, introduction, and removal of protecting groups for the hydroxyl and amino functionalities require careful planning to avoid side reactions and ensure compatibility with subsequent reaction conditions.[1]
-
Purification of intermediates and final products: The polar nature of nucleoside analogues and the presence of closely related isomers can make purification by chromatography challenging.[2]
-
Stability of intermediates: Some intermediates in the synthetic pathway may be unstable under certain reaction conditions, leading to low yields.
Q2: Which coupling methods are typically used for the glycosylation step, and what are their respective advantages and disadvantages?
The two most common methods for coupling the 7-deazapurine base with the cyclopentenyl moiety are the Mitsunobu reaction and the Vorbrüggen glycosylation.
| Coupling Method | Advantages | Disadvantages |
| Mitsunobu Reaction | Mild reaction conditions. Generally proceeds with clean inversion of stereochemistry at the alcohol center.[3] | Requires acidic nucleophiles (pKa < 13).[4] Purification can be challenging due to byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[5] |
| Vorbrüggen Glycosylation | Can be effective for less reactive nucleobases. Utilizes a Lewis acid to activate the sugar donor.[6] | May require silylation of the nucleobase. Can lead to the formation of byproducts, and the solvent can sometimes compete as a nucleophile.[6] Low yields have been reported with certain substrates.[6] |
Troubleshooting Guides
Low Yield in the Mitsunobu Coupling Reaction
Problem: The Mitsunobu reaction for coupling the cyclopentenol with the 7-deazapurine results in a low yield of the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degraded Reagents | Triphenylphosphine (PPh₃): PPh₃ can oxidize to triphenylphosphine oxide over time. Use freshly opened or purified PPh₃. Azodicarboxylate (DEAD/DIAD): These reagents are sensitive to moisture and light. Use fresh, high-quality reagents. |
| Incorrect Order of Reagent Addition | The order of addition can be critical. A common and often successful procedure is to dissolve the alcohol, nucleophile (7-deazapurine), and PPh₃ in an anhydrous solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).[4] |
| Solvent Not Anhydrous | Moisture can consume the reagents. Use freshly distilled, anhydrous solvents. Consider adding molecular sieves to the reaction mixture. |
| Insufficient Acidity of the Nucleophile | The pKa of the N-H bond in the 7-deazapurine should ideally be below 13 for an efficient Mitsunobu reaction.[4] If the nucleophilicity is low, consider using a more forcing phosphine reagent or alternative coupling methods. |
| Steric Hindrance | Bulky substituents on either the cyclopentenol or the 7-deazapurine can hinder the reaction. Increasing the reaction time or temperature may help, but be cautious of side reactions. |
Poor Regioselectivity (N7 vs. N9 Isomer Formation)
Problem: The glycosylation reaction yields a mixture of N7 and N9 isomers, which are difficult to separate.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Nature of the 7-Deazapurine | The electronic properties of the 7-deazapurine ring influence the nucleophilicity of N7 and N9. The presence of electron-withdrawing or -donating groups at other positions can alter the regioselectivity. |
| Reaction Conditions | Solvent: The polarity of the solvent can influence the site of alkylation. Experiment with a range of solvents (e.g., THF, DMF, acetonitrile). Counter-ion: In reactions involving a deprotonated nucleobase, the nature of the counter-ion (e.g., Na+, K+) can affect the regioselectivity. |
| Protecting Groups on the Nucleobase | The use of bulky protecting groups on the exocyclic amino group of the 7-deazapurine can sterically hinder one nitrogen atom over the other, thus directing the glycosylation. |
| Glycosylation Method | Different coupling methods can favor the formation of one isomer over the other. If the Mitsunobu reaction gives poor selectivity, consider trying the Vorbrüggen conditions or other glycosylation protocols. |
Challenges in Product Purification
Problem: Difficulty in separating the desired product from starting materials, reagents, byproducts, or isomers.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Co-elution of Product and Byproducts | Mitsunobu Byproducts: Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent or by specific chromatographic techniques. Isomers: N7 and N9 isomers often have very similar polarities. |
| Poor Resolution in Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase (e.g., C18 for reverse-phase chromatography if the compounds are sufficiently non-polar). |
| HPLC Purification | For difficult separations, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[2] Use a suitable column (e.g., C18) and a carefully optimized mobile phase, often a gradient of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid.[7] |
Experimental Protocols
General Protocol for Mitsunobu Reaction
-
To a solution of the cyclopentenol derivative (1.0 eq.), the 7-substituted-7-deazapurine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M), cool the mixture to 0 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to isolate the desired product.
General Protocol for Deprotection (Acidic Conditions)
-
Dissolve the protected nucleoside analogue in a solution of hydrochloric acid in methanol (e.g., 10% HCl in MeOH).
-
Stir the reaction at room temperature for 2-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.
-
Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or an ion-exchange resin (e.g., Amberlite IRA-67).
-
Filter off any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or reverse-phase HPLC to obtain the final deprotected analogue.
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| Mitsunobu Coupling | Cyclopentenol, 6-chloro-7-deazapurine | PPh₃, DIAD, THF | Coupled Product | 81 | [8] |
| Amination | 6-chloro-7-deazaneplanocin analogue | Methanolic ammonia, 100 °C, 12 h | 7-deazaneplanocin A analogue | 83 | [8] |
| Deprotection | Protected 7-deazaneplanocin A analogue | 10% HCl in MeOH, then NaHCO₃ | 7-deazaneplanocin A | 63 | [8] |
Visualizations
Caption: General synthetic workflow for 7-substituted-7-deazaneplanocin A analogues.
Caption: Troubleshooting decision tree for common synthesis challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 7. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
troubleshooting inconsistent results in 7-Deaza-2'-c-methylinosine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deaza-2'-c-methylinosine (7DMA), a potent viral RNA-dependent RNA polymerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (7DMA)?
A1: this compound (7DMA) is a nucleoside analog that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. After entering a host cell, it is metabolized into its active triphosphate form. This active form competes with the natural nucleoside triphosphate for incorporation into the nascent viral RNA strand during replication. Once incorporated, it leads to chain termination, thereby inhibiting viral replication.
Q2: Against which viruses has 7DMA shown activity?
A2: 7DMA has demonstrated potent antiviral activity against a broad range of RNA viruses, including Zika virus (ZIKV)[1][2], West Nile virus (WNV)[3], Dengue virus (DENV), Hepatitis C virus (HCV), and various coronaviruses.
Q3: How should 7DMA be prepared and stored for in vitro experiments?
A3: 7DMA is typically supplied as a lyophilized powder. For cell culture experiments, it is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C to ensure stability. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Q4: What are the typical effective concentrations (EC₅₀) and cytotoxic concentrations (CC₅₀) of 7DMA?
A4: The EC₅₀ and CC₅₀ values for 7DMA can vary significantly depending on the virus, cell line, and assay conditions. However, published data provides a general range for its activity. For example, against West Nile Virus, EC₅₀ values of 0.33 ± 0.08 μM and 0.15 ± 0.05 μM have been reported in different strains.[3] In the same study, the CC₅₀ was greater than 50 μM in PS and Vero cells.[3]
Troubleshooting Guide
Inconsistent Antiviral Activity
Q5: My EC₅₀ values for 7DMA vary significantly between experiments. What could be the cause?
A5: Inconsistent EC₅₀ values can arise from several factors:
-
Cell Passage Number: Using cells with high passage numbers can lead to phenotypic changes, affecting their susceptibility to viral infection and the efficacy of the antiviral compound. It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Multiplicity of Infection (MOI): The ratio of virus to cells can impact the apparent efficacy of an antiviral. A higher MOI may require a higher concentration of the compound to achieve the same level of inhibition. Ensure you are using a consistent and accurately tittered virus stock for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of antiviral compounds. If you observe variability, consider testing a range of serum concentrations or using a serum-free medium if your cell line permits.
-
Compound Stability: Ensure that your 7DMA stock solution is properly stored and that working dilutions are freshly prepared for each experiment. Repeated freeze-thaw cycles of the stock solution should be avoided.
Q6: I am observing lower than expected potency of 7DMA in my antiviral assay. What should I check?
A6: If 7DMA is showing lower than expected potency, consider the following:
-
Cell Line Specificity: The antiviral activity of nucleoside analogs can be highly cell-type dependent.[3] This can be due to differences in cellular uptake, metabolism (i.e., the efficiency of phosphorylation to the active triphosphate form), or efflux of the compound. If possible, test the activity of 7DMA in a different, susceptible cell line to see if the issue is cell-type specific.
-
Compound Quality: Verify the purity and integrity of your 7DMA compound. If there is any doubt, consider obtaining a new batch from a reputable supplier.
-
Assay Readout: The method used to measure antiviral activity (e.g., CPE reduction, plaque reduction, viral RNA quantification) can influence the outcome. Ensure your chosen assay is optimized and validated for your specific virus-cell system.
Cytotoxicity Issues
Q7: I am observing significant cytotoxicity in my cell cultures, even at low concentrations of 7DMA. What can I do?
A7: Un-expected cytotoxicity can be a significant issue. Here are some troubleshooting steps:
-
Confirm Cytotoxicity: Always run a parallel cytotoxicity assay with uninfected cells to accurately determine the CC₅₀ of 7DMA in your specific cell line. This will help differentiate between compound-induced cytotoxicity and virus-induced cytopathic effect (CPE).
-
Mitochondrial Toxicity: Some nucleoside analogs can cause mitochondrial toxicity.[4] If you suspect this, you can perform specific assays to assess mitochondrial function, such as measuring mitochondrial DNA content or cellular ATP levels.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells.
-
Cell Health: Unhealthy or stressed cells are more susceptible to the toxic effects of compounds. Ensure your cells are healthy and growing optimally before starting an experiment.
Q8: The therapeutic index (CC₅₀/EC₅₀) of 7DMA in my experiments is very narrow. How can I improve it?
A8: A narrow therapeutic index can make it difficult to achieve antiviral efficacy without causing cellular damage. To potentially improve the therapeutic index, you could:
-
Optimize Assay Conditions: As mentioned earlier, factors like cell density, MOI, and incubation time can affect both EC₅₀ and CC₅₀ values. Systematically optimizing these parameters may lead to a wider therapeutic window.
-
Consider a Different Cell Line: Since both antiviral activity and cytotoxicity can be cell-type dependent, exploring different host cell lines might reveal one with a more favorable therapeutic index for 7DMA.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound (7DMA) against Various Viruses
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (SI) | Reference |
| West Nile Virus (Eg-101) | PS | Plaque Reduction | 0.33 ± 0.08 | >50 | >151 | [3] |
| West Nile Virus (13-104) | PS | Plaque Reduction | 0.15 ± 0.05 | >50 | >333 | [3] |
| Zika Virus (MR766) | Vero | CPE Reduction | 2.4 ± 0.3 | >100 | >42 | [1] |
| Human Rotavirus (ST3) | MA104 | CPE Reduction | 1.5 ± 0.2 | >100 | >67 | [5] |
| Porcine Sapovirus | LLC-PK1 | CPE Reduction | 0.8 ± 0.1 | >100 | >125 | [5] |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC₅₀ / EC₅₀
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cells permissive to the virus of interest
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound (7DMA) stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT)
Methodology:
-
Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
On the following day, prepare serial dilutions of 7DMA in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
Immediately after adding the compound, infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 3-5 days.
-
Include appropriate controls: cells only (no virus, no compound), cells with compound only (for cytotoxicity), and cells with virus only (no compound).
-
Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC₅₀ and CC₅₀ values by plotting the data and using non-linear regression analysis.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.
Materials:
-
Host cells permissive to the virus
-
Complete cell culture medium
-
Virus stock with a known titer
-
7DMA stock solution
-
96-well cell culture plates
Methodology:
-
Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of 7DMA in cell culture medium.
-
Infect the cells with the virus at a specific MOI.
-
After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the medium containing the serial dilutions of 7DMA to the infected cells.
-
Incubate the plates for a period that allows for at least one round of viral replication (e.g., 24-48 hours).
-
Harvest the supernatant from each well.
-
Determine the viral titer in the supernatant using a standard plaque assay or TCID₅₀ assay on fresh cell monolayers.
-
Calculate the concentration of 7DMA that results in a 50% or 90% reduction in viral titer.
Visualizations
Caption: Mechanism of action of this compound (7DMA).
Caption: General workflow for a CPE reduction assay.
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing cytotoxicity of 7-Deaza-2'-c-methylinosine in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 7-Deaza-2'-c-methylinosine in cell-based assays, with a focus on minimizing and troubleshooting potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxicity?
This compound is a nucleoside analog. It belongs to the 7-deazapurine class of compounds, which are analogs of natural purine nucleosides where the nitrogen at position 7 is replaced by a carbon. This modification can alter the molecule's interaction with enzymes and its incorporation into DNA and RNA.
Based on data from its close analog, 7-Deaza-2'-c-methyladenosine (7DMA), this compound is expected to have very low cytotoxicity in most cell lines. For 7DMA, the 50% cytotoxic concentration (CC50) is generally observed to be greater than 50 µM in cell lines such as Vero and porcine kidney stable (PS) cells.[1] No cytotoxicity was observed in human neuroblastoma cells at concentrations up to 50 µM.[1]
Q2: What is the mechanism of action of 7-deazapurine nucleosides?
7-Deazapurine nucleosides exert their biological effects primarily after being phosphorylated intracellularly to their active triphosphate forms. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into newly synthesized viral RNA or host cell DNA. Incorporation of these analogs can lead to chain termination or inhibit the function of viral RNA-dependent RNA polymerase (RdRp), thereby exerting an antiviral effect. Some 7-deazapurine nucleosides have also been shown to inhibit cellular enzymes like adenosine kinases.
Q3: Why am I observing higher-than-expected cytotoxicity with this compound?
While this compound is expected to have low cytotoxicity, several factors can contribute to unexpected cell death in your assays:
-
Compound Purity and Stability: Impurities in the compound stock or degradation of the compound can lead to cytotoxic effects.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to nucleoside analogs.
-
Off-Target Effects: At high concentrations, the compound may have off-target effects on cellular metabolism or other essential pathways.
-
Experimental Conditions: Factors such as high cell density, nutrient depletion in the culture medium, or prolonged incubation times can exacerbate cytotoxic effects.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
To minimize cytotoxicity, consider the following:
-
Use the lowest effective concentration: Determine the EC50 (50% effective concentration) for your desired biological effect and work at concentrations around this value.
-
Optimize incubation time: Shorter incubation times may be sufficient to observe the desired effect while minimizing toxicity.
-
Control for solvent effects: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line.
-
Maintain healthy cell cultures: Use cells at a low passage number and ensure they are in the exponential growth phase when setting up your experiment.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound.
dot
Caption: Troubleshooting workflow for unexpected cytotoxicity.
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity at all concentrations | Compound stock is impure or has degraded. | 1. Verify the purity of your compound stock using analytical methods like HPLC or mass spectrometry. 2. If purity is questionable, obtain a new, high-purity batch of the compound. |
| Solvent (e.g., DMSO) is toxic to the cells. | 1. Run a solvent control experiment to determine the maximum non-toxic concentration of the solvent for your cell line. 2. Ensure the final solvent concentration in your assay is below this threshold. | |
| Cell line is unhealthy or at a high passage number. | 1. Use cells from a fresh, low-passage stock. 2. Regularly check for mycoplasma contamination. 3. Ensure cells are in the exponential growth phase at the time of treatment. | |
| Cytotoxicity observed only at higher concentrations | Off-target effects of the compound. | 1. Perform a dose-response curve to identify a concentration range that is effective without being overly toxic. 2. Consider using a different cell line that may be less sensitive. |
| Inconsistent cytotoxicity results between experiments | Variability in experimental setup. | 1. Standardize cell seeding density and ensure even cell distribution in multi-well plates. 2. Use a consistent incubation time and ensure uniform conditions across all plates. 3. Prepare fresh dilutions of the compound for each experiment. |
| Discrepancy between different cytotoxicity assays | Assay-specific interference. | 1. Some compounds can interfere with the chemistry of certain assays (e.g., reducing tetrazolium salts in MTT/MTS assays). 2. Confirm results using an alternative cytotoxicity assay that relies on a different principle (e.g., measuring ATP levels with CellTiter-Glo® or membrane integrity with LDH release assays). |
Quantitative Data Summary
The following table summarizes the cytotoxicity data for 7-Deaza-2'-c-methyladenosine (7DMA), a close structural analog of this compound. This data can be used as a reference to estimate the expected cytotoxicity.
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| 7-Deaza-2'-c-methyladenosine | Vero | Not specified | > 50 | [1] |
| 7-Deaza-2'-c-methyladenosine | PS (Porcine Kidney Stable) | Not specified | > 50 | [1] |
| 7-Deaza-2'-c-methyladenosine | SK-N-SH (Human Neuroblastoma) | Not specified | > 50 | [1] |
| 2'-C-methylcytidine | PS (Porcine Kidney Stable) | Not specified | ~50 | [1] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
dot
Caption: MTT assay experimental workflow.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with medium containing the solvent at the highest concentration used (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
MTS Cytotoxicity Assay
This is another colorimetric assay for assessing cell viability. It utilizes a tetrazolium salt (MTS) that is reduced by viable cells to a colored formazan product that is soluble in the culture medium, simplifying the procedure compared to the MTT assay.
dot
Caption: MTS assay experimental workflow.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTS reagent (combined with an electron coupling agent like PES)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add the medium with the various compound concentrations. Include appropriate blank and vehicle controls.
-
Incubate the plate for the chosen duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 20 µL of the combined MTS/PES reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at approximately 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank reading.
References
impact of cell type on the antiviral efficacy of 7-Deaza-2'-c-methylinosine
This technical support guide addresses common questions and troubleshooting scenarios related to the impact of cell type on the antiviral efficacy of 7-Deaza-2'-C-methylinosine and its well-studied analogue, 7-Deaza-2'-C-methyladenosine (7DMA). The methodologies and principles discussed are broadly applicable to nucleoside analogue antiviral research.
Frequently Asked Questions (FAQs)
Q1: My EC50 value for this compound is significantly different from published values, or varies between my cell lines. Why is this happening?
A: This is a common and expected observation. The antiviral efficacy of nucleoside analogues like this compound is highly dependent on the host cell's metabolic machinery. Key factors include:
-
Metabolic Activation: As a nucleoside analogue, the compound is a prodrug that must be phosphorylated by host cell kinases into its active triphosphate form. The expression levels and activity of these kinases can vary dramatically between cell types (e.g., Vero vs. PS vs. SK-N-SH cells), leading to different concentrations of the active compound inside the cell.[1][2]
-
Cellular Uptake: Differences in the expression of nucleoside transporters on the cell surface can affect how efficiently the compound enters the cell.
-
Innate Immune Response: Cell lines have varying capacities to mount an innate immune response upon viral infection (e.g., production of interferons). A cell line with a robust immune response may act synergistically with the drug, resulting in a lower apparent EC50.
-
Virus-Specific Factors: The replication rate of the virus can differ between cell types, which can influence the apparent efficacy of an inhibitor.
It is crucial to characterize the efficacy and cytotoxicity of the compound in each specific cell line used in your experiments.[2]
Q2: I am observing unexpected cytotoxicity in my uninfected control cells treated with the compound. What are the troubleshooting steps?
A: While 7-Deaza-2'-C-methyladenosine (7DMA) has been reported to have low cytotoxicity in several cell lines, cell-type-specific toxicity can occur.[1]
-
Confirm CC50: First, perform a dose-response experiment on uninfected cells to determine the 50% cytotoxic concentration (CC50). Use a sensitive cell viability assay like MTS or MTT.
-
Calculate Selectivity Index (SI): The SI (CC50 / EC50) is a critical measure of the compound's therapeutic window. A low SI value indicates that the antiviral activity occurs at concentrations close to those that cause cell toxicity.
-
Check Compound Purity: Ensure the purity of your compound stock. Impurities can sometimes be the source of toxicity.
-
Re-evaluate Experimental Concentration: Do not use concentrations exceeding the CC50 in your antiviral assays. The highest concentration tested should ideally be the highest non-toxic dose.
Q3: Does the antiviral effect of this compound depend on when I add it to the cells?
A: Yes. As an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), the compound is most effective when present during the viral RNA replication phase.[3][4] Time-of-addition experiments, where the compound is added at different time points post-infection, can confirm that it acts on a post-entry step of the viral life cycle, consistent with polymerase inhibition.
Data Summary: Antiviral Activity of 7-Deaza-2'-C-Methyladenosine (7DMA)
The following table summarizes reported efficacy data for the closely related analogue 7-Deaza-2'-C-methyladenosine (7DMA) against various viruses in different cell lines. This illustrates the variability discussed in Q1.
| Virus | Strain | Cell Type | EC50 (µM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| West Nile Virus (WNV) | Eg-101 | PS (Porcine Kidney) | 0.33 ± 0.08 | >50 µM | >151 | [1] |
| West Nile Virus (WNV) | 13-104 | PS (Porcine Kidney) | 0.15 ± 0.05 | >50 µM | >333 | [1] |
| Zika Virus (ZIKV) | MR766 | Vero | ~5-10 (Estimated from graph) | >45 µM | >4.5 | [5] |
| Rotavirus | ST3 | MA104 | ~2 (Estimated from graph) | >100 µM | >50 | [6] |
| Sapovirus | Po/SaV/Cowden/80/US | LLC-PK | ~5 (Estimated from graph) | >100 µM | >20 | [6] |
Note: EC50 values can vary based on the specific assay conditions (e.g., MOI, incubation time).
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a standard workflow for assessing the antiviral efficacy of a compound in a specific cell line.
Caption: Standard workflow for determining antiviral efficacy and cytotoxicity.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Seed a permissive cell line (e.g., Vero cells) into 96-well plates at a density that forms a confluent monolayer overnight (e.g., 1 x 10⁴ cells/well).[5]
-
Compound Preparation: Prepare 2-fold serial dilutions of this compound in assay medium (e.g., MEM with 2% FCS).
-
Infection and Treatment: Remove the growth medium from the cells. Add 100 µL of virus suspension (at a dilution that causes complete CPE in 3-5 days, e.g., 100x TCID50) to all wells except the uninfected cell controls. Immediately add 100 µL of the corresponding compound dilutions.[5]
-
Controls: Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3 to 5 days, or until 100% CPE is observed in the virus control wells.[5]
-
Quantification: Assess cell viability.
-
MTS/MTT Method: Add a viability reagent like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.[6][7] After incubation, measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT after solubilization).[7][8]
-
Crystal Violet/Methylene Blue Staining: Aspirate the medium, fix the cells, and stain the adherent, viable cells.[6] After washing and drying, solubilize the dye and read the absorbance.
-
-
Analysis: Calculate the percentage of CPE reduction compared to the virus control and plot the dose-response curve to determine the EC50.
Protocol 2: Viral Yield Reduction Assay
This assay directly measures the production of new infectious virus particles.
-
Setup: Seed cells in 24- or 48-well plates and grow to confluency.
-
Infection: Infect the cells with the virus at a defined Multiplicity of Infection (MOI), for example, 0.1, for 1-2 hours.[1]
-
Treatment: Remove the virus inoculum, wash the cells, and add fresh assay medium containing serial dilutions of the compound.
-
Incubation: Incubate for a period corresponding to one or two replication cycles (e.g., 48-72 hours).
-
Harvest: Collect the supernatant (and/or cell lysate) from each well.
-
Quantification of Viral Load:
-
Plaque Assay: Perform serial dilutions of the harvested supernatant and use them to infect fresh monolayers of permissive cells under an overlay (e.g., agarose or methylcellulose). After incubation, stain the cells to visualize and count plaques (zones of cell death), expressed as Plaque Forming Units per mL (PFU/mL).[1][8]
-
RT-qPCR: Extract viral RNA from the supernatant or cell lysate and perform reverse transcription quantitative PCR to quantify the number of viral genome copies.[6]
-
-
Analysis: Plot the reduction in viral titer (PFU/mL) or RNA copies against the compound concentration to determine the EC50.
Mechanism of Action & Signaling Pathways
Mechanism of this compound
The compound acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp). It must first be activated within the host cell.
Caption: Metabolic activation and mechanism of action of this compound.
Innate Immune Sensing of Viral RNA
Cell-type differences in innate immunity can influence experimental outcomes. Most viruses targeted by this compound produce double-stranded RNA (dsRNA) intermediates during replication, which are potent triggers of the host immune response via Pattern Recognition Receptors (PRRs).
Caption: Simplified RIG-I-like receptor (RLR) pathway for antiviral response.
References
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
optimizing treatment initiation time for in vivo studies with 7-Deaza-2'-c-methylinosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7-Deaza-2'-c-methylinosine in in vivo studies. The information is tailored for scientists and drug development professionals to optimize treatment initiation and overall experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a nucleoside analog that acts as a direct-acting antiviral agent. Upon administration, it is metabolized within the host cell to its active 5'-triphosphate form. This active metabolite then functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1] By inhibiting RdRp, the compound effectively terminates viral genome replication.
Q2: How critical is the timing of treatment initiation with this compound in vivo?
A2: The timing of treatment initiation is a critical determinant of in vivo efficacy. Studies have consistently shown that earlier administration of antiviral therapies leads to better outcomes. For instance, in a mouse model of West Nile Virus (WNV) infection, initiating treatment with this compound at the time of infection or shortly after, during peak viremia, resulted in significantly high survival rates. However, delaying treatment until extensive brain infection has occurred has been shown to be ineffective.[2][3][4] This highlights a defined therapeutic window for effective intervention.
Q3: What is the expected impact of this compound on the host inflammatory response?
A3: By inhibiting viral replication, this compound can indirectly modulate the host inflammatory response. Viral replication produces pathogen-associated molecular patterns (PAMPs), such as double-stranded RNA, which are recognized by host pattern recognition receptors (PRRs). This recognition triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. A related compound, 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA), has been shown to reduce levels of key inflammatory mediators like CXCL1, CCL2, and IL-6 in vivo. Therefore, by reducing the viral load, this compound can lessen the stimulus for this inflammatory cascade, potentially mitigating virus-induced pathology.
Q4: Are there established pharmacokinetic parameters for this compound in mice?
A4: While literature describes this compound as having a favorable pharmacokinetic profile, specific quantitative data such as Cmax (maximum concentration), Tmax (time to maximum concentration), bioavailability, and elimination half-life in mice are not consistently reported in publicly available literature. These parameters can be influenced by the specific mouse strain, formulation, and route of administration. It is crucial for researchers to perform pharmacokinetic studies as part of their experimental design to determine these parameters within their specific model system. This data is essential for designing an effective dosing regimen that ensures drug exposure remains above the effective concentration for a sufficient duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No reduction in viral load or improvement in survival) | Late Treatment Initiation: The therapeutic window may have been missed. | Design a time-course experiment to determine the optimal treatment initiation time post-infection. Start with prophylactic (pre-infection) and early post-infection time points. |
| Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration at the site of infection. | Perform a dose-response study to identify the most effective dose. Correlate dosing with pharmacokinetic data to ensure target exposure is reached. | |
| Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. | Consider alternative routes of administration (e.g., intraperitoneal vs. oral gavage). Evaluate different formulations to improve solubility and absorption. | |
| Variable Results Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure precise and consistent administration techniques. For oral gavage, verify proper placement. For intraperitoneal injections, ensure consistent injection location. |
| Biological Variability: Differences in individual animal responses to infection and treatment. | Increase the number of animals per group to improve statistical power. Ensure randomization of animals to treatment groups. | |
| Toxicity Observed (e.g., weight loss, lethargy) | High Dose: The administered dose may be approaching the maximum tolerated dose. | Perform a dose-ranging toxicity study to determine the maximum tolerated dose in your specific animal model. Reduce the dose or dosing frequency. |
| Off-Target Effects: The compound may have unintended biological effects. | Monitor animals closely for clinical signs of toxicity. Consider measuring biomarkers of organ function (e.g., liver enzymes). |
Data on Treatment Initiation and Efficacy
The timing of intervention is crucial for the success of antiviral therapy. The following table summarizes in vivo efficacy data from a study using 7-Deaza-2'-c-methyladenosine in a lethal West Nile Virus (WNV) mouse model.
| Treatment Initiation Time (Post-Infection) | Survival Rate (%) | Efficacy Outcome |
| Day 0 (at time of infection) | 100% | Highly Effective |
| Day 3 (at peak of viremia) | 90% | Highly Effective |
| Day 8 (at time of extensive brain infection) | Negligible | Ineffective |
Data sourced from studies on WNV-infected BALB/c mice treated with 25 mg/kg of 7-Deaza-2'-c-methyladenosine twice daily.[2][3][4]
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Initiation Window
Objective: To identify the therapeutic window for this compound in a specific in vivo viral infection model.
Materials:
-
This compound
-
Appropriate vehicle for administration (e.g., saline, 0.5% CMC)
-
Virus stock of known titer
-
Suitable animal model (e.g., AG129 or BALB/c mice)
-
Standard laboratory equipment for animal handling, injections, and monitoring.
Methodology:
-
Animal Acclimation: Acclimate animals for a minimum of 7 days before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment and control groups (n=8-10 per group).
-
Group 1: Prophylactic (Treatment initiated 24 hours before infection)
-
Group 2: Day 0 (Treatment initiated 1 hour post-infection)
-
Group 3: Day 1 Post-Infection
-
Group 4: Day 3 Post-Infection
-
Group 5: Day 5 Post-Infection
-
Group 6: Vehicle Control (Vehicle initiated 1 hour post-infection)
-
Group 7: Mock-Infected Control (No virus, no treatment)
-
-
Infection: Infect animals (Groups 1-6) with a standardized dose of the virus via the appropriate route (e.g., intraperitoneal, intravenous).
-
Treatment Administration: Administer the predetermined dose of this compound or vehicle at the time points specified for each group. Continue dosing as required (e.g., once or twice daily) for a defined period (e.g., 7-10 days).
-
Monitoring: Monitor animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, paralysis) and survival for at least 21 days.
-
Endpoint Analysis: At defined time points, a subset of animals may be euthanized for the collection of tissues (e.g., blood, brain, liver, spleen) to quantify viral load (via RT-qPCR or plaque assay) and cytokine levels (via ELISA or multiplex assay).
-
Data Analysis: Compare survival curves between groups using a Log-rank (Mantel-Cox) test. Analyze viral load and cytokine data using appropriate statistical tests (e.g., ANOVA, t-test).
Protocol 2: Pharmacokinetic Analysis
Objective: To determine the key pharmacokinetic parameters of this compound in the selected animal model.
Materials:
-
This compound
-
Appropriate vehicle
-
Animal model
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS or other suitable analytical instrumentation
Methodology:
-
Animal Grouping: Assign healthy, uninfected animals to groups based on the route of administration to be tested (e.g., oral gavage, intraperitoneal, intravenous).
-
Compound Administration: Administer a single dose of this compound to each animal.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (calculated by comparing oral/IP to IV administration).
-
Visualizations
Signaling Pathway of Viral RNA-Induced Inflammation
Caption: Viral PAMPs trigger PRRs, activating NF-κB/IRF3 and cytokine production.
Experimental Workflow for Optimizing Treatment Initiation
Caption: Workflow for determining the optimal antiviral treatment window in vivo.
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF3 inhibits inflammatory signaling pathways in macrophages to prevent viral pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 7-Deaza-2'-C-Methylinosine and Ribavirin for Flavivirus Inhibition
In the ongoing search for effective antiviral therapies against flaviviruses, a significant family of RNA viruses that includes Dengue, Zika, West Nile, and Yellow Fever viruses, two notable compounds have been the subject of extensive research: 7-deaza-2'-C-methylinosine and the broad-spectrum antiviral drug, ribavirin. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these potential therapeutic agents.
Mechanism of Action: A Tale of Two Strategies
The inhibitory effects of this compound and ribavirin on flavivirus replication stem from fundamentally different mechanisms of action. This compound and its adenosine analog, 7-deaza-2'-C-methyladenosine (7DMA), function as direct-acting antivirals, specifically targeting the viral replication machinery.[1][2] In contrast, ribavirin exerts its antiviral effects through a more indirect, multi-pronged approach that impacts cellular metabolic pathways.[3][4][5]
This compound (and its analogs): As a nucleoside analog, this compound is metabolized within the host cell to its active triphosphate form.[1] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome. Its incorporation into the growing RNA chain leads to premature termination of viral RNA synthesis.
Ribavirin: The antiviral activity of ribavirin against flaviviruses is primarily attributed to its ability to inhibit the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[3][5][6] This inhibition leads to a depletion of the intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[3][4][7] Other proposed mechanisms for ribavirin's action include direct inhibition of viral polymerases and induction of lethal mutagenesis, where it is incorporated into the viral RNA and causes an increase in mutations that can lead to a non-viable virus.[4][5][8]
Comparative Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro efficacy of 7-deaza-2'-C-methyladenosine (a close analog of this compound) and ribavirin against a range of flaviviruses. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Compound | Flavivirus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-Deaza-2'-C-methyladenosine | West Nile Virus (Eg-101) | PS | 0.33 ± 0.08 | >100 | >303 | [9] |
| 7-Deaza-2'-C-methyladenosine | West Nile Virus (13-104) | PS | 0.15 ± 0.05 | >100 | >667 | [9] |
| 7-Deaza-2'-C-methyladenosine | Zika Virus (MR766) | Vero | 10.9 ± 1.6 | >45 | >4.1 | [2] |
| Ribavirin | Zika Virus (MR766) | Vero | 13.9 ± 3.3 | >45 | >3.2 | [2] |
| Ribavirin | Tick-borne Encephalitis Virus | A549 | ~15 (µg/mL) | >80 (µg/mL) | >5.3 | [10] |
| Ribavirin | Yellow Fever Virus (17D) | Vero | ~5-10 (µg/mL) | >100 (µg/mL) | >10-20 | [3][7] |
Note: Data for 7-deaza-2'-C-methyladenosine is presented as a close analog to this compound, as it is more widely reported in the literature for flavivirus inhibition and shares the same core mechanism of action.
Experimental Protocols
The determination of antiviral efficacy and cytotoxicity is crucial for the evaluation of any potential therapeutic agent. A common method employed in these studies is the cytopathic effect (CPE) reduction assay or a plaque reduction assay.
General Experimental Workflow for Antiviral Assays
A typical experimental workflow for assessing the in vitro antiviral activity of these compounds involves several key steps:
-
Cell Culture: A suitable host cell line (e.g., Vero, PS, A549) is seeded in multi-well plates and grown to a confluent monolayer.[2][3][11]
-
Virus Infection: The cell monolayers are infected with the flavivirus at a specific multiplicity of infection (MOI).[3][12]
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds (e.g., this compound or ribavirin).[2]
-
Incubation: The treated and infected cells are incubated for a period of time (typically 3-5 days) to allow for viral replication and the development of cytopathic effects in the untreated controls.[2][3]
-
Quantification of Antiviral Effect: The extent of viral inhibition is quantified. This can be done by:
-
CPE Reduction Assay: The degree of cell death (cytopathic effect) is visually scored or quantified using a cell viability assay (e.g., MTS assay).[2]
-
Plaque Reduction Assay: The number of viral plaques (localized areas of cell death) is counted.
-
Virus Yield Reduction Assay: The amount of virus produced in the supernatant is measured by quantitative RT-PCR or by titrating the virus on fresh cell monolayers.[2]
-
-
Cytotoxicity Assay: In parallel, the same concentrations of the compounds are added to uninfected cells to determine their effect on cell viability (CC50).[2]
-
Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves.
Conclusion
Both this compound (and its analogs) and ribavirin have demonstrated inhibitory activity against a range of flaviviruses in vitro. The primary distinction lies in their mechanism of action and specificity. This compound acts as a specific inhibitor of the viral RdRp, a validated target for antiviral drug development against RNA viruses.[1][9][13] This specificity may translate to a more favorable safety profile, as indicated by the high selectivity indices observed in some studies.[9]
Ribavirin, while effective, has a broader and more indirect mechanism of action by targeting a host cell enzyme.[3][5] This can lead to a wider range of cellular effects and potential toxicities. However, its broad-spectrum activity has made it a valuable tool in antiviral research and in some clinical applications, often in combination with other drugs.[3]
For researchers and drug developers, the choice between these compounds may depend on the specific research question or therapeutic goal. This compound and its analogs represent a promising class of compounds for the development of targeted, potent anti-flaviviral agents. Ribavirin remains a relevant benchmark compound and a potential component of combination therapies. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds against flaviviral diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Ribavirin - Wikipedia [en.wikipedia.org]
- 9. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
Comparative Guide to RNA Polymerase Inhibitors: Validating the Action of 7-Deaza-2'-c-methylinosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the RNA polymerase inhibitory action of 7-Deaza-2'-c-methylinosine (7DMA), a promising antiviral nucleoside analog. Its performance is evaluated against two other well-characterized RNA polymerase inhibitors, Favipiravir and Remdesivir, with supporting experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: Nucleoside Analog Inhibitors
This compound, Favipiravir, and Remdesivir are all nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. These compounds are prodrugs, meaning they are administered in an inactive form and must be metabolized within the host cell to their active triphosphate form.
Once converted, these active metabolites mimic natural nucleoside triphosphates (NTPs) and are incorporated into the nascent viral RNA chain by the RdRp. This incorporation disrupts the replication process, either by causing premature chain termination or by introducing mutations that lead to a non-viable viral progeny.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency of this compound and its alternatives. It is important to note the different assay types when comparing values: EC50 values are derived from cell-based assays measuring the effective concentration to inhibit viral replication, while IC50 values are from biochemical assays measuring the concentration required to inhibit the enzymatic activity of the isolated RNA polymerase by 50%.
Table 1: Inhibitory Activity of this compound (7DMA) Against Various RNA Viruses (Cell-Based Assays)
| Virus | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| West Nile Virus (Eg-101) | PS (porcine kidney) | Plaque Reduction | 0.33 ± 0.08[1] | >100 | >303 |
| West Nile Virus (13-104) | PS (porcine kidney) | Plaque Reduction | 0.15 ± 0.05[1] | >100 | >667 |
| Zika Virus (MR766) | Vero | CPE Reduction | 2.7 ± 0.4 | >100 | >37 |
Table 2: Inhibitory Activity of Alternative RNA Polymerase Inhibitors (Biochemical Assays)
| Inhibitor (Active Form) | Target Viral Polymerase | IC50 |
| Favipiravir-RTP | Influenza Virus RdRp | 341 nM[2] |
| Remdesivir-TP | MERS-CoV RdRp | 0.032 µM[3] |
| Remdesivir-TP | Flaviviral Polymerases | 0.2 - 2.2 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
This protocol is adapted from studies on the antiviral activity of 7DMA against Zika Virus.
Objective: To determine the 50% effective concentration (EC50) of a compound that protects cells from virus-induced cell death.
Materials:
-
Vero cells
-
96-well cell culture plates
-
Assay medium (e.g., DMEM supplemented with 2% FBS)
-
Zika Virus stock
-
Test compound (this compound)
-
MTS reagent for cell viability assessment
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the assay medium.
-
Infect the cells with Zika Virus at a multiplicity of infection (MOI) that causes complete cytopathic effect in 5 days.
-
Immediately after infection, add the serially diluted compound to the wells.
-
Include control wells with virus-infected untreated cells and uninfected untreated cells.
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, assess cell viability by adding MTS reagent to each well and measuring the absorbance according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell protection versus the compound concentration and fitting the data to a dose-response curve.
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This is a general protocol for a biochemical assay to determine the 50% inhibitory concentration (IC50) of a compound against a purified viral RdRp.
Objective: To measure the direct inhibitory effect of the triphosphate form of a nucleoside analog on the enzymatic activity of a viral RNA polymerase.
Materials:
-
Purified recombinant viral RdRp
-
RNA template and primer
-
Nucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled NTP (e.g., [α-³²P]GTP or [³H]-GTP)
-
Test compound in its active triphosphate form (e.g., Favipiravir-RTP, Remdesivir-TP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
DE81 filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and a mix of unlabeled NTPs.
-
Add serial dilutions of the test compound (triphosphate form) to the reaction mixture.
-
Initiate the polymerase reaction by adding the purified RdRp enzyme and the radiolabeled NTP.
-
Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixtures onto DE81 filter paper.
-
Wash the filter paper to remove unincorporated radiolabeled NTPs.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of polymerase inhibition versus the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process: Diagrams
The following diagrams illustrate the mechanism of action and experimental workflows described in this guide.
Caption: Mechanism of action of nucleoside analog RNA polymerase inhibitors.
Caption: Comparative workflow for cell-based and biochemical assays.
References
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 7-Deaza-2'-c-methyladenosine Against Diverse Zika Virus Strains
For Immediate Release
This guide provides a comprehensive comparison of the antiviral efficacy of 7-Deaza-2'-c-methyladenosine (7DMA) and other nucleoside analogs against various strains of the Zika virus (ZIKV). The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of effective ZIKV therapeutics.
Executive Summary
7-Deaza-2'-c-methyladenosine, a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), has demonstrated significant efficacy against the African lineage of the Zika virus (strain MR766).[1][2][3] While direct efficacy data for 7DMA against contemporary ZIKV strains such as the Puerto Rican (PRVABC59) and French Polynesian (H/PF/2013) lineages is limited, studies on its prodrugs and related 2'-C-methylated nucleosides suggest a broad-spectrum activity.[4][5] This guide synthesizes available in vitro and in vivo data to provide a comparative overview of 7DMA and alternative compounds, offering valuable insights for ongoing antiviral research.
In Vitro Efficacy of 7DMA and Alternative Nucleoside Analogs
The antiviral activity of 7DMA and a panel of related 2'-C-methylated nucleosides has been primarily evaluated against the ZIKV MR766 strain in Vero cells. 7DMA exhibits a half-maximal effective concentration (EC₅₀) of 9.6 µM against this strain.[6] A comparative summary of the in vitro efficacy of these compounds is presented in Table 1.
| Compound | ZIKV Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 7-Deaza-2'-c-methyladenosine (7DMA) | MR766 | Vero | 8.92 ± 3.32 | >100 | >11.2 |
| 2'-C-methyladenosine (2-CMA) | MR766 | Vero | 5.26 ± 0.12 | >100 | >19.0 |
| 2'-C-methylcytidine (2-CMC) | MR766 | Vero | 10.51 ± 0.02 | >100 | >9.5 |
| 2'-C-methylguanosine (2-CMG) | MR766 | Vero | 22.25 ± 0.03 | >100 | >4.5 |
| 2'-C-methyluridine (2-CMU) | MR766 | Vero | 45.45 ± 0.64 | >100 | >2.2 |
| Data sourced from Eyer et al., 2016.[7] |
Further studies have explored aryloxyphosphoramidate prodrugs of these nucleosides to improve their intracellular delivery and antiviral activity against contemporary ZIKV strains. The data for these prodrugs against the PRVABC59 and a Panamanian (H/PAN) strain in human neural stem cells are summarized in Table 2.
| Compound (Aryloxyl Phosphoramidate Prodrug) | ZIKV Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Prodrug of 7-Deaza-2'-c-methyladenosine | Not Reported | - | - | - | - |
| Prodrug of 2'-C-methyladenosine | PRVABC59 | hNSC | 10 | 42 | >4 |
| H/PAN | hNSC | 18 | 42 | >2 | |
| Prodrug of 2'-C-methylcytidine | PRVABC59 | hNSC | 48 | >50 | >1 |
| Sofosbuvir (Comparator) | PRVABC59 | hNSC | 35 | >50 | >1.4 |
| H/PAN | hNSC | 46 | >50 | >1.1 | |
| hNSC: human Neural Stem Cells. Data sourced from a study on selected nucleoside analogue ProTides.[4] |
In Vivo Efficacy in AG129 Mouse Model
In vivo studies utilizing AG129 mice, which lack interferon-α/β and -γ receptors and are highly susceptible to ZIKV infection, have demonstrated the therapeutic potential of 7DMA.[1][2][3] Oral administration of 7DMA has been shown to reduce viremia and delay virus-induced morbidity and mortality in mice infected with the MR766 ZIKV strain.[1][2][3] This animal model is also suitable for evaluating antivirals against contemporary strains like PRVABC59.[8][9]
Mechanism of Action: Targeting the Viral Polymerase
7-Deaza-2'-c-methyladenosine acts as a direct-acting antiviral by inhibiting the ZIKV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication.[1][6] The addition of a methyl group at the 2'-C position of the ribose sugar is a key structural feature that facilitates the termination of the nascent viral RNA chain.[7]
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Activity of Selected Nucleoside Analogue ProTides against Zika Virus in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Nucleoside Analogues as Effective Antiviral Agents for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of Lethal Zika Virus Infection in AG129 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
A Comparative Analysis of the Antiviral Activity of 7-Deaza-2'-c-methylinosine and 2'-C-methyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing search for potent and broad-spectrum antiviral agents, nucleoside analogs remain a cornerstone of drug discovery. Their ability to mimic natural nucleosides allows them to be incorporated into viral RNA or DNA, disrupting replication and halting the spread of infection. This guide provides a detailed comparison of two such adenosine analogs: 7-Deaza-2'-c-methylinosine (a metabolite of 7-Deaza-2'-C-methyladenosine) and 2'-C-methyladenosine. Both compounds have demonstrated significant antiviral activity against a range of RNA viruses, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp). This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in their drug development efforts.
Mechanism of Action
Both 7-Deaza-2'-c-methyladenosine and 2'-C-methyladenosine are prodrugs that, upon entering a host cell, are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphate metabolites then act as competitive inhibitors of the viral RNA-dependent RNA polymerase (RdRp). Incorporation of these analogs into the nascent viral RNA chain leads to chain termination, thereby preventing the completion of viral replication. The 7-deaza modification in 7-Deaza-2'-c-methyladenosine alters the electronic properties of the nucleobase, which can enhance its recognition by viral polymerases and increase its potency. Furthermore, some evidence suggests that these compounds may also modulate the host's innate immune response.
Figure 1: Mechanism of action for nucleoside analog antivirals.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of 7-Deaza-2'-c-methyladenosine and 2'-C-methyladenosine against various RNA viruses. The data is presented as the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
Table 1: Antiviral Activity against Flaviviridae
| Virus (Strain) | Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| West Nile Virus (Eg-101) | 7-Deaza-2'-C-methyladenosine | PS | 0.33 ± 0.08 | >50 | >151 | [1] |
| West Nile Virus (13-104) | 7-Deaza-2'-C-methyladenosine | PS | 0.15 ± 0.05 | >50 | >333 | [1] |
| West Nile Virus (Eg-101) | 2'-C-methyladenosine | PS | 0.78 ± 0.16 | >50 | >64 | [1] |
| West Nile Virus (13-104) | 2'-C-methyladenosine | PS | 0.66 ± 0.15 | >50 | >75 | [1] |
| Zika Virus (MR766) | 7-Deaza-2'-C-methyladenosine | Vero | 11 ± 0.4 | >409 | >37 | [2] |
| Yellow Fever Virus (17D) | 7-Deaza-7-fluoro-2'-C-methyladenosine | Huh-7 | 0.9 ± 0.6 | >100 | >111 | [1] |
| Dengue Virus (serotype-dependent) | 7-Deaza-7-fluoro-2'-C-methyladenosine | N/A | 0.5 - 1.0 | >100 | >100-200 | [1] |
| Hepatitis C Virus | 7-Deaza-7-fluoro-2'-C-methyladenosine | N/A | 0.07 - 0.9 | >100 | >111-1428 | [1] |
Table 2: Antiviral Activity against Other RNA Viruses
| Virus Family | Virus | Compound | EC50 (µM) | Reference |
| Picornaviridae | Human Rhinovirus (Type A) | 7-Deaza-2'-C-methyladenosine | 2 - 12 | [3] |
| Coronaviridae | SARS-CoV-2 | 7-Deaza-7-fluoro-2'-C-methyladenosine | 8.2 | [4] |
| Caliciviridae | Norovirus (replicon) | 2'-C-methylcytidine (related compound) | 8.2 | [5] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death.
Figure 2: Workflow of a CPE reduction assay.
Detailed Methodology:
-
Cell Seeding: Host cells permissive to the virus of interest are seeded into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation and Addition: The test compounds (7-Deaza-2'-c-methyladenosine and 2'-C-methyladenosine) are serially diluted to various concentrations. The diluted compounds are then added to the cell monolayers. Control wells receive either no compound (virus control) or no virus and no compound (cell control).
-
Virus Infection: A standardized amount of virus, predetermined to cause a significant cytopathic effect within a few days, is added to all wells except for the cell control wells.
-
Incubation: The plates are incubated at an optimal temperature and CO2 concentration for viral replication. The incubation period varies depending on the virus and cell line used, typically until 80-100% CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric method. A common method is the MTS assay, where the tetrazolium salt MTS is reduced by viable cells to a colored formazan product, which can be quantified by measuring absorbance. Alternatively, cells can be fixed and stained with crystal violet, and the retained stain is solubilized and measured.
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability at each compound concentration. The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC50 value (the concentration of the compound that causes a 50% reduction in the viability of uninfected cells) are determined by non-linear regression analysis.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the ability of the triphosphate form of the nucleoside analogs to inhibit the activity of the viral RdRp enzyme.
Figure 3: Workflow of an in vitro RdRp inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme: Purified recombinant viral RdRp is used.
-
Template/Primer: A synthetic RNA template and a complementary primer (often labeled with a radioactive isotope like 32P or a fluorescent tag) are annealed to form a template-primer duplex.
-
Nucleoside Triphosphates (NTPs): A mixture of natural NTPs (ATP, GTP, CTP, UTP) is prepared.
-
Inhibitor: The triphosphate forms of 7-Deaza-2'-c-methyladenosine and 2'-C-methyladenosine are synthesized and serially diluted.
-
-
Reaction Assembly: The reaction is typically assembled on ice in a reaction buffer containing the purified RdRp enzyme, the RNA template-primer, and the serially diluted triphosphate inhibitor.
-
Initiation and Incubation: The reaction is initiated by the addition of the NTP mixture and then incubated at the optimal temperature for the specific RdRp enzyme (e.g., 30-37°C) for a defined period to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as EDTA, which chelates the magnesium ions required for polymerase activity.
-
Product Analysis: The newly synthesized RNA products are separated from the unincorporated labeled NTPs. This can be achieved by:
-
Gel Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide gel, and the amount of extended primer is quantified using a phosphorimager or fluorescence scanner.
-
Filter Binding Assay: The reaction mixture is passed through a filter that binds the RNA products but allows unincorporated NTPs to pass through. The radioactivity or fluorescence retained on the filter is then measured.
-
-
Data Analysis: The amount of RNA synthesis at each inhibitor concentration is determined and plotted against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces RdRp activity by 50%, is calculated using non-linear regression.
Signaling Pathway Involvement
The primary antiviral mechanism of these nucleoside analogs is the direct inhibition of the viral RdRp. However, their structural similarity to adenosine suggests a potential to interact with host cell pathways that recognize viral RNA, such as the RIG-I-like receptor (RLR) pathway. Viral RNA in the cytoplasm is recognized by RIG-I, which triggers a signaling cascade through MAVS, leading to the production of type I interferons and an antiviral state. It is hypothesized that the incorporation of these adenosine analogs into viral RNA might alter its structure, potentially affecting its recognition by host pattern recognition receptors like RIG-I. Further research is needed to fully elucidate this aspect of their mechanism.
Figure 4: Potential interplay of nucleoside analogs with viral replication and innate immune signaling.
Conclusion
Both this compound (via its adenosine precursor) and 2'-C-methyladenosine are potent inhibitors of a range of RNA viruses, with a primary mechanism of action involving the termination of viral RNA synthesis through the inhibition of RdRp. The available data suggests that the 7-deaza modification in 7-Deaza-2'-c-methyladenosine can lead to enhanced antiviral potency against certain viruses, as evidenced by its lower EC50 values against West Nile Virus. However, 2'-C-methyladenosine also demonstrates significant antiviral activity. The choice between these two compounds for further development may depend on the specific viral target, the desired therapeutic window, and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of these promising antiviral candidates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Results [randr19.nist.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: 7-Deaza-2'-c-methylinosine and Other Viral Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 7-Deaza-2'-c-methylinosine and its adenosine analogue, 7-Deaza-2'-c-methyladenosine (7DMA), alongside other prominent viral polymerase inhibitors. The focus is on their cross-resistance profiles, supported by available experimental data and detailed methodologies for assessing antiviral resistance. While direct cross-resistance studies involving this compound are limited in publicly available literature, this guide synthesizes existing data on its antiviral activity and the well-established principles of cross-resistance among nucleoside analogue inhibitors to offer valuable insights for the research community.
Executive Summary
7-Deaza-2'-c-methyladenosine (7DMA) is a nucleoside analogue that demonstrates broad-spectrum activity against a range of RNA viruses by inhibiting the viral RNA-dependent RNA polymerase (RdRp). Its structural modifications are designed to enhance metabolic stability and antiviral potency. Understanding the potential for cross-resistance with other polymerase inhibitors, such as sofosbuvir and favipiravir, is crucial for developing robust antiviral strategies and managing the emergence of drug-resistant viral strains. This guide outlines the methodologies to conduct such critical studies and presents available data on the antiviral efficacy of these compounds.
Data Presentation: Antiviral Activity of Polymerase Inhibitors
The following table summarizes the in vitro antiviral activity of 7DMA and other selected polymerase inhibitors against various RNA viruses. This data provides a baseline for understanding their relative potency before assessing cross-resistance.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 7-Deaza-2'-c-methyladenosine (7DMA) | West Nile Virus (Eg-101) | PS | 0.33 ± 0.08 | [1] |
| West Nile Virus (13-104) | PS | 0.15 ± 0.05 | [1] | |
| Zika Virus (MR766) | Vero | ~5-15 | [2] | |
| Usutu Virus | Vero | 45 ± 7.1 | [3] | |
| 2'-C-methyladenosine | Usutu Virus | Vero | 28 ± 7.7 | [3] |
| 2'-C-methylcytidine | Usutu Virus | Vero | 13 ± 1.0 | [3] |
| 2'-C-methylguanosine | Usutu Virus | Vero | 26 ± 0.8 | [3] |
| Favipiravir (T-705) | Usutu Virus | Vero | 90 ± 26 | [3] |
| Influenza A Virus (H1N1) | MDCK | 1.8 (IC90) | [4] | |
| Sofosbuvir | Yellow Fever Virus (17D) | Huh-7 | 0.3 ± 0.1 | [5] |
| Yellow Fever Virus (DakH1279) | Huh-7 | 1.6 ± 1.3 | [5] | |
| Ribavirin | Usutu Virus | Vero | 139 ± 30 | [3] |
Discussion on Cross-Resistance
While direct experimental data on cross-resistance involving 7DMA is scarce, inferences can be drawn from studies on other nucleoside analogues. Resistance to nucleoside inhibitors typically arises from mutations in the viral polymerase that either reduce the incorporation of the analogue or enhance its removal.
For Hepatitis C Virus (HCV), the S282T mutation in the NS5B polymerase is a well-known resistance mutation for 2'-C-methylated nucleosides.[1] However, some nucleoside analogues with different modifications, such as 4'-azido-cytidine, do not exhibit cross-resistance with compounds selecting for S282T.[6] This suggests that modifications at different positions of the ribose ring or the nucleobase can lead to distinct resistance profiles.
For influenza virus, resistance to favipiravir has been associated with a K229R mutation in the PB1 subunit of the RdRp, which can be compensated for by a P653L mutation in the PA subunit to restore viral fitness.[4] Given that 7DMA and favipiravir are both purine analogues, there is a potential for cross-resistance if the resistance mutations affect the binding or incorporation of a broad range of purine-like molecules. However, the specific modifications on 7DMA (the 7-deaza modification and the 2'-C-methyl group) may allow it to evade resistance mechanisms developed against favipiravir.
To definitively determine the cross-resistance profile of this compound, it is essential to conduct studies that involve:
-
Generating viral strains resistant to other polymerase inhibitors (e.g., favipiravir, sofosbuvir).
-
Assessing the susceptibility of these resistant strains to this compound.
-
Reciprocally, generating this compound-resistant strains and testing their susceptibility to other inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments required to conduct a comprehensive cross-resistance study.
In Vitro Selection of Drug-Resistant Viruses
This protocol describes the process of generating virus populations with reduced susceptibility to a specific antiviral compound through serial passage in cell culture.
a. Materials:
-
Virus stock of interest (e.g., Influenza, Zika, West Nile Virus)
-
Permissive cell line (e.g., MDCK for Influenza, Vero for Flaviviruses)
-
Cell culture medium and supplements
-
Antiviral compounds (this compound, favipiravir, sofosbuvir, etc.)
-
96-well and 24-well cell culture plates
-
Incubator with controlled temperature and CO2
b. Procedure:
-
Initial Infection: Seed the permissive cells in a 24-well plate and infect with the wild-type virus at a specific multiplicity of infection (MOI), typically 0.01 to 0.1.
-
Drug Application: After the virus adsorption period, remove the inoculum and add fresh medium containing the antiviral compound at a concentration approximately equal to its EC50. Also, maintain a parallel culture without the drug as a control.
-
Incubation and Observation: Incubate the plates and monitor daily for the development of cytopathic effect (CPE).
-
Virus Harvest: When significant CPE is observed in the drug-treated wells (or at a fixed time point, e.g., 3-5 days post-infection), harvest the supernatant.
-
Serial Passage: Use the harvested virus supernatant to infect fresh cells, again in the presence of the antiviral compound. In subsequent passages, the concentration of the antiviral can be gradually increased.
-
Monitoring for Resistance: Continue this serial passage until the virus can replicate efficiently in the presence of significantly higher concentrations of the drug compared to the initial EC50.
-
Isolation and Characterization: Once a resistant phenotype is established, perform plaque purification to isolate clonal virus populations. The genotype of the polymerase region of these clones should be determined by sequencing to identify potential resistance mutations.
Phenotypic Characterization of Resistant Viruses (Plaque Reduction Assay)
This assay quantifies the susceptibility of wild-type and resistant virus strains to antiviral compounds.
a. Materials:
-
Wild-type and putative resistant virus stocks
-
Permissive cell line in 24-well plates
-
Cell culture medium
-
Serial dilutions of antiviral compounds
-
Agarose or methylcellulose overlay
-
Crystal violet or immunostaining reagents for plaque visualization
b. Procedure:
-
Cell Seeding: Seed permissive cells in 24-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a standardized amount of either wild-type or resistant virus (e.g., 50-100 plaque-forming units per well).
-
Drug Treatment: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing serial dilutions of the antiviral compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques. Alternatively, immunostaining can be used for viruses that do not cause clear CPE.
-
Data Analysis: Calculate the EC50 value for each virus-drug combination, which is the drug concentration required to reduce the number of plaques by 50% compared to the no-drug control. The fold-change in EC50 between the resistant and wild-type virus indicates the level of resistance.
Mandatory Visualizations
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for generating and assessing viral cross-resistance.
Mechanism of Action and Potential for Cross-Resistance
Caption: Action of nucleoside inhibitors and mechanisms of resistance.
References
- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.tghn.org [media.tghn.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Antiviral Potential of 7-Deaza-2'-c-methylinosine in Combination Therapies
An Objective Comparison for Researchers and Drug Development Professionals
The emergence of drug-resistant viral strains and the complexities of viral pathogenesis underscore the urgent need for innovative antiviral strategies. Combination therapy, a cornerstone of treatment for diseases like HIV and Hepatitis C, offers a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This guide provides a comprehensive evaluation of the synergistic effects of 7-Deaza-2'-c-methylinosine (7-DMA), a potent nucleoside analogue, when used in combination with other antiviral agents.
Executive Summary
This compound, also known as 7-deaza-2'-C-methyladenosine, has demonstrated significant antiviral activity against a broad spectrum of RNA viruses, particularly flaviviruses such as Zika virus (ZIKV), West Nile virus, Dengue virus, and Yellow Fever virus.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This guide focuses on the synergistic potential of 7-DMA, with a primary focus on a key study demonstrating its enhanced efficacy against Zika virus when combined with a host-directed antiviral.
Comparative Analysis of Antiviral Synergy
A pivotal study by Bassetto et al. (2020) provides compelling evidence of a synergistic antiviral effect when a prodrug of this compound is combined with an L-dideoxy bicyclic pyrimidine nucleoside analogue against Zika virus. This combination showcases a powerful strategy of concurrently targeting both a viral enzyme and a host cellular pathway essential for viral replication.
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) values for the individual compounds and the observed synergistic effect in cell culture models.
| Compound/Combination | Virus | Cell Line | EC50 (µM) | Combination Effect |
| 7-DMA Prodrug (4d) | Zika Virus (MR766) | Vero | 2.5 ± 0.3 | - |
| A549 | 3.1 ± 0.5 | |||
| L-dideoxy bicyclic pyrimidine nucleoside analogue (5a) | Zika Virus (MR766) | Vero | 8.2 ± 0.7 | - |
| A549 | 9.1 ± 0.9 | |||
| Combination: 4d (2.5 µM) + 5a (5 µM) | Zika Virus (MR766) | Vero | Not Applicable | 95% reduction in viral cytopathic effect (CPE) |
Data extracted from Bassetto et al., Molecules, 2020.
The significant increase in viral inhibition with the combination, compared to the individual drugs at the same concentrations, strongly indicates a synergistic interaction.
Experimental Protocols
The following is a detailed methodology for the key cytopathic effect (CPE) reduction assay used to evaluate the antiviral synergy.
Cell Lines and Virus:
-
Vero (African green monkey kidney) and A549 (human lung carcinoma) cells were utilized.
-
Zika virus strain MR766 was used for infection.
Antiviral Assay Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Viral Infection: The cell monolayers were infected with Zika virus at a predetermined multiplicity of infection (MOI).
-
Compound Addition:
-
For individual drug testing, serial dilutions of the 7-DMA prodrug or the L-dideoxy bicyclic pyrimidine nucleoside analogue were added to the infected cells.
-
For the combination study, a fixed concentration of the 7-DMA prodrug (2.5 µM) and the L-dideoxy bicyclic pyrimidine nucleoside analogue (5 µM) were added together to the infected cells.
-
-
Incubation: The plates were incubated for 3-4 days to allow for viral replication and the development of cytopathic effects.
-
Quantification of Viral CPE: Cell viability was measured using a luminescent cell viability assay (e.g., CellTiter-Glo®, Promega), which quantifies ATP as an indicator of metabolically active cells. A reduction in the luminescent signal corresponds to an increase in virus-induced cell death.
-
Data Analysis:
-
EC50 values for individual compounds were determined by non-linear regression analysis of the dose-response curves.
-
The percentage of CPE reduction for the combination was calculated by comparing the cell viability in treated, infected wells to untreated, infected controls and uninfected controls.
-
Visualizing the Mechanisms of Action and Experimental Workflow
To facilitate a deeper understanding of the synergistic interaction and the experimental approach, the following diagrams are provided.
Caption: Dual-pronged attack on Zika virus replication.
Caption: Workflow for antiviral synergy testing.
Conclusion
The available data strongly support the exploration of this compound in combination therapies. The synergistic effect observed with a host-directed antiviral against Zika virus highlights a promising strategy that could be applicable to other flaviviruses. By targeting both viral and host factors, such combinations have the potential to achieve greater antiviral efficacy, a higher barrier to resistance, and an improved therapeutic window. Further research is warranted to explore the synergistic potential of 7-DMA with a broader range of approved and investigational antivirals against various viral pathogens. This guide provides a foundational resource for researchers and drug developers to inform the design of future preclinical and clinical studies.
References
- 1. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Suppression of Dengue Virus Replication Using a Combination of Nucleoside Analogs and Nucleoside Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Spectrum of 7-Deaza-2'-c-methylinosine and Other Nucleoside Analogs
An In-depth Guide for Researchers and Drug Development Professionals
The emergence and re-emergence of viral diseases necessitate a robust pipeline of broad-spectrum antiviral agents. Nucleoside analogs represent a cornerstone of antiviral therapy, primarily targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. This guide provides a detailed comparison of the antiviral spectrum of 7-Deaza-2'-c-methylinosine (a biologically active analog of 7-Deaza-2'-c-methyladenosine, often abbreviated as 7DMA or MK-0608) against other prominent nucleoside analogs such as Ribavirin, Favipiravir, and Remdesivir.
Mechanism of Action: Targeting the Viral Polymerase
Nucleoside analogs are synthetic compounds that mimic naturally occurring nucleosides. To exert their antiviral effect, they must be metabolized intracellularly to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp. Upon incorporation, these analogs disrupt viral replication through mechanisms such as immediate or delayed chain termination, or by inducing lethal mutations in the viral genome. The 7-deaza modification in compounds like 7DMA enhances metabolic stability and can improve the molecule's pharmacokinetic profile.
Comparative Antiviral Activity Data
The following tables summarize the in vitro efficacy of this compound (7DMA) and other nucleoside analogs against a range of RNA viruses. The data is presented as the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). A higher SI value indicates greater selectivity for viral targets over host cells.
Table 1: Antiviral Activity against Flaviviridae Family Viruses
| Virus | Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citations |
| West Nile Virus (WNV) | 7-Deaza-2'-c-methyladenosine (7DMA) | PS | 0.33 ± 0.08 | >100 | >303 | [1] |
| 2'-C-methyladenosine (2'CMA) | PS | 0.78 ± 0.16 | >100 | >128 | [1] | |
| 2'-C-methylcytidine (2'CMC) | PS | 0.96 ± 0.06 | >100 | >104 | [1] | |
| 2'-C-methylguanosine (2'CMG) | PS | 0.83 ± 0.11 | >100 | >120 | [1] | |
| Zika Virus (ZIKV) | 7-Deaza-2'-c-methyladenosine (7DMA) | Vero E6 | 11 - 22 | >100 | >4.5 - 9.1 | [2] |
| 2'-C-methylcytidine (2'CMC) | Vero E6 | 1.1 | >100 | >91 | [2] | |
| Ribavirin | Vero E6 | 45 | >100 | >2.2 | [2] | |
| Favipiravir (T-705) | Vero E6 | 158 | >400 | >2.5 | [2] | |
| Usutu Virus (USUV) | 7-Deaza-2'-c-methyladenosine (7DMA) | Vero E6 | 45 ± 7.1 | >357 | >7.9 | |
| 2'-C-methyladenosine (2'CMA) | Vero E6 | 7.2 ± 0.1 | 69 ± 1.3 | ~9.6 | ||
| Favipiravir | Vero E6 | 90 ± 26 | >637 | >7.1 | ||
| Ribavirin | Vero E6 | 139 ± 30 | >410 | >2.9 |
Table 2: Antiviral Activity against Other RNA Viruses
| Virus | Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citations |
| Human Coronavirus (NL63) | Remdesivir | Caco-2 | 0.3806 | 21.78 | 57.22 | |
| Favipiravir | Caco-2 | 0.6203 | >1000 | >1612 | ||
| Rotavirus | 7-Deaza-2'-c-methyladenosine (7DMA) | MA104 | ~5 | >100 | >20 | [3] |
| Norovirus (Replicon) | 7-Deaza-2'-c-methyladenosine (7DMA) | HG23 | ~2 | >100 | >50 | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral activity data. Below are generalized protocols for common in vitro assays used to evaluate nucleoside analogs.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549) into 96-well microplates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 7DMA, Ribavirin) in cell culture medium.
-
Treatment and Infection: Add the diluted compounds to the cell monolayers. Subsequently, infect the cells with a predetermined amount of virus. Include 'virus control' (cells + virus, no compound) and 'cell control' (cells only, no virus or compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until at least 80% CPE is observed in the virus control wells (typically 3-7 days).
-
Quantification of Cell Viability: Remove the medium and stain the remaining viable cells with a dye such as crystal violet or neutral red. After washing, the incorporated dye is solubilized.
-
Data Analysis: Measure the absorbance of the solubilized dye using a spectrophotometer. The EC50 value is calculated as the compound concentration that protects 50% of the cells from CPE compared to controls. The CC50 is determined in parallel on uninfected cells.
Virus Yield Reduction Assay
This assay directly quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Seed host cells in 96-well plates. Once confluent, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After an adsorption period (e.g., 1 hour), remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a period that allows for one or more full replication cycles (e.g., 24-72 hours).
-
Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny viruses.
-
Virus Titer Determination: Quantify the amount of infectious virus in the harvested supernatant using a secondary assay, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The EC50 is calculated as the compound concentration that reduces the viral yield by 50% compared to the untreated virus control.
Plaque Reduction Assay
This is a common method for determining viral titer in the Virus Yield Reduction Assay.
-
Cell Seeding: Prepare confluent monolayers of a susceptible cell line in 6-well or 12-well plates.
-
Infection: Infect the monolayers with serial dilutions of the virus-containing supernatant harvested from the yield reduction assay.
-
Immobilizing Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts virus spread to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Visualization and Counting: Fix and stain the cell monolayer (e.g., with crystal violet), which allows for the visualization and counting of plaques.
-
Titer Calculation: The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).
References
- 1. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Mouse Model for Testing 7-Deaza-2'-c-methylinosine Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mouse models used to validate the efficacy of 7-Deaza-2'-c-methylinosine (7DMA), a promising broad-spectrum antiviral compound. The following sections detail the performance of 7DMA and its derivatives against various viruses in established murine models, offering a comparative analysis with other antiviral agents. Experimental data is presented to support the validation of these models for preclinical efficacy testing.
Comparative Efficacy of this compound and Alternatives
The antiviral activity of this compound (also known as 7-deaza-2′-C-methyladenosine or 7DMA) and its fluorinated derivative, 7-deaza-7-fluoro-2'-C-methyladenosine (DFMA), has been evaluated against a range of RNA viruses. The compound functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor, effectively halting viral replication.[1][2] Preclinical studies in various mouse models have demonstrated significant efficacy, positioning 7DMA and its analogs as strong candidates for further development.
In Vitro Efficacy
The following table summarizes the in vitro potency of 7DMA and comparator antiviral drugs against different viruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%.
| Compound | Virus | Cell Line | EC50 (µM) | Citation(s) |
| This compound (7DMA) | West Nile Virus (Eg-101) | PS (porcine kidney) | 0.33 ± 0.08 | [3] |
| This compound (7DMA) | West Nile Virus (13-104) | PS (porcine kidney) | 0.15 ± 0.05 | [3] |
| This compound (7DMA) | Usutu Virus | Vero | 45 ± 7.1 | [4] |
| 7-Deaza-7-fluoro-2'-C-methyladenosine (DFMA) | Yellow Fever Virus (17D) | Huh-7 (human hepatoma) | 0.9 ± 0.6 | [5] |
| 7-Deaza-7-fluoro-2'-C-methyladenosine (DFMA) | Yellow Fever Virus (DakH1279) | Huh-7 (human hepatoma) | 2.4 ± 1.9 | [5] |
| 7-Deaza-7-fluoro-2'-C-methyladenosine (DFMA) | Zika Virus | Vero | 3.7 | [5] |
| 7-Deaza-7-fluoro-2'-C-methyladenosine (DFMA) | Dengue Virus | Huh-7 | 0.5 - 1.0 (serotype-dependent) | [5] |
| Favipiravir (T-705) | Usutu Virus | Vero | 90 ± 26 | [4] |
| Favipiravir (T-705) | Zika Virus (French Polynesia) | VeroE6 | 6.934 - 34.73 | [6] |
| Ribavirin | Zika Virus (French Polynesia) | VeroE6 | 0.4825 - 9.431 | [6] |
| Sofosbuvir | Yellow Fever Virus (17D) | Huh-7 | 0.3 ± 0.1 | [5] |
In Vivo Efficacy in Mouse Models
The subsequent table outlines the in vivo efficacy of 7DMA and DFMA in various mouse models, detailing the virus challenged, mouse strain, treatment regimen, and observed outcomes. This data is compared with results from other antiviral agents tested under similar conditions where available.
| Compound | Virus (Strain) | Mouse Model | Dosing Regimen | Key Outcomes | Citation(s) |
| This compound (7DMA) | West Nile Virus (WNV) | BALB/c | 25 mg/kg, intraperitoneally, twice daily | 100% survival when treatment started on day of infection; 90% survival when started 3 days post-infection.[1][3][7][8][9] | [1][3][7][8][9] |
| This compound (7DMA) | Zika Virus (ZIKV) | AG129 | 50 mg/kg/day, oral gavage, once daily | Reduced viremia and delayed morbidity and mortality.[10][11][12][13][14] | [10][11][12][13][14] |
| 7-Deaza-7-fluoro-2'-C-methyladenosine (DFMA) | Murine Hepatitis Virus (MHV-3) | C57BL/6 | 10 mg/kg, twice daily | ~90% reduction in lung viral load.[15] | [15] |
| 7-Deaza-7-fluoro-2'-C-methyladenosine (DFMA) | SARS-CoV-2 | K18-hACE2 | 10 mg/kg, twice daily | Significant reduction in lung viral load and inflammatory mediators (CXCL1, CCL2, IL-6).[15][16] | [15][16] |
| Favipiravir (T-705) | Usutu Virus | AG129 | 150 mg/kg/dose, oral gavage, twice daily | Significant reduction in viral load in blood and tissues and delayed disease progression.[4] | [4] |
| Favipiravir (T-705) | Zika Virus (ZIKV) | IFNAR-/- | 150-300 mg/kg, intraperitoneally, daily | 25-62.5% survival, depending on dose.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
West Nile Virus (WNV) Efficacy Study in BALB/c Mice
-
Virus and Inoculation: Adult BALB/c mice were infected with a lethal dose of West Nile Virus.[3][17]
-
Compound Administration: 7-Deaza-2'-c-methyladenosine (7DMA) was administered at a dose of 25 mg/kg via intraperitoneal injection twice a day.[1][3] Treatment was initiated at various time points post-infection (day 0, 1, 3, or 8).[1][3][8]
-
Efficacy Assessment:
-
Survival: Mice were monitored daily for 28 days, and survival rates were recorded.[17]
-
Clinical Signs: Disease signs were scored on a scale of 0 to 5 (0: no signs, 5: death).[17]
-
Viral Titer: On day 10 post-infection, brains were collected from a subset of mice, homogenized, and viral titers were determined by plaque assay.[3][17]
-
Zika Virus (ZIKV) Efficacy Study in AG129 Mice
-
Mouse Model: AG129 mice, which are deficient in both IFN-α/β and IFN-γ receptors, were used due to their high susceptibility to ZIKV infection.[10][11][12]
-
Virus and Inoculation: Mice were infected with ZIKV.[10]
-
Compound Administration: 7DMA was administered once daily via oral gavage at a dose of 50 mg/kg/day for 10 consecutive days.[10]
-
Efficacy Assessment:
-
Morbidity and Mortality: Mice were monitored for signs of disease and survival.[10]
-
Viremia: Blood samples were collected at various time points post-infection to quantify viral RNA levels using RT-qPCR.[18]
-
Histopathology: Tissues such as the brain, spinal cord, and liver were collected to assess for viral antigens and inflammation.[10]
-
SARS-CoV-2 Efficacy Study in K18-hACE2 Mice
-
Mouse Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, were used as a model for severe COVID-19.[15][19]
-
Virus and Inoculation: Mice were intranasally infected with SARS-CoV-2.[15]
-
Compound Administration: 7-deaza-7-fluoro-2'-C-methyladenosine (DFMA) was administered at 10 mg/kg twice daily, with treatment starting two days prior to infection.[15]
-
Efficacy Assessment:
-
Viral Load: Lungs were collected at the experimental endpoint, and viral RNA was quantified by RT-qPCR.[15]
-
Inflammatory Response: Levels of inflammatory mediators such as CXCL1, CCL2, and IL-6 in the lungs were measured.[15][16]
-
Survival and Body Weight: Mice were monitored daily for survival and changes in body weight.[19]
-
Visualizing the Mechanism and Workflow
To better understand the underlying mechanism of 7DMA and the experimental processes, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: General Workflow for In Vivo Efficacy Testing.
References
- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.tghn.org [media.tghn.org]
- 5. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The viral polymerase inhibitor 7-deaza-2'-C-methyladenosine Is a potent inhibitor of in vitro Zika virus replication and delays disease progression in a robust mouse infection model [lirias.kuleuven.be]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2’-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo | bioRxiv [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
